Peramivir
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(1S,2S,3S,4R)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-(diaminomethylideneamino)-2-hydroxycyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N4O4/c1-4-8(5-2)12(18-7(3)20)11-10(19-15(16)17)6-9(13(11)21)14(22)23/h8-13,21H,4-6H2,1-3H3,(H,18,20)(H,22,23)(H4,16,17,19)/t9-,10+,11+,12-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQDFNLINLXZLB-CKIKVBCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(C1C(CC(C1O)C(=O)O)N=C(N)N)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)[C@@H]([C@H]1[C@@H](C[C@@H]([C@H]1O)C(=O)O)N=C(N)N)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10904727 | |
| Record name | Peramivir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10904727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330600-85-6, 229614-56-6, 229614-55-5 | |
| Record name | Peramivir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=330600-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+/-)-Peramivir | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229614566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Peramivir [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0330600856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Peramivir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06614 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Peramivir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10904727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PERAMIVIR, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IDL9Q29886 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PERAMIVIR ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZS94HQO3B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Synthesis of Peramivir: A Technical Guide
Peramivir, a potent antiviral agent, is a neuraminidase inhibitor used in the treatment of influenza. Its synthesis is a multi-step process involving the construction of a highly functionalized cyclopentane core. This technical guide provides an in-depth overview of a key synthetic route to this compound, detailing the experimental protocols for each step and summarizing the quantitative data. The process begins with the readily available starting material, (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, also known as Vince lactam.
Core Synthetic Pathway
The synthesis of this compound from Vince lactam can be accomplished through an eight-step process. This pathway involves key transformations including the opening of the bicyclic lactam, protection of the resulting amino group, a 1,3-dipolar cycloaddition to build the core carbocyclic ring system with the desired stereochemistry, reductive cleavage of the resulting isoxazolidine ring, acetylation of a newly formed amino group, guanidinylation, and final deprotection and hydrolysis steps to yield the active pharmaceutical ingredient.[1] A notable total yield of up to 52.7% has been reported for this process, with individual step yields ranging from 80-95%.[1]
Diagram of the Core Synthetic Pathway
Caption: Overall synthetic scheme for this compound starting from Vince Lactam.
Experimental Protocols and Intermediates
The following sections provide detailed methodologies for the key steps in the synthesis of this compound.
Step 1: Ring Opening of Vince Lactam
-
Reaction: Vince lactam is treated with anhydrous methanol and dry hydrogen chloride gas to induce ring opening and esterification, yielding Methyl (±)-cis-4-aminocyclopent-2-ene-1-carboxylate hydrochloride.
-
Protocol: Vince lactam is dissolved in anhydrous methanol. Dry HCl gas is bubbled through the solution at room temperature for 2 hours. The mixture is then heated to 45°C and stirred for 1 hour. After the reaction is complete, the solvent is concentrated, and the product is crystallized, filtered, and dried to afford a white solid.[1]
Step 2: Protection of the Amino Group
-
Reaction: The amino group of the cyclopentene intermediate is protected with a tert-butoxycarbonyl (Boc) group.
-
Protocol: A mixture of Methyl (±)-cis-4-aminocyclopent-2-ene-1-carboxylate hydrochloride, sodium bicarbonate (NaHCO3), and di-tert-butyl dicarbonate (Boc2O) in dichloromethane is stirred at room temperature for 3 hours. The organic layer is then washed with water and saturated brine, dried over anhydrous sodium sulfate (Na2SO4), and the solvent is evaporated to give an oily product. Recrystallization from a mixture of n-hexane and ethyl acetate yields Methyl (±)-cis-4-(tert-butoxycarbonylamino)cyclopent-2-ene-1-carboxylate as white crystals.[1] This intermediate is a crucial chiral building block for the subsequent steps.[2]
Step 3: Preparation of 2-Ethylbutyraldehyde Oxime
-
Reaction: 2-Ethylbutyraldehyde is converted to its corresponding oxime.
-
Protocol: Hydroxylamine hydrochloride and potassium carbonate are dissolved in water. An ethanol solution of 2-ethylbutyraldehyde is slowly added dropwise under an ice bath. The mixture is then stirred at room temperature for 2 hours. After dilution with ice water, the product is extracted with diethyl ether. The organic phase is washed with water and saturated brine, dried over anhydrous Na2SO4, and concentrated to give 2-ethyl-butyraldehyde oxime as a colorless oil.
Step 4: 1,3-Dipolar Cycloaddition
-
Reaction: The core cyclopentane ring with the desired stereochemistry is constructed via a 1,3-dipolar cycloaddition reaction between the N-Boc protected cyclopentene intermediate and the in situ generated nitrile oxide from 2-ethylbutyraldehyde oxime.
-
Protocol: A catalytic amount of activated sodium hypochlorite is employed for this reaction, leading to yields of 61-68%. The reaction is performed under base catalysis.
Step 5: Reductive Ring Cleavage of the Isoxazolidine
-
Reaction: The isoxazolidine ring of the cycloadduct is reductively cleaved to unmask a hydroxyl group and an amino group.
-
Protocol: The isoxazolidine intermediate is dissolved in a mixed solvent of tetrahydrofuran (THF) and methanol. Palladium on carbon (Pd/C) is added as a catalyst, and the mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature for 24 hours. After filtration to remove the catalyst, the filtrate is concentrated to give the product. An alternative reducing agent, a combination of sodium borohydride (NaBH4) and nickel(II) chloride (NiCl2), has also been reported for this transformation.
Step 6: Acetylation of the Amino Group
-
Reaction: The newly formed primary amino group is acetylated.
-
Protocol: The product from the previous step is dissolved in dichloromethane, and anhydrous acetic anhydride is added. The reaction mixture is stirred at room temperature for 16 hours. Water is then added, and the organic layer is separated. The aqueous phase is extracted multiple times with dichloromethane. The combined organic phases are washed with water and saturated brine, dried over anhydrous Na2SO4, and the solvent is removed under reduced pressure to yield the acetylated product as a white solid.
Step 7: Guanidinylation
-
Reaction: The guanidinium group, a key functionality for the antiviral activity of this compound, is introduced.
-
Protocol: The Boc-protected amino group of the acetylated intermediate is first deprotected. The resulting free amine is then reacted with N,N'-bis(tert-butoxycarbonyl)-S-methylisothiourea in the presence of mercuric chloride in dimethylformamide (DMF) at room temperature for 20 hours. The product is purified by column chromatography.
Step 8: Final Hydrolysis and Deprotection
-
Reaction: The methyl ester is hydrolyzed to the carboxylic acid, and the Boc protecting groups on the guanidinyl moiety are removed.
-
Protocol: The protected guanidinylated intermediate is dissolved in a 1:1 mixture of THF and ethanol, and a 1M sodium hydroxide solution is slowly added. The reaction is stirred at room temperature for 4 hours. The organic solvent is then removed under reduced pressure. The resulting crude product is then treated with trifluoroacetic acid and triethylsilane in dichloromethane at room temperature for 24 hours to remove the Boc protecting groups. The final product, this compound, is obtained as a white crystalline solid after recrystallization from a methanol/water mixture.
Quantitative Data Summary
| Step | Reaction | Starting Material | Key Reagents | Product | Yield | Reference |
| 1 | Ring Opening & Esterification | Vince Lactam | HCl, Methanol | Methyl (±)-cis-4-aminocyclopent-2-ene-1-carboxylate hydrochloride | High | |
| 2 | N-Boc Protection | Amine Hydrochloride | Boc2O, NaHCO3 | Methyl (±)-cis-4-(tert-butoxycarbonylamino)cyclopent-2-ene-1-carboxylate | High | |
| 3 | Oxime Formation | 2-Ethylbutyraldehyde | NH2OH·HCl, K2CO3 | 2-Ethylbutyraldehyde oxime | High | |
| 4 | 1,3-Dipolar Cycloaddition | Protected Cyclopentene & Oxime | NaOCl (cat.) | Isoxazolidine Intermediate | 61-68% | |
| 5 | Reductive Ring Cleavage | Isoxazolidine Intermediate | Pd/C, H2 | Diaminoalcohol Intermediate | High | |
| 6 | Acetylation | Diaminoalcohol Intermediate | Acetic Anhydride | Acetylated Intermediate | High | |
| 7 | Guanidinylation | Deprotected Amine | N,N'-bis(Boc)-S-methylisothiourea, HgCl2 | Protected Guanidinylated Intermediate | - | |
| 8 | Hydrolysis & Deprotection | Protected Guanidinylated Intermediate | NaOH; TFA, Et3SiH | This compound | High | |
| Overall | Total Synthesis | Vince Lactam | This compound | up to 52.7% |
Experimental Workflow Diagram
Caption: Workflow for key experimental stages in the synthesis of this compound.
References
The Discovery and Structure-Activity Relationship of Peramivir: A Neuraminidase Inhibitor for Influenza
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Peramivir is a potent and selective inhibitor of the influenza virus neuraminidase, an essential enzyme for viral replication and propagation. Developed by BioCryst Pharmaceuticals, this compound was approved for the treatment of acute uncomplicated influenza.[1][2] Its discovery was a landmark in structure-based drug design, resulting in a unique cyclopentane scaffold that differs from other approved neuraminidase inhibitors like oseltamivir and zanamivir. This technical guide provides a comprehensive overview of the discovery of this compound, its mechanism of action, detailed structure-activity relationships, and the experimental protocols utilized in its development and evaluation.
Discovery and Rational Design
The development of this compound (initially known as RWJ-270201 or BCX-1812) was a direct result of a rational, structure-based drug design program aimed at identifying novel inhibitors of influenza neuraminidase.[2] The core concept was to design a molecule that could effectively mimic the transition state of the natural substrate, sialic acid, within the highly conserved active site of the neuraminidase enzyme.
The design strategy focused on a cyclopentane ring as a central scaffold. This five-membered ring offered a rigid framework to position key functional groups for optimal interaction with the enzyme's active site. Two critical substitutions on the cyclopentane ring were identified as crucial for potent inhibitory activity:
-
A Guanidino Group: This positively charged group was designed to interact with a highly conserved triad of negatively charged amino acid residues (aspartic and glutamic acid) in the neuraminidase active site, mimicking the interaction of the carboxylate group of sialic acid.
-
A Hydrophobic Side Chain: An n-butyl side chain was incorporated to occupy a hydrophobic pocket within the active site, thereby increasing the binding affinity and overall potency of the inhibitor.
This strategic combination of a rigid scaffold with optimized functional groups led to the identification of this compound as a lead compound with potent inhibitory activity against a broad range of influenza A and B strains.
Mechanism of Action
This compound exerts its antiviral effect by selectively inhibiting the neuraminidase enzyme of the influenza virus.[2] Neuraminidase plays a critical role in the final stages of the viral life cycle, specifically in the release of newly formed progeny virions from the surface of an infected host cell.
The influenza virus life cycle and the specific point of intervention by this compound are illustrated in the following diagram:
References
An In-depth Technical Guide on the Core Mechanism of Peramivir Neuraminidase Inhibition Kinetics
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Peramivir is a potent, intravenously administered neuraminidase (NA) inhibitor effective against both influenza A and B viruses.[1][2][3] Its mechanism of action is characterized by a slow-binding inhibition kinetic profile, which involves a time-dependent, tight binding to the neuraminidase enzyme. This results in a prolonged duration of action due to a very slow dissociation rate of the inhibitor from the enzyme-inhibitor complex. This technical guide provides a comprehensive overview of the mechanism and kinetics of this compound's interaction with influenza neuraminidase, summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying pathways and workflows.
Mechanism of Neuraminidase Inhibition by this compound
Influenza neuraminidase is a crucial enzyme for the release of newly formed viral particles from infected host cells. It cleaves sialic acid residues from the cell surface, preventing the aggregation of virions and facilitating their spread.[4][5] this compound acts as a competitive inhibitor, binding to the highly conserved active site of the neuraminidase enzyme and preventing it from interacting with its natural substrate, sialic acid.
The binding of this compound is characterized by a "slow-binding" or "time-dependent" inhibition. This means that the formation of the final, stable enzyme-inhibitor complex does not occur instantaneously. Instead, it is a two-step process: an initial rapid formation of an enzyme-inhibitor complex (EI), followed by a slower conformational change that leads to a more tightly bound complex (E*I). This slow isomerization step is responsible for the time-dependent increase in inhibition.
The key structural features of this compound, including its cyclopentane ring, guanidino group, and hydrophobic side chain, contribute to its high-affinity binding within the neuraminidase active site. These interactions lead to a very slow dissociation rate (koff), resulting in a prolonged inhibition of the enzyme's activity long after the free inhibitor concentration has decreased. This slow dissociation is a key factor in this compound's clinical efficacy, allowing for a single intravenous dose administration.
Signaling Pathways and Logical Relationships
The following diagram illustrates the enzymatic pathway of neuraminidase and the mechanism of competitive inhibition by this compound.
Caption: Neuraminidase enzymatic pathway and competitive, slow-binding inhibition by this compound.
Quantitative Data on Inhibition Kinetics
The potency of neuraminidase inhibitors is commonly reported as the 50% inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzymatic activity by 50%. For slow-binding inhibitors like this compound, the IC50 value is dependent on the pre-incubation time of the enzyme and inhibitor before the addition of the substrate. Longer pre-incubation times generally result in lower IC50 values, reflecting the time-dependent nature of the inhibition.
The binding affinity is also described by the equilibrium dissociation constant (Ki), and the association (kon) and dissociation (koff) rate constants. A lower Ki value indicates a higher binding affinity. The slow-binding nature of this compound is characterized by a relatively slow kon and a very slow koff.
Comparative IC50 Values of Neuraminidase Inhibitors
The following table summarizes the median IC50 values of this compound and other neuraminidase inhibitors against different influenza virus strains.
| Inhibitor | Influenza A(H1N1) | Influenza A(H3N2) | Influenza B |
| This compound | 0.09 - 1.4 nM | 0.05 - 11 nM | 0.60 - 11 nM |
| Oseltamivir Carboxylate | ~0.5 - 2.0 nM | ~0.5 - 2.0 nM | ~5 - 30 nM |
| Zanamivir | ~0.5 - 1.5 nM | ~1.0 - 3.0 nM | ~2.0 - 10.0 nM |
| Laninamivir | ~1.70 nM | ~3.98 nM | ~14.86 nM |
Note: IC50 values can vary depending on the specific virus isolate, assay conditions, and laboratory. The values presented here are representative ranges from multiple studies.
Kinetic Parameters of this compound
| Parameter | Value | Significance |
| kon (Association Rate) | Slow | Reflects the time-dependent nature of binding. |
| koff (Dissociation Rate) | Very Slow | Leads to a prolonged duration of enzyme inhibition. |
| Dissociation Half-life (t1/2) | > 24 hours | Indicates a very stable enzyme-inhibitor complex. |
| Ki (Inhibition Constant) | Sub-nanomolar range | Demonstrates high binding affinity to neuraminidase. |
Experimental Protocols
Fluorescence-Based Neuraminidase Inhibition Assay (MUNANA Assay)
This is the most common method for determining the IC50 of neuraminidase inhibitors.
Objective: To determine the concentration of an inhibitor that reduces the enzymatic activity of neuraminidase by 50%.
Materials:
-
Influenza virus stock (source of neuraminidase)
-
Neuraminidase inhibitors (this compound, Oseltamivir Carboxylate, Zanamivir, etc.)
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay Buffer (e.g., 33 mM MES, pH 6.5, containing 4 mM CaCl2)
-
Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)
-
96-well black microplates
-
Fluorometer (Excitation: ~365 nm, Emission: ~450 nm)
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the neuraminidase inhibitors in the assay buffer.
-
Assay Setup:
-
Add 25 µL of the diluted inhibitor to the wells of a 96-well black microplate.
-
Add 25 µL of diluted virus to each well.
-
Include control wells:
-
Virus + Assay Buffer (no inhibitor) for 100% activity.
-
Assay Buffer only (no virus, no inhibitor) for background fluorescence.
-
-
-
Pre-incubation (Crucial for Slow-Binding Inhibitors): Incubate the plate at 37°C for 30-60 minutes to allow the inhibitor to bind to the enzyme.
-
Enzymatic Reaction:
-
Initiate the reaction by adding 50 µL of pre-warmed MUNANA substrate (final concentration of 100 µM) to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Reaction Termination: Stop the reaction by adding 100 µL of the stop solution to each well.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
The following diagram illustrates the experimental workflow for the MUNANA-based neuraminidase inhibition assay.
Caption: Experimental workflow for the MUNANA-based neuraminidase inhibition assay.
Determination of Ki for Slow-Binding Inhibitors
For slow-binding inhibitors, the Cheng-Prusoff equation (Ki = IC50 / (1 + [S]/Km)) may not be accurate if the pre-incubation time is insufficient to reach equilibrium. A more detailed kinetic analysis is required.
Objective: To determine the inhibition constant (Ki) for a slow-binding inhibitor.
Methodology: This often involves measuring the reaction progress curves at various inhibitor and substrate concentrations. The data is then fitted to kinetic models that account for the two-step binding mechanism.
General Procedure:
-
Enzyme and Inhibitor Pre-incubation: Pre-incubate the neuraminidase enzyme with various concentrations of the inhibitor for different time intervals.
-
Initiate Reaction: Start the reaction by adding the MUNANA substrate.
-
Monitor Reaction Progress: Continuously monitor the fluorescence increase over time to obtain reaction progress curves.
-
Data Analysis:
-
The progress curves will typically show an initial burst of activity followed by a slower, steady-state rate as the inhibitor binds and equilibrates.
-
Fit the progress curves to the appropriate slow-binding inhibition equations to determine the individual rate constants (kon, koff) and the equilibrium constants (Ki).
-
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that can directly measure the association and dissociation rates of an inhibitor binding to its target enzyme.
Objective: To determine the kon and koff values for the interaction between a neuraminidase inhibitor and the neuraminidase enzyme.
General Protocol:
-
Immobilization: Covalently immobilize the purified neuraminidase enzyme onto the surface of an SPR sensor chip.
-
Analyte Injection: Inject different concentrations of the neuraminidase inhibitor (analyte) over the sensor surface.
-
Association Phase: Monitor the increase in the SPR signal as the inhibitor binds to the immobilized neuraminidase. This provides data for calculating the association rate (kon).
-
Dissociation Phase: Replace the inhibitor solution with buffer and monitor the decrease in the SPR signal as the inhibitor dissociates from the enzyme. This provides data for calculating the dissociation rate (koff).
-
Data Analysis: Fit the association and dissociation curves to appropriate binding models (e.g., 1:1 Langmuir binding) to obtain the kon and koff values. The equilibrium dissociation constant (Kd) can then be calculated as koff/kon.
The following diagram illustrates the general workflow for an SPR experiment.
Caption: General workflow for a Surface Plasmon Resonance (SPR) experiment.
Conclusion
This compound's potent and sustained inhibition of influenza neuraminidase is a direct result of its slow-binding kinetics and exceptionally slow dissociation from the enzyme's active site. This detailed technical guide has provided an in-depth look at the molecular mechanism, a summary of the key quantitative kinetic parameters, and detailed experimental protocols for the characterization of neuraminidase inhibitors. The provided visualizations of the inhibition pathway and experimental workflows serve to further clarify these complex processes for researchers, scientists, and drug development professionals in the field of influenza therapeutics. A thorough understanding of these principles is critical for the development of next-generation antiviral agents with improved efficacy and resistance profiles.
References
- 1. This compound: A Novel Intravenous Neuraminidase Inhibitor for Treatment of Acute Influenza Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: A Novel Intravenous Neuraminidase Inhibitor for Treatment of Acute Influenza Infections [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Structure of Peramivir Bound to Neuraminidase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the crystal structure of the antiviral drug peramivir in complex with influenza neuraminidase. It consolidates crystallographic data, quantitative binding information, and detailed experimental methodologies to serve as a comprehensive resource for researchers in virology and drug development.
Introduction to this compound and Neuraminidase
Influenza virus neuraminidase (NA) is a critical enzyme that facilitates the release of progeny virions from infected host cells, thereby promoting the spread of infection.[1] It functions by cleaving terminal sialic acid residues from glycoconjugates on the surface of infected cells.[1] The active site of the neuraminidase enzyme is highly conserved across influenza A and B viruses, making it an attractive target for antiviral drugs.[1]
This compound is a potent, intravenously administered neuraminidase inhibitor.[2] It is a cyclopentane analogue designed to mimic the transition state of the sialic acid substrate, binding tightly to the NA active site and preventing its enzymatic action.[1] This inhibition leads to the aggregation of newly formed virus particles on the cell surface, limiting the spread of the infection. The unique chemical structure of this compound, particularly its C4-guanidino group and hydrophobic side chain, allows for strong interactions with the hydrophilic pockets of the neuraminidase active site, resulting in a slow dissociation rate.
Quantitative Binding Data
The efficacy of this compound is underscored by its low nanomolar to sub-nanomolar inhibitory concentrations (IC50) against a wide range of influenza A and B strains. The following tables summarize key crystallographic data and in vitro inhibitory activities of this compound against various neuraminidase subtypes.
Table 1: Crystallographic Data for this compound-Neuraminidase Complexes
| PDB ID | Influenza Strain | Neuraminidase Subtype | Resolution (Å) | R-Value Work | R-Value Free |
| 4MWV | Influenza A virus (A/Anhui/1/2013) | H7N9 | 2.00 | 0.148 | 0.177 |
| 2HTU | Influenza A virus | N8 | 2.20 | 0.222 | 0.286 |
Table 2: In Vitro Inhibitory Activity of this compound against Influenza Neuraminidase
| Influenza Virus Strain | Neuraminidase Subtype | Assay Type | IC50 (nM) | Reference |
| A(H1N1)pdm09 | N1 | Fluorescence-based NI assay | 0.62 - 1.78 (Geometric Mean Ratio) | |
| A(H3N2) | N2 | Fluorescence-based NI assay | 0.73 - 1.35 (Geometric Mean Ratio) | |
| Influenza B | - | Fluorescence-based NI assay | 0.48 - 1.12 (Geometric Mean Ratio) | |
| HPAI A(H5N1) | N1 | Fluorescence-based NI assay | 0.09 - 0.21 (Median) |
Structural Insights into this compound Binding
The crystal structure of this compound bound to neuraminidase reveals the molecular basis for its potent inhibitory activity. This compound occupies the active site of the enzyme, which is composed of highly conserved catalytic and framework residues.
Key interactions involve:
-
Guanidino Group: The C4-guanidino group of this compound forms stable hydrogen bonds and electrostatic interactions with the acidic residues E119, D151, and E227.
-
Carboxylate Group: The carboxylate moiety interacts with the highly conserved arginine triad (R118, R292, and R371).
-
Hydrophobic Side Chain: The hydrophobic pentyl side chain makes favorable contacts within a hydrophobic pocket of the active site.
These extensive interactions anchor this compound firmly within the active site, leading to its slow dissociation and prolonged inhibition of the enzyme.
Experimental Protocols
Crystallization of the this compound-Neuraminidase Complex
This protocol is a representative method synthesized from common protein crystallization techniques and details from relevant PDB depositions.
1. Protein Expression and Purification:
- The neuraminidase head domain is typically expressed in an insect cell system (e.g., Spodoptera frugiperda) using a baculovirus vector.
- The expressed protein is purified from the cell culture supernatant using a combination of affinity, ion-exchange, and size-exclusion chromatography.
- Protein purity should be >95% as assessed by SDS-PAGE, and the protein should be concentrated to 5-10 mg/mL in a suitable buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl).
2. Co-crystallization using Hanging Drop Vapor Diffusion:
- Crystals are grown at a constant temperature (e.g., 293 K).
- The protein solution is incubated with a 5-10 fold molar excess of this compound for at least 1 hour on ice prior to setting up crystallization trials.
- A 1 µL drop of the protein-peramivir complex is mixed with 1 µL of the reservoir solution on a siliconized coverslip.
- The coverslip is inverted and sealed over a well containing 500 µL of the reservoir solution. A typical reservoir solution contains a precipitant such as 1.6 M ammonium sulfate, and a buffer, for example, 0.1 M MES pH 6.5.
- Crystals typically appear within a few days to a week.
X-ray Diffraction Data Collection and Structure Refinement
1. Crystal Harvesting and Cryo-protection:
- Crystals are carefully looped from the drop and briefly soaked in a cryo-protectant solution to prevent ice formation during data collection at cryogenic temperatures. The cryo-protectant is often the reservoir solution supplemented with 20-30% glycerol or ethylene glycol.
- The cryo-protected crystal is then flash-cooled in liquid nitrogen.
2. Data Collection:
- X-ray diffraction data are collected at a synchrotron source on a suitable detector.
- A complete dataset is obtained by rotating the crystal in the X-ray beam.
3. Structure Determination and Refinement:
- The structure is typically solved by molecular replacement using a previously determined neuraminidase structure as a search model.
- The initial model is refined against the collected diffraction data using software such as REFMAC. Manual model building and correction are performed using programs like COOT.
- Water molecules are added, and the final model is validated for its geometric quality and fit to the electron density map.
Neuraminidase Inhibition Assay (IC50 Determination)
This protocol describes a fluorescence-based assay to determine the 50% inhibitory concentration (IC50) of this compound.
1. Reagents and Materials:
- Purified neuraminidase enzyme
- This compound stock solution
- Fluorescent substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)
- Assay buffer (e.g., 33 mM MES pH 6.5, 4 mM CaCl2)
- Stop solution (e.g., 0.1 M glycine-NaOH pH 10.2)
- 96-well black microplates
- Fluorescence plate reader
2. Assay Procedure:
- Prepare serial dilutions of this compound in the assay buffer.
- In a 96-well plate, add the diluted this compound solutions and a fixed concentration of the neuraminidase enzyme. Include controls for no inhibitor (100% activity) and no enzyme (background).
- Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.
- Incubate the plate at 37°C for 60 minutes.
- Stop the reaction by adding the stop solution.
- Measure the fluorescence of the product (4-methylumbelliferone) using a plate reader with excitation at ~365 nm and emission at ~450 nm.
3. Data Analysis:
- Subtract the background fluorescence from all readings.
- Calculate the percentage of neuraminidase inhibition for each this compound concentration relative to the no-inhibitor control.
- Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
The following diagrams illustrate the key interactions and experimental workflow.
Caption: this compound's key functional groups and their interactions within the neuraminidase active site.
Caption: Experimental workflow for determining the crystal structure of the this compound-neuraminidase complex.
References
Peramivir: A Technical Guide to its Antiviral Spectrum Against Influenza Subtypes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the antiviral activity of peramivir against a range of influenza A and B subtypes. This compound is a potent neuraminidase inhibitor administered intravenously, offering a critical therapeutic option for influenza infections.[1][2] This document details its inhibitory efficacy, the methodologies used for its evaluation, and the underlying mechanism of action.
Quantitative Antiviral Activity of this compound
The efficacy of this compound is quantified by its 50% inhibitory concentration (IC50) in enzymatic assays and its 50% effective concentration (EC50) in cell-based assays. These values indicate the concentration of the drug required to inhibit 50% of the viral neuraminidase activity or viral replication, respectively.
In Vitro Inhibitory Activity (IC50)
This compound demonstrates potent inhibitory activity against a wide array of influenza A and B viruses.[1][3] The IC50 values are determined through neuraminidase inhibition assays.
| Influenza Subtype/Lineage | This compound IC50 (nM) Range | Key Findings |
| Influenza A | ||
| A(H1N1)pdm09 | 0.06 - 0.26[4] | Generally highly susceptible. The H275Y mutation can confer resistance. |
| Seasonal A(H1N1) | Median: 0.2 | Potent inhibition observed. |
| A(H3N2) | Mean: ~0.18 (derived from data) | Consistently susceptible to this compound. |
| Avian A(H5N1) | Sub-nanomolar activity | Strong inhibitory activity against highly pathogenic avian influenza. |
| Avian A(H7N9) | Comparable to other NAIs | Effective in vitro against emerging avian strains. |
| Influenza B | ||
| B (Victoria & Yamagata) | Mean: 0.74 ± 0.33 | Shows improved in vitro activity compared to oseltamivir. The IC50 values are generally several folds lower than other neuraminidase inhibitors. |
Note: IC50 values can vary depending on the specific viral strain and the assay conditions used.
Cell-Based Antiviral Activity (EC50)
Cell-based assays measure the ability of a drug to inhibit viral replication in a cellular context.
| Influenza Subtype/Lineage | This compound EC50 (µM) Range | Key Findings |
| Influenza A | ||
| Seasonal A(H1N1) | 0.09 - 21 | Effective in inhibiting viral replication in cell culture. |
| A(H3N2) | <0.01 - 0.16 | Demonstrates potent antiviral activity in cellular models. |
| Influenza B | ||
| Influenza B | 0.06 - 3.2 | A mutant of influenza B/Yamagata/16/88 generated in vitro showed an EC50 >50 µM after 15 passages in the presence of this compound. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's antiviral spectrum.
Neuraminidase Inhibition Assay (Fluorometric)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of influenza neuraminidase.
Principle: The viral neuraminidase cleaves a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), to produce a fluorescent product, 4-methylumbelliferone (4-MU). The presence of an inhibitor reduces the fluorescence, and the IC50 is calculated from the dose-response curve.
Materials:
-
Influenza virus isolates
-
This compound (and other neuraminidase inhibitors for comparison)
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay Buffer (e.g., MES buffer with CaCl2)
-
Stop Solution (e.g., NaOH in ethanol)
-
96-well black plates
-
Fluorometer
Procedure:
-
Virus Preparation: The optimal dilution of the virus stock is determined to yield a strong fluorescent signal in the linear range of the instrument.
-
Inhibitor Dilution: Prepare serial dilutions of this compound at 4 times the final desired concentration in the assay buffer.
-
Assay Setup:
-
Add 25 µL of the serially diluted this compound to the appropriate wells of a 96-well plate.
-
For control wells (100% activity), add 25 µL of assay buffer.
-
Add 50 µL of the diluted virus to each well (except for no-virus control wells).
-
Add 25 µL of assay buffer to all wells to bring the total volume to 100 µL.
-
Incubate the plate at room temperature for 45 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 50 µL of the MUNANA working solution to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
-
Termination and Reading:
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Read the fluorescence on a plate reader (Excitation: 355-365 nm, Emission: 450-460 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (from no-virus control wells).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Antiviral Assay (Plaque Reduction Assay)
This assay assesses the ability of this compound to inhibit the replication of influenza virus in a cell culture system.
Principle: Influenza virus infection of a monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) results in the formation of localized areas of cell death, known as plaques. The presence of an effective antiviral agent reduces the number and/or size of these plaques. The EC50 is the concentration of the drug that reduces the plaque number by 50%.
Materials:
-
MDCK cells
-
Influenza virus stock
-
This compound
-
Cell culture medium (e.g., DMEM)
-
Agarose or Avicel overlay
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus Infection:
-
Wash the cell monolayer with phosphate-buffered saline (PBS).
-
Infect the cells with a dilution of influenza virus calculated to produce a countable number of plaques (e.g., 50-100 PFU/well).
-
Allow the virus to adsorb for 1 hour at 37°C.
-
-
Drug Treatment and Overlay:
-
Remove the virus inoculum.
-
Overlay the cells with a medium containing various concentrations of this compound and low-melting-point agarose or Avicel. This semi-solid overlay restricts the spread of the virus to adjacent cells.
-
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.
-
Plaque Visualization:
-
Fix the cells with a fixative solution (e.g., 10% formalin).
-
Remove the overlay and stain the cell monolayer with crystal violet. Plaques will appear as clear zones against a background of stained, viable cells.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each drug concentration compared to the virus control (no drug).
-
Determine the EC50 value from the dose-response curve.
-
Visualizations
Mechanism of Action: Neuraminidase Inhibition
This compound functions by inhibiting the influenza virus neuraminidase enzyme. This enzyme is crucial for the release of newly formed viral particles from the surface of an infected host cell by cleaving sialic acid residues. By blocking this activity, this compound prevents the spread of the virus to other cells, thus curtailing the infection.
Caption: this compound inhibits neuraminidase, preventing viral release.
Experimental Workflow: Neuraminidase Inhibition Assay
The following diagram outlines the key steps in a typical fluorometric neuraminidase inhibition assay used to determine the IC50 of this compound.
References
- 1. Frontiers | this compound: A Novel Intravenous Neuraminidase Inhibitor for Treatment of Acute Influenza Infections [frontiersin.org]
- 2. This compound: A Novel Intravenous Neuraminidase Inhibitor for Treatment of Acute Influenza Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. fda.gov [fda.gov]
Early In Vitro Efficacy of Peramivir: A Technical Guide
This technical guide provides an in-depth overview of the early in vitro research that established the efficacy of Peramivir, a potent neuraminidase inhibitor for the treatment of influenza. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the core experimental data and methodologies that underpinned the development of this antiviral agent.
Introduction
This compound is an intravenously administered antiviral drug that functions as a transition-state analogue inhibitor of the influenza virus neuraminidase (NA) enzyme.[1] By binding to the active site of NA, this compound prevents the cleavage of sialic acid residues from the surface of host cells and newly formed virions.[2] This inhibition leads to the aggregation of virus particles at the cell surface, thereby preventing the release and spread of the virus to other cells.[2] Early in vitro studies were crucial in demonstrating this compound's potent and broad-spectrum activity against various influenza A and B virus strains, including avian subtypes with pandemic potential.[3]
Quantitative In Vitro Efficacy of this compound
The in vitro potency of this compound is typically quantified by two key metrics: the half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50). The IC50 value represents the concentration of this compound required to inhibit 50% of the neuraminidase enzyme activity in a biochemical assay. The EC50 value, on the other hand, is the concentration required to reduce viral replication by 50% in a cell-based assay.
Table 1: Neuraminidase Inhibition (IC50) of this compound Against Influenza A and B Viruses
| Influenza Virus Subtype | No. of Isolates | This compound Mean IC50 (nM) | This compound IC50 Range (nM) | Reference |
| Influenza A | ||||
| A(H1N1)pdm09 | 580 | - | - | [4] |
| A(H1N1)pdm09 with H275Y mutation | 19 | 31.3 ± 10.3 | - | |
| A(H3N2) | 1949 | - | - | |
| A(H5N1) | - | Sub-nanomolar | - | |
| A(H7N1) | - | Sub-nanomolar | - | |
| A(H7N7) | - | Sub-nanomolar | - | |
| Influenza B | ||||
| Influenza B | 1231 | 0.74 ± 0.33 | - |
Note: The mean IC50 for Influenza B viruses was found to be four-fold higher than that for Influenza A(H1N1)pdm09 or A(H3N2) viruses.
Table 2: Antiviral Activity (EC50) of this compound in Cell Culture
| Influenza Virus Subtype | Cell Line | This compound EC50 (nM) | Reference |
| Influenza A | |||
| A/H1N1 | MDCK | 2.6 (median) | |
| A/H3N2 | MDCK | 0.08 (median) | |
| Influenza B | |||
| Influenza B | MDCK | 4.8 (median) |
Experimental Protocols
The following sections detail the methodologies for the key in vitro assays used in the early evaluation of this compound's efficacy.
Fluorescence-Based Neuraminidase Inhibition Assay
This assay is a widely used method to determine the IC50 value of neuraminidase inhibitors. It relies on a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which upon cleavage by the influenza neuraminidase, releases a fluorescent product, 4-methylumbelliferone (4-MU). The intensity of the fluorescence is directly proportional to the neuraminidase activity.
Materials:
-
Influenza virus isolates
-
This compound and other neuraminidase inhibitors (as controls)
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay Buffer (e.g., MES buffer with CaCl2)
-
Stop Solution (e.g., ethanol and NaOH)
-
96-well black, flat-bottom plates
-
Fluorometer
Procedure:
-
Virus Titration: The neuraminidase activity of each virus stock is first titrated to determine the optimal dilution that yields a robust fluorescent signal within the linear range of the fluorometer.
-
Inhibitor Dilution: A serial dilution of this compound is prepared in the assay buffer.
-
Assay Setup: In a 96-well plate, the diluted virus is mixed with the various concentrations of this compound or control inhibitors. Control wells containing virus without inhibitor (100% activity) and wells with buffer only (background) are also included.
-
Incubation: The plate is incubated at 37°C for a specified period (e.g., 30-60 minutes) to allow the inhibitor to bind to the neuraminidase.
-
Substrate Addition: The MUNANA substrate is added to all wells, and the plate is incubated again at 37°C for a set time (e.g., 60 minutes), protected from light.
-
Reaction Termination: A stop solution is added to each well to terminate the enzymatic reaction.
-
Fluorescence Reading: The fluorescence is measured using a fluorometer at an excitation wavelength of approximately 355-365 nm and an emission wavelength of around 450-460 nm.
-
IC50 Calculation: The percentage of neuraminidase inhibition is calculated for each this compound concentration relative to the no-inhibitor control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Antiviral Activity Assay (Virus Yield Reduction Assay)
This assay measures the ability of a compound to inhibit virus replication in a cell culture system and is used to determine the EC50 value.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells or other susceptible cell lines
-
Influenza virus isolates
-
This compound
-
Cell culture medium (e.g., DMEM) with appropriate supplements
-
Trypsin (for virus propagation)
-
96-well cell culture plates
-
Method for quantifying virus yield (e.g., plaque assay, TCID50 assay, or qRT-PCR)
Procedure:
-
Cell Seeding: MDCK cells are seeded into 96-well plates and grown to confluency.
-
Infection: The cell monolayers are infected with a known amount of influenza virus.
-
Compound Treatment: After a brief adsorption period, the virus inoculum is removed, and the cells are washed. Cell culture medium containing serial dilutions of this compound is then added to the wells. Control wells with no drug are also included.
-
Incubation: The plates are incubated at 37°C in a CO2 incubator for a period that allows for multiple cycles of viral replication (e.g., 24-72 hours).
-
Virus Quantification: The supernatant from each well is harvested, and the amount of progeny virus is quantified using a suitable method.
-
EC50 Calculation: The percentage of inhibition of viral replication is calculated for each this compound concentration compared to the untreated control. The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the drug concentration.
Visualizations
Experimental Workflow for Neuraminidase Inhibition Assay
References
- 1. Therapeutic efficacy of this compound against H5N1 highly pathogenic avian influenza viruses harboring the neuraminidase H275Y mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound injection in the treatment of acute influenza: a review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound: A Novel Intravenous Neuraminidase Inhibitor for Treatment of Acute Influenza Infections [frontiersin.org]
- 4. This compound and laninamivir susceptibility of circulating influenza A and B viruses - PMC [pmc.ncbi.nlm.nih.gov]
Peramivir's Mode of Action Against Influenza A and B Viruses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Peramivir is a potent, intravenously administered antiviral agent effective against both influenza A and B viruses. It functions as a highly selective inhibitor of the influenza virus neuraminidase (NA) enzyme, a critical component for viral replication and propagation. As a transition-state analogue of sialic acid, this compound binds with high affinity to the conserved active site of the NA enzyme, effectively blocking its function. This inhibition prevents the release of newly synthesized virions from infected host cells, thereby halting the spread of the infection. This guide provides a detailed examination of this compound's mechanism of action, presents quantitative data on its inhibitory activity, outlines the experimental protocols used for its evaluation, and illustrates key pathways and workflows.
Core Mechanism of Action
The life cycle of the influenza virus is a multi-step process that relies on two key surface glycoproteins: hemagglutinin (HA) and neuraminidase (NA).[1][2] HA facilitates viral entry by binding to sialic acid residues on the surface of host cells.[2] Following replication within the host cell, newly assembled virions bud from the cell membrane. However, these progeny virions remain tethered to the host cell surface via HA-sialic acid interactions.[2]
The function of the NA enzyme is to cleave these sialic acid residues, liberating the new virus particles and allowing them to infect other cells.[2] this compound's mode of action is to competitively inhibit this crucial step.
By mimicking the natural substrate (sialic acid), this compound occupies the active site of the NA enzyme. Its unique chemical structure, featuring a cyclopentane ring, a guanidino group, and a hydrophobic side chain, allows for tight and prolonged binding within the enzyme's catalytic site. This binding is stabilized by interactions with highly conserved amino acid residues in the active site, including Arg118, Asp151, Arg292, and Arg371 (N2 numbering). By blocking the NA enzyme, this compound prevents the release of virions, effectively trapping them at the surface of the infected cell and curtailing the infection's progression.
Figure 1: Influenza virus life cycle and the point of this compound inhibition.
Figure 2: this compound's competitive inhibition of the neuraminidase enzyme.
Quantitative Analysis of Inhibitory Activity
This compound demonstrates potent inhibitory activity against a wide range of influenza A and B viruses, often with greater potency (lower 50% inhibitory concentration, IC50) than other neuraminidase inhibitors, particularly against influenza B strains. The IC50 value represents the concentration of the drug required to inhibit 50% of the neuraminidase enzyme's activity in vitro.
| Virus Type/Subtype | This compound IC₅₀ (nM) [Median or Mean ± SD] | Reference(s) |
| Influenza A (Overall) | Median: 0.2 (Range: 0.09 - 1.4) | |
| Influenza A(H1N1)pdm09 | Mean: 0.13 ± 0.08 | |
| Influenza A(H3N2) | Mean: 0.18 ± 0.09 | |
| Influenza B (Overall) | Median: 1.3 (Range: 0.60 - 11) | |
| Influenza B (Overall) | Mean: 0.74 ± 0.33 | |
| Various Strains | Range: 0.724 - 25.02 |
Table 1: Summary of this compound In Vitro Inhibitory Activity (IC₅₀)
Binding Kinetics and Resistance
Slow-Binding Kinetics
A key characteristic of potent neuraminidase inhibitors, including this compound, is their slow-binding kinetics. Unlike inhibitors that rapidly associate and dissociate from their target, this compound forms a stable, long-lasting complex with the neuraminidase enzyme. This slow dissociation rate (or "off-rate") means that the inhibitor remains bound to the enzyme for an extended period, contributing to its sustained antiviral effect even as systemic drug concentrations decrease. For many wild-type influenza A viruses, the half-life of the this compound-enzyme complex dissociation is over 240 minutes.
Mechanisms of Resistance
Resistance to this compound can emerge through amino acid substitutions in the neuraminidase enzyme that alter the drug's binding affinity.
-
H275Y (N1 numbering): This is a common mutation in N1 neuraminidases (e.g., A(H1N1)pdm09) that confers high-level resistance to oseltamivir and reduced susceptibility to this compound. The H275Y substitution can increase the this compound IC50 value by over 100-fold. It prevents the conformational change in the active site that is necessary for the inhibitor to bind effectively.
-
R292K (N2 numbering): This mutation, often seen in N2 and N9 neuraminidases, can reduce susceptibility to both this compound and zanamivir by disrupting a key ionic interaction in the active site.
Experimental Protocol: Neuraminidase Inhibition Assay
The susceptibility of influenza viruses to this compound is most commonly determined using a fluorescence-based neuraminidase inhibition assay. This assay measures the ability of the drug to inhibit the enzymatic cleavage of a fluorogenic substrate.
Principle
The assay utilizes the substrate 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). When the viral neuraminidase cleaves MUNANA, it releases the fluorescent product 4-methylumbelliferone (4-MU). The amount of fluorescence is proportional to the enzyme's activity. By measuring the reduction in fluorescence in the presence of varying concentrations of this compound, the IC50 can be calculated.
Detailed Methodology
(Adapted from protocols described in the literature)
-
Reagent Preparation:
-
Assay Buffer: Prepare a 2x concentrated buffer solution (e.g., 66 mM MES, 8 mM CaCl₂, pH 6.5).
-
This compound Stock Solution: Prepare a high-concentration stock of this compound (e.g., 300 µM) by dissolving the pure compound in the 2x assay buffer.
-
Substrate Solution: Prepare a solution of MUNANA (e.g., 200 µM) in 1x assay buffer.
-
Stop Solution: Prepare a high-pH solution (e.g., 0.14 M NaOH in 83% ethanol) to terminate the enzymatic reaction and enhance the fluorescent signal.
-
-
Virus Titration (NA Activity Assay):
-
To ensure the enzymatic reaction is within the linear range, first determine the optimal virus dilution.
-
Prepare serial dilutions of the virus stock.
-
Add the MUNANA substrate to each dilution and incubate for 60 minutes at 37°C.
-
Stop the reaction and measure fluorescence.
-
Select the virus dilution that yields a strong signal without reaching substrate saturation for use in the main inhibition assay.
-
-
Inhibition Assay:
-
On a 96-well black microplate, prepare serial dilutions of this compound from the stock solution. Final concentrations should span a range appropriate for determining the IC50 (e.g., 0.001 to 1000 nM).
-
Add the pre-determined optimal dilution of the virus to each well containing the inhibitor.
-
Include control wells: virus only (100% activity) and buffer only (0% activity).
-
Pre-incubation: Incubate the plate for 30 minutes at room temperature to allow the inhibitor to bind to the neuraminidase.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the MUNANA substrate solution to all wells.
-
Incubation: Incubate the plate for 60 minutes at 37°C with shaking.
-
Reaction Termination: Stop the reaction by adding the stop solution to all wells.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence on a fluorometer (e.g., excitation ~360 nm, emission ~460 nm).
-
Subtract the background fluorescence (buffer only wells).
-
Calculate the percentage of neuraminidase inhibition for each this compound concentration relative to the virus-only control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.
-
Figure 3: Experimental workflow for a fluorescence-based neuraminidase inhibition assay.
References
fundamental principles of Peramivir's antiviral activity
An In-depth Technical Guide on the Core Antiviral Principles of Peramivir
Introduction
This compound is a potent antiviral drug developed by BioCryst Pharmaceuticals for the treatment of influenza infections.[1] It belongs to the class of neuraminidase inhibitors, which are designed to target a critical enzyme in the life cycle of the influenza virus.[2][3] Approved by the U.S. Food and Drug Administration (FDA) in December 2014, this compound is administered intravenously, offering a valuable therapeutic option for patients who may not be able to take oral or inhaled antivirals.[1][4] This guide provides a comprehensive overview of the , intended for researchers, scientists, and drug development professionals.
Mechanism of Action
The antiviral activity of this compound is centered on its ability to selectively inhibit the neuraminidase (NA) enzyme of the influenza virus. Neuraminidase is a glycoprotein found on the surface of the virus that plays a crucial role in the release of newly formed viral particles from infected host cells. It does this by cleaving sialic acid residues from the host cell's surface glycoproteins, which would otherwise bind to the hemagglutinin on the surface of the progeny virions, causing them to aggregate and remain attached to the cell.
This compound acts as a transition-state analogue inhibitor of the influenza neuraminidase. It is designed to mimic the natural substrate of the neuraminidase enzyme, sialic acid, and binds with high affinity to the enzyme's active site. This binding is characterized by a slow dissociation rate, leading to a prolonged inhibition of the enzyme's activity. By blocking the function of neuraminidase, this compound prevents the release of new virus particles, thereby limiting the spread of the infection within the respiratory tract. This interruption of the viral life cycle helps to reduce the overall viral load, alleviate symptoms, and shorten the duration of the illness.
Quantitative Analysis of Antiviral Activity
The efficacy of this compound has been quantified through various in vitro and clinical studies. The following tables summarize key data on its inhibitory activity, clinical effectiveness, pharmacokinetic properties, and resistance profile.
Table 1: In Vitro Inhibitory Activity of this compound (IC50)
| Influenza Virus Strain | This compound Median IC50 (nM) |
| Influenza A (n=15) | 0.2 (range 0.09 - 1.4) |
| Influenza B (n=8) | 1.3 (range 0.60 - 11) |
IC50 (50% inhibitory concentration) values represent the concentration of the drug required to inhibit the neuraminidase activity by 50%.
This compound has demonstrated comparable or superior inhibitory activity against influenza A and B viruses when compared to other neuraminidase inhibitors like oseltamivir and zanamivir. Notably, it shows improved in vitro activity against influenza B isolates.
Table 2: Clinical Efficacy of Intravenous this compound in Adults with Uncomplicated Influenza
| Study Outcome | 300 mg this compound | 600 mg this compound | Placebo |
| Median Time to Alleviation of Symptoms | 59.1 hours | 59.9 hours | 81.8 hours |
Data from a Phase II clinical trial in previously healthy adults with confirmed influenza infection. A single intravenous dose of this compound significantly reduced the time to alleviation of symptoms compared to placebo.
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Value |
| Route of Administration | Intravenous |
| Half-life | Approximately 20 hours |
| Excretion | Primarily excreted unchanged in urine (~90%) |
| Bioavailability | 100% (IV) |
Table 4: Influenza Neuraminidase Mutations Conferring Resistance to this compound
| Mutation | Influenza Virus Strain | Fold Increase in IC50 |
| H275Y (H274Y in N2 numbering) | A(H1N1)pdm09 | 100-400 |
| H273Y | Influenza B | >500 (EC50) |
The H275Y mutation is a well-characterized substitution that confers resistance to both oseltamivir and this compound in influenza A(H1N1) viruses.
Experimental Protocols
In Vitro Fluorometric Neuraminidase Inhibition Assay
This assay is a standard method for determining the 50% inhibitory concentration (IC50) of neuraminidase inhibitors.
Objective: To quantify the concentration of this compound required to inhibit the enzymatic activity of influenza neuraminidase by 50%.
Materials and Reagents:
-
Recombinant influenza virus neuraminidase
-
Fluorogenic substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)
-
Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)
-
Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)
-
This compound (or other test inhibitors)
-
Black 96-well microtiter plates
-
Fluorescence plate reader (Excitation: ~355 nm, Emission: ~460 nm)
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer to achieve a range of concentrations for testing.
-
Assay Setup: In a 96-well plate, add 25 µL of each this compound dilution to triplicate wells. Include control wells with assay buffer only (no inhibitor).
-
Enzyme Addition: Add a pre-determined optimal dilution of the influenza virus (containing neuraminidase) to each well.
-
Pre-incubation: Incubate the plate at room temperature for 45 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding 50 µL of the MUNANA working solution to all wells.
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Reaction Termination: Stop the reaction by adding 100 µL of the Stop Solution to each well.
-
Fluorescence Reading: Measure the fluorescence of the product (4-methylumbelliferone) using a fluorescence plate reader.
-
Data Analysis:
-
Subtract the background fluorescence from wells with no virus.
-
Calculate the percentage of neuraminidase inhibition for each this compound concentration compared to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for the in vitro neuraminidase inhibition assay.
Caption: Influenza virus life cycle and target of this compound.
Caption: this compound's interaction with key residues in the NA active site.
References
Initial Studies on Peramivir Pharmacokinetics: A Technical Guide
This technical guide provides an in-depth overview of the foundational pharmacokinetic studies of Peramivir, an intravenously administered neuraminidase inhibitor for the treatment of influenza. The document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the early preclinical and clinical evaluation of this compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Core Pharmacokinetic Profile of this compound
Initial studies have established that this compound exhibits a predictable pharmacokinetic profile characterized by rapid distribution and elimination primarily through renal excretion. Following intravenous administration, it achieves 100% bioavailability.[1] The drug undergoes minimal hepatic metabolism, with approximately 90% of the administered dose excreted unchanged in the urine.[1][2] This characteristic minimizes the potential for drug-drug interactions related to hepatic enzyme systems.[2][3]
Linearity and Dose Proportionality
Phase I clinical trials in adults demonstrated a linear relationship between the administered dose of intravenous this compound and the resulting plasma exposure, as measured by the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC).
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound from initial studies in various species and across different dosing regimens.
Table 1: Single-Dose Intravenous this compound Pharmacokinetics in Healthy Adult Humans
| Dose | Cmax (µg/L) | AUC∞ (mg·h/L) | Half-life (t½) (hours) | Reference |
| 150 mg | 12,416 ± 3,078 | 24.68 ± 6.48 | ~20 | |
| 300 mg | 23,147 ± 3,668 | 47.33 ± 9.22 | ~20 | |
| 600 mg | 46,800 | 102.7 | ~20 | |
| 600 mg | 44,113 ± 3,787 | 92.43 ± 12.72 | ~20 |
Table 2: Oral this compound Pharmacokinetics in Humans
| Dose | Cmax (ng/mL) | Bioavailability | Note | Reference |
| 400 mg (four doses) | ~100 | ≤3% | Low bioavailability led to the development of the intravenous formulation. | |
| 800 mg (four doses) | ~200 | ≤3% | Low bioavailability led to the development of the intravenous formulation. |
Table 3: Preclinical Pharmacokinetics of this compound in Animal Models
| Species | Route | Dose (mg/kg) | Cmax | AUC | Half-life (t½) (hours) | Reference |
| Rat | IV | 30 | - | - | 1.81 (lungs) | |
| Rat | Inhalation | 0.0888 | - | - | 5.72 (lungs) | |
| Rat | Inhalation | 0.1776 | - | - | 53.5 (lungs) | |
| Rat | Inhalation | 0.3552 | - | - | 32.1 (lungs) | |
| Mouse | IM | 10-20 | - | - | - | |
| Ferret | IV | 30 | - | - | - | |
| Cynomolgus Macaque | IV | 30 | - | - | - |
Experimental Protocols
This section details the methodologies employed in the key initial pharmacokinetic studies of this compound.
Quantification of this compound in Human Plasma
A robust and sensitive method utilizing high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) has been widely adopted for the quantification of this compound in biological matrices.
3.1.1. Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is commonly used for plasma sample preparation.
-
Procedure:
-
To 100 µL of human plasma, add an internal standard solution.
-
Add acidic acetonitrile to precipitate plasma proteins.
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Inject the resulting supernatant directly into the LC-MS/MS system.
-
3.1.2. Chromatographic and Mass Spectrometric Conditions
-
Chromatography: Hydrophilic Interaction Chromatography (HILIC) is often employed for the separation of the polar this compound molecule.
-
Column: Amide-80 column.
-
Mobile Phase: A mixture of acetonitrile, water, and formic acid (e.g., 70:30:0.1, v/v/v).
-
Flow Rate: 0.5 mL/min.
-
-
Mass Spectrometry: Detection is achieved using a triple-quadrupole mass spectrometer operating in the positive ion Multiple Reaction Monitoring (MRM) mode.
-
Precursor to Product Ion Transitions:
-
This compound: m/z 329 → 100
-
Internal Standard (e.g., Ro 64-0802): m/z 285 → 138
-
-
3.1.3. Method Validation
The analytical method is validated according to regulatory guidelines, assessing linearity, precision, accuracy, and sensitivity.
-
Linearity: The method demonstrates linearity over a concentration range of 10-10,000 ng/mL.
-
Precision and Accuracy: Inter-day and intra-day precision values are typically within 5%, with accuracy values around 97%.
Preclinical Pharmacokinetic Studies in Rodents
Preclinical studies in animals such as rats and mice are crucial for establishing the initial pharmacokinetic and safety profile of a drug candidate.
-
Animal Models: Sprague-Dawley rats are a commonly used species for these studies.
-
Administration Routes: Both intravenous and inhalation routes have been investigated to understand systemic and local drug exposure.
-
Dosing: A range of doses is typically evaluated to assess dose-linearity. For inhalation studies in rats, doses have ranged from 0.0888 to 0.3552 mg/kg.
-
Sample Collection: Blood samples are collected at various time points post-administration to characterize the plasma concentration-time profile. In inhalation studies, lung tissue is also collected to determine local drug concentrations.
-
Data Analysis: Non-compartmental analysis is employed to determine key pharmacokinetic parameters such as Cmax, AUC, and half-life.
Phase I Clinical Trial Design
Phase I studies are the first-in-human trials designed to evaluate the safety, tolerability, and pharmacokinetics of an investigational drug.
-
Study Population: Healthy adult volunteers are typically enrolled in these initial studies.
-
Study Design: These are often dose-escalation studies, starting with a low single dose and gradually increasing the dose in successive cohorts to establish safety and tolerability. Both single ascending dose (SAD) and multiple ascending dose (MAD) studies are conducted.
-
Drug Administration: this compound is administered as an intravenous infusion over a specified period, for example, 30 minutes.
-
Pharmacokinetic Sampling: Blood samples are collected at predefined time points before, during, and after the infusion to characterize the complete plasma concentration-time profile.
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental or compartmental analysis.
Visualizations
The following diagrams illustrate key experimental workflows and pathways related to this compound pharmacokinetics.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of this compound (a novel anti-influenza drug) in human plasma by hydrophilic interaction chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Postpartum Pharmacokinetics of this compound in the Treatment of 2009 H1N1 Influenza: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
Peramivir: An In-depth Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peramivir is a potent, intravenously administered neuraminidase inhibitor that has demonstrated significant therapeutic potential in the treatment of acute uncomplicated influenza. This technical guide provides a comprehensive overview of this compound, focusing on its core pharmacological and clinical attributes. It delves into its mechanism of action, presenting detailed quantitative data on its in vitro and in vivo efficacy, pharmacokinetic profile, and clinical trial outcomes. Furthermore, this guide outlines key experimental protocols for evaluating neuraminidase inhibitors, discusses mechanisms of viral resistance, and explores the potential of combination therapies. Visualizations of the influenza virus replication cycle, this compound's mechanism of action, and experimental workflows are provided to facilitate a deeper understanding of its therapeutic application.
Introduction
Influenza remains a significant global health concern, responsible for seasonal epidemics and occasional pandemics with substantial morbidity and mortality. Antiviral medications are a cornerstone of influenza management, particularly for patients at high risk of complications. This compound (trade name Rapivab®) is a selective inhibitor of the influenza virus neuraminidase (NA) enzyme, a crucial component for viral replication and propagation.[1][2] Developed by BioCryst Pharmaceuticals, it is approved for the intravenous treatment of acute uncomplicated influenza in patients who have been symptomatic for no more than two days.[2][3] Its intravenous route of administration offers a valuable alternative for patients who are unable to take oral or inhaled antivirals.[4]
Mechanism of Action
This compound exerts its antiviral effect by potently and selectively inhibiting the neuraminidase enzyme of both influenza A and B viruses. Neuraminidase is a glycoprotein on the surface of the influenza virus that is essential for the release of progeny virions from infected host cells. It does so by cleaving sialic acid residues from the host cell's surface glycoproteins, to which the newly formed viral particles are attached via their hemagglutinin (HA) protein.
By binding to the active site of the neuraminidase enzyme, this compound prevents this cleavage, causing the newly synthesized viruses to aggregate at the cell surface and preventing their release and subsequent infection of other cells. This interruption of the viral life cycle leads to a reduction in the overall viral load in the body.
Influenza Virus Replication Cycle and the Role of Neuraminidase
The following diagram illustrates the key stages of the influenza virus replication cycle and highlights the critical step inhibited by this compound.
In Vitro Activity
This compound has demonstrated potent inhibitory activity against a wide range of influenza A and B virus strains in vitro.
Quantitative Data on In Vitro Activity
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against various influenza virus subtypes.
| Influenza Virus Type/Subtype | This compound IC50 (nM) [Median (Range)] | Reference(s) |
| Influenza A | 0.2 (0.09 - 1.4) | |
| Influenza A(H1N1) | 0.16 (0.01 - 1.77) | |
| Influenza A(H1N1)pdm09 | 0.13 (normal inhibition) | |
| Influenza A(H3N2) | 0.13 (0.05 - 11) | |
| Influenza B | 1.3 (0.60 - 11) | |
| Influenza B | 0.99 (0.04 - 54.2) | |
| Influenza B | 0.74 (normal inhibition) | |
| Avian Influenza | ||
| H5N1 | Potent activity demonstrated | |
| H7N9 | Potent activity demonstrated | |
| H9N2 | Potent activity demonstrated |
Note: IC50 values can vary depending on the specific viral strain and the assay conditions used.
In Vivo Efficacy in Animal Models
Preclinical studies in various animal models, including mice and ferrets, have demonstrated the in vivo efficacy of this compound in treating influenza infections. These studies have shown that this compound can reduce viral titers in the lungs and other organs, prevent weight loss, and improve survival rates.
Quantitative Data from In Vivo Studies
| Animal Model | Influenza Strain | This compound Dose | Key Findings | Reference(s) |
| Mice | H7N9 | 30 mg/kg/day (repeated doses) | Successfully eradicated the virus from the respiratory tract and extrapulmonary tissues, prevented clinical signs, and protected against lethal infection. | |
| Mice | H7N9 | 3, 15, 30 mg/kg/day | Dose-dependent improvement in survival rate (20%, 30%, and 100% respectively). | |
| Mice | H1N1 | 10 mg/kg (single intramuscular injection) | Significantly reduced weight loss and mortality. | |
| Ferrets & Macaques | Influenza B | 30 mg/kg (single IV administration) | Significant reduction of nasal virus titers and clinical symptoms, even with delayed treatment. |
Pharmacokinetics
This compound exhibits a pharmacokinetic profile that supports once-daily intravenous administration.
Human Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of this compound in healthy adult subjects following a single 600 mg intravenous dose.
| Parameter | Value | Reference(s) |
| Maximum Serum Concentration (Cmax) | 46,800 ng/mL | |
| Area Under the Curve (AUC0-∞) | 102,700 ng•hr/mL | |
| Elimination Half-life (t1/2) | ~20 hours | |
| Volume of Distribution (Vd) | 12.56 L | |
| Protein Binding | < 30% | |
| Metabolism | Not significantly metabolized | |
| Excretion | Primarily renal (~90% as unchanged drug) |
Clinical Efficacy
Clinical trials have established the efficacy and safety of this compound for the treatment of acute uncomplicated influenza.
Summary of Key Clinical Trial Results
| Trial | Population | Treatment Arms | Primary Endpoint | Key Efficacy Results | Reference(s) |
| Phase 3, Randomized, Double-Blind | Adults with seasonal influenza | This compound 300 mg IV (single dose) vs. Placebo | Time to alleviation of symptoms | Median time to symptom alleviation was significantly shorter with this compound (Hazard Ratio: 0.681). | |
| This compound 600 mg IV (single dose) vs. Placebo | Median time to symptom alleviation was significantly shorter with this compound (Hazard Ratio: 0.666). | ||||
| Phase 3, Randomized, Double-Blind | Adults with seasonal influenza | This compound 300 mg IV (single dose) vs. Oseltamivir 75 mg orally twice daily for 5 days | Time to alleviation of symptoms | This compound was non-inferior to Oseltamivir. Median time to symptom alleviation: 78.0h (this compound 300mg), 81.0h (this compound 600mg), 81.8h (Oseltamivir). | |
| This compound 600 mg IV (single dose) vs. Oseltamivir | |||||
| Randomized Controlled Study | Adults with severe influenza A with primary viral pneumonia | This compound vs. Oseltamivir | Duration of virus nucleic acid positivity and remission of clinical symptoms | No significant difference between groups. Remission of cough symptoms was shorter in the this compound group. |
Mechanisms of Resistance
As with other neuraminidase inhibitors, resistance to this compound can emerge through amino acid substitutions in the neuraminidase enzyme. The most well-characterized mutation conferring resistance to this compound is the H275Y (H274Y in N2 numbering) substitution in the neuraminidase of N1 subtype viruses. This mutation can lead to a significant increase in the IC50 value for this compound.
Impact of Resistance Mutations on this compound IC50
| Mutation | Influenza Subtype | Fold Increase in this compound IC50 | Reference(s) |
| H275Y | A(H1N1) | 100 - 400 | |
| E119D | A(H1N1)pdm09 | 286 | |
| E119D/H275Y | A(H1N1)pdm09 | >5000 |
Combination Therapy
The potential for enhanced efficacy and delayed emergence of resistance has led to the investigation of this compound in combination with other antiviral agents. Preclinical studies have shown that combining this compound with other neuraminidase inhibitors or drugs with different mechanisms of action can result in additive or synergistic effects.
-
This compound + Oseltamivir: Studies in mice have shown that this combination performs better than suboptimal doses of each drug alone.
-
This compound + Rimantadine: A combination targeting both neuraminidase and the M2 ion channel has shown synergistic effects in mice.
-
This compound + Baloxavir: A retrospective analysis suggested that this combination might be more effective than this compound monotherapy in hospitalized adults with influenza A.
Experimental Protocols
Neuraminidase Inhibition Assay (Fluorometric Method)
This assay is fundamental for determining the in vitro potency (IC50) of neuraminidase inhibitors like this compound.
Methodology:
-
Virus Preparation: An optimal dilution of the influenza virus stock is prepared in assay buffer.
-
Inhibitor Dilution: A serial dilution of this compound is prepared in a 96-well plate.
-
Incubation: The virus preparation is added to the wells containing the this compound dilutions and incubated to allow for inhibitor binding.
-
Substrate Addition: The fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added to all wells to initiate the enzymatic reaction.
-
Reaction Incubation: The plate is incubated at 37°C for a defined period (e.g., 60 minutes).
-
Stopping the Reaction: A stop solution (e.g., NaOH in ethanol) is added to terminate the enzymatic reaction.
-
Fluorescence Measurement: The fluorescence of the released 4-methylumbelliferone is measured using a fluorometer.
-
Data Analysis: The percentage of neuraminidase inhibition is calculated for each this compound concentration relative to a no-inhibitor control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Virus Yield Reduction Assay
This cell-based assay assesses the ability of an antiviral compound to inhibit the production of infectious virus particles.
Methodology:
-
Cell Culture: Confluent monolayers of a susceptible cell line (e.g., Madin-Darby canine kidney - MDCK cells) are prepared in multi-well plates.
-
Infection: The cells are infected with a known amount of influenza virus.
-
Compound Treatment: Following virus adsorption, the inoculum is removed, and cell culture medium containing serial dilutions of this compound is added.
-
Incubation: The plates are incubated for a period that allows for multiple cycles of viral replication (e.g., 48-72 hours).
-
Virus Quantification: The supernatant from each well is harvested, and the amount of infectious virus is quantified using a standard method such as a 50% tissue culture infectious dose (TCID50) assay or a plaque assay.
-
Data Analysis: The concentration of this compound that reduces the virus yield by a certain percentage (e.g., 50% or 90%) is calculated.
Conclusion
This compound is a valuable therapeutic agent in the management of acute uncomplicated influenza. Its potent in vitro and in vivo activity, favorable pharmacokinetic profile, and intravenous route of administration make it a critical option, especially for hospitalized patients or those unable to tolerate other forms of antiviral therapy. Ongoing surveillance for the emergence of resistant strains and further research into its role in combination therapies are essential to optimize its clinical utility and address the evolving landscape of influenza. This technical guide provides a foundational resource for researchers and drug development professionals engaged in the ongoing efforts to combat influenza.
References
Methodological & Application
Peramivir In Vitro Efficacy Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro efficacy of peramivir, a potent neuraminidase inhibitor for the treatment of influenza. The following sections detail the mechanism of action, key experimental protocols, and expected outcomes for researchers working on influenza virus therapeutics.
Introduction to this compound
This compound is an antiviral drug that functions as a selective inhibitor of the influenza virus neuraminidase (NA) enzyme.[1][2] This enzyme is crucial for the release of newly formed virus particles from infected host cells.[1][3] By blocking the active site of neuraminidase, this compound prevents the cleavage of sialic acid residues on the cell surface, leading to the aggregation of progeny virions and limiting the spread of infection.[1] this compound has demonstrated potent inhibitory activity against both influenza A and B viruses, including strains resistant to other neuraminidase inhibitors.
Influenza Virus Replication and this compound's Mechanism of Action
The influenza virus replication cycle involves several stages, beginning with entry into the host cell and culminating in the release of new viral particles. Neuraminidase plays a critical role in the final step of this process.
Caption: Influenza virus replication cycle and the inhibitory action of this compound.
The influenza virus attaches to host cells via the hemagglutinin (HA) protein binding to sialic acid receptors. Following endocytosis, the viral RNA (vRNA) is released into the cytoplasm and transported to the nucleus for replication and transcription. Newly synthesized viral proteins and vRNA assemble into new virions at the cell membrane and bud off. In the final step, the viral neuraminidase cleaves sialic acid residues to release the progeny virions, allowing them to infect other cells. This compound competitively inhibits the neuraminidase enzyme, preventing this release and halting the spread of the virus.
Quantitative Data Summary
The efficacy of this compound is typically quantified by its 50% inhibitory concentration (IC₅₀) or 50% effective concentration (EC₅₀). The IC₅₀ represents the concentration of the drug required to inhibit the enzymatic activity of neuraminidase by 50%, while the EC₅₀ is the concentration required to reduce viral replication in cell culture by 50%.
| Influenza Virus | Assay Type | Cell Line | This compound IC₅₀/EC₅₀ (nM) | Reference |
| Influenza A/H1N1 | Neuraminidase Inhibition | - | 0.724 - 25.02 | |
| Influenza A/H3N2 | Neuraminidase Inhibition | - | 0.724 - 25.02 | |
| Influenza B | Neuraminidase Inhibition | - | Generally lower than oseltamivir | |
| Avian Influenza H5N1 | Neuraminidase Inhibition | - | Potent inhibitory activity | |
| Avian Influenza H7N9 | Neuraminidase Inhibition | - | Potent in vitro activity | |
| Seasonal H1N1 | Cell-based | Healthy Adults | - |
Note: IC₅₀ and EC₅₀ values can vary depending on the specific viral strain, cell line used, and the experimental conditions.
Experimental Protocols
Accurate determination of this compound's in vitro efficacy relies on standardized and well-characterized assays. The following are detailed protocols for three common methods.
Neuraminidase Inhibition Assay (Fluorometric)
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of influenza neuraminidase using a fluorogenic substrate.
Workflow:
Caption: Workflow for the fluorometric neuraminidase inhibition assay.
Materials:
-
This compound
-
Influenza virus stock
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay Buffer (e.g., MES buffer with CaCl₂)
-
Stop Solution (e.g., NaOH in ethanol)
-
Black 96-well plates
-
Fluorometer
Protocol:
-
Prepare this compound Dilutions: Prepare a stock solution of this compound in the assay buffer. Perform serial dilutions to create a range of concentrations to be tested.
-
Virus Preparation: Dilute the influenza virus stock in assay buffer to a concentration that gives a robust signal in the linear range of the assay. This optimal dilution should be determined empirically beforehand.
-
Assay Setup: In a black 96-well plate, add 25 µL of each this compound dilution to triplicate wells. Include virus-only controls (no inhibitor) and no-virus controls (background).
-
Virus Addition: Add 50 µL of the diluted virus to each well (except for the no-virus control wells, to which 50 µL of assay buffer is added).
-
Incubation: Gently tap the plate to mix and incubate at 37°C for 45 minutes.
-
Substrate Addition: Add 50 µL of the MUNANA working solution to all wells to initiate the enzymatic reaction.
-
Second Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop Reaction: Terminate the reaction by adding 100 µL of the stop solution to each well.
-
Fluorescence Reading: Measure the fluorescence using a plate reader with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.
-
Data Analysis: Subtract the background fluorescence (no-virus control) from all other readings. Calculate the percentage of neuraminidase inhibition for each this compound concentration relative to the virus-only control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Plaque Reduction Assay
This "gold standard" assay quantifies the ability of an antiviral compound to inhibit the production of infectious virus particles.
Workflow:
Caption: Workflow for the plaque reduction assay.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Cell culture medium (e.g., DMEM)
-
This compound
-
Influenza virus stock
-
Semi-solid overlay (e.g., Avicel or agarose) mixed with medium and TPCK-trypsin
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% formaldehyde)
-
Staining solution (e.g., 1% crystal violet)
Protocol:
-
Cell Seeding: Seed MDCK cells in 6-well or 12-well plates and grow to confluency.
-
Virus Dilution: Prepare serial dilutions of the influenza virus stock in serum-free medium to achieve 50-100 plaque-forming units (PFU) per well.
-
Infection: Wash the confluent cell monolayers with PBS and infect with the virus dilutions for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: During the adsorption period, prepare serial dilutions of this compound in the semi-solid overlay medium.
-
Overlay: After adsorption, remove the virus inoculum and gently add the this compound-containing overlay to each well.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until plaques are visible.
-
Plaque Visualization: Fix the cells with formaldehyde for at least 30 minutes. Carefully remove the overlay and stain the cell monolayer with crystal violet solution.
-
Plaque Counting: Gently wash the wells with water and allow the plates to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control (no compound). Determine the EC₅₀ value by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.
Cell Viability/Cytopathic Effect (CPE) Inhibition Assay
This high-throughput assay measures the ability of a compound to protect cells from the virus-induced cytopathic effect (CPE).
Workflow:
Caption: Workflow for the cell viability/CPE inhibition assay.
Materials:
-
MDCK cells
-
Cell culture medium
-
This compound
-
Influenza virus stock
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
-
Spectrophotometer or luminometer
Protocol:
-
Cell Seeding: Seed MDCK cells in 96-well plates and incubate overnight.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include cell-only controls (no virus, no compound) and virus-only controls (no compound).
-
Infection: Infect the cells with a predetermined amount of influenza virus (e.g., a multiplicity of infection - MOI that causes significant CPE in 48-72 hours).
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until significant CPE is observed in the virus control wells.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Readout: After a further incubation period, measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the cell-only and virus-only controls. Determine the EC₅₀ value from the dose-response curve. A parallel assay without virus infection should be performed to determine the 50% cytotoxic concentration (CC₅₀) of this compound. The therapeutic index (TI) can then be calculated as CC₅₀/EC₅₀.
Conclusion
The protocols outlined in these application notes provide robust and reliable methods for the in vitro evaluation of this compound's efficacy against influenza viruses. The choice of assay will depend on the specific research question, with neuraminidase inhibition assays offering direct measurement of enzyme inhibition and cell-based assays providing a broader assessment of antiviral activity in a biological context. Consistent application of these protocols will ensure the generation of high-quality, comparable data for the development and characterization of influenza antiviral therapeutics.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound (BCX-1812, RWJ-270201): potential new therapy for influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A Novel Intravenous Neuraminidase Inhibitor for Treatment of Acute Influenza Infections - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peramivir in Influenza Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing peramivir in cell culture models for influenza research. This document outlines the mechanism of action, summarizes key efficacy data, and provides detailed protocols for essential in vitro assays.
Introduction to this compound
This compound is a potent and selective inhibitor of the influenza virus neuraminidase (NA) enzyme, an essential glycoprotein for the replication of both influenza A and B viruses.[1][2] By acting as a transition-state analogue of sialic acid, this compound binds to the active site of the NA enzyme, preventing the cleavage of sialic acid residues on the surface of infected cells and newly formed viral particles.[3][4] This inhibition blocks the release of progeny virions from infected host cells, thereby preventing the spread of infection.[5] this compound is administered intravenously and has demonstrated efficacy against a wide range of influenza strains, including avian influenza subtypes with pandemic potential such as H5N1 and H7N9.
Mechanism of Action: Neuraminidase Inhibition
The influenza virus life cycle involves several key stages where antiviral drugs can intervene. This compound targets the final stage of viral replication: the release of newly synthesized virus particles from the host cell.
Figure 1: Influenza Virus Life Cycle and this compound's Point of Intervention.
Quantitative Efficacy Data
The in vitro efficacy of this compound is typically quantified by its 50% inhibitory concentration (IC50) in neuraminidase inhibition assays or its 50% effective concentration (EC50) in cell-based antiviral assays. These values can vary depending on the influenza virus strain, the cell line used, and the specific assay conditions.
Table 1: In Vitro Inhibitory Activity (IC50) of this compound and Other Neuraminidase Inhibitors Against Influenza A and B Viruses
| Virus Subtype | Neuraminidase Inhibitor | Mean IC50 (nM) | Fold Difference vs. This compound | Reference(s) |
| Influenza A(H1N1)pdm09 | This compound | 0.13 | - | |
| Oseltamivir | 0.24 | 1.8x higher | ||
| Zanamivir | 0.19 | 1.5x higher | ||
| Laninamivir | 0.27 | 2.1x higher | ||
| Influenza A(H3N2) | This compound | 0.17 - 0.24 | - | |
| Oseltamivir | 0.29 - 0.32 | ~1.5x higher | ||
| Zanamivir | 0.34 - 0.53 | ~2.0x higher | ||
| Laninamivir | 0.62 | ~2.9x higher | ||
| Influenza B | This compound | 0.74 | - | |
| Oseltamivir | 8.5 | 11.5x higher | ||
| Zanamivir | 2.7 | 3.6x higher | ||
| Laninamivir | 3.26 | 4.4x higher |
Table 2: Impact of Resistance-Associated Mutations on this compound Susceptibility
| Virus Subtype | Mutation | Fold Increase in IC50 vs. Wild-Type | Reference(s) |
| Influenza A(H1N1) | H275Y | >50 | |
| Influenza A(H7N9) | R292K | >30 | |
| Influenza A(H3N2) | E119V | 1 | |
| Influenza A(H3N2) | E119V + T148I | 119 |
Experimental Protocols
Detailed methodologies for key in vitro assays to evaluate the efficacy of this compound are provided below.
Neuraminidase Inhibition (NI) Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of influenza neuraminidase. A common method is a fluorescence-based assay using the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
Figure 2: Workflow for the Neuraminidase Inhibition Assay.
Materials:
-
Influenza virus stock of known titer
-
This compound
-
MUNANA substrate
-
Assay buffer (e.g., MES with CaCl2)
-
Stop solution (e.g., ethanol and NaOH)
-
Black 96-well plates
-
Fluorometer
Protocol:
-
Virus Dilution: Dilute the virus stock in assay buffer to a concentration that yields a robust fluorescent signal within the linear range of the instrument. This optimal dilution needs to be predetermined.
-
This compound Dilution: Prepare a series of 2-fold or 10-fold dilutions of this compound in assay buffer. The concentration range should span the expected IC50 value.
-
Assay Setup: In a 96-well plate, add 25 µL of each this compound dilution to triplicate wells. Include virus control wells (virus + buffer, no inhibitor) and blank wells (buffer only).
-
Virus Addition: Add 50 µL of the diluted virus to each well (except blanks).
-
Pre-incubation: Incubate the plate at 37°C for 30-60 minutes to allow this compound to bind to the neuraminidase.
-
Substrate Addition: Add 50 µL of MUNANA solution to all wells.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop Reaction: Add 100 µL of stop solution to each well.
-
Fluorescence Reading: Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., 365 nm excitation and 450 nm emission).
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the virus control. Determine the IC50 value by plotting the percent inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
Cell-Based Antiviral Assay (Virus Yield Reduction or CPE Reduction)
These assays measure the ability of this compound to inhibit influenza virus replication in a cell culture system. Common cell lines for influenza research include Madin-Darby Canine Kidney (MDCK) cells and human lung adenocarcinoma (A549) cells.
4.2.1. Plaque Reduction Assay
This assay quantifies the reduction in the number and/or size of viral plaques in the presence of the antiviral compound.
Figure 3: Workflow for the Plaque Reduction Assay.
Materials:
-
MDCK cells
-
Cell culture medium (e.g., MEM or DMEM)
-
Influenza virus stock
-
This compound
-
Agarose or Avicel overlay medium
-
TPCK-trypsin
-
Crystal violet staining solution
-
6-well plates
Protocol:
-
Cell Seeding: Seed MDCK cells in 6-well plates and grow to confluency.
-
Virus Infection: Wash the cell monolayers and infect with a dilution of influenza virus that will produce a countable number of plaques (e.g., 50-100 PFU/well).
-
Virus Adsorption: Incubate the plates at 37°C for 1 hour to allow the virus to adsorb to the cells.
-
Treatment: Remove the virus inoculum and overlay the cells with a medium containing agarose or Avicel, TPCK-trypsin, and varying concentrations of this compound.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.
-
Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. Calculate the percent plaque reduction for each this compound concentration compared to the virus control. Determine the EC50 value from the dose-response curve.
4.2.2. TCID50 (50% Tissue Culture Infectious Dose) Assay
This endpoint dilution assay is used to determine the virus titer and can be adapted to measure the inhibitory effect of an antiviral drug. It is particularly useful for viruses that do not form clear plaques.
Protocol Outline:
-
Cell Seeding: Seed host cells (e.g., MDCK) in a 96-well plate.
-
Virus and Drug Preparation: Prepare serial dilutions of the virus. For each virus dilution, prepare a set of wells with and without a fixed concentration of this compound, or test a range of this compound concentrations against a fixed amount of virus.
-
Infection and Treatment: Add the virus or virus/peramivir mixtures to the cells.
-
Incubation: Incubate the plates at 37°C for several days and monitor for cytopathic effect (CPE).
-
Endpoint Determination: Score each well as positive or negative for CPE.
-
Calculation: Use the Reed-Muench or Spearman-Kärber method to calculate the TCID50 in the presence and absence of this compound. The reduction in virus titer indicates the antiviral activity.
Resistance Monitoring
Influenza viruses can develop resistance to neuraminidase inhibitors through mutations in the NA or hemagglutinin (HA) genes. The most common NA mutation associated with this compound resistance in H1N1 strains is H275Y. For H7N9, the R292K mutation has been shown to confer resistance. It is crucial to monitor for the emergence of resistant variants during antiviral development and in clinical settings. This can be achieved by sequencing the NA and HA genes of viral isolates that show reduced susceptibility in the assays described above.
Conclusion
This compound is a valuable tool for influenza research, demonstrating potent in vitro activity against a broad range of influenza A and B viruses. The protocols outlined in these application notes provide a framework for researchers to assess the antiviral efficacy of this compound and to investigate the mechanisms of influenza virus replication and drug resistance. The use of standardized cell culture models and assays is essential for generating reliable and comparable data in the field of influenza virology and antiviral drug development.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. The neuraminidase of influenza virus | Virology Blog [virology.ws]
- 3. Frontiers | Influenza Virus Neuraminidase Structure and Functions [frontiersin.org]
- 4. Viral neuraminidase - Wikipedia [en.wikipedia.org]
- 5. This compound injection in the treatment of acute influenza: a review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peramivir in Animal Models of Influenza Infection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Peramivir in various animal models of influenza virus infection. The information is intended to guide researchers in designing and conducting preclinical efficacy studies. Detailed protocols for common experimental setups are also provided below.
I. Introduction to this compound
This compound is an intravenously or intramuscularly administered neuraminidase inhibitor that has demonstrated potent antiviral activity against a broad range of influenza A and B viruses, including highly pathogenic avian influenza (HPAI) strains like H5N1 and pandemic H1N1 viruses.[1][2][3] Its parenteral route of administration offers an advantage in treating severely ill patients who may not be able to tolerate oral medications.[3][4] Preclinical evaluation in various animal models has been crucial in establishing its efficacy and pharmacokinetic profile.
II. Animal Models for this compound Efficacy Studies
The selection of an appropriate animal model is critical for evaluating the efficacy of antiviral agents against influenza. Mice, ferrets, and non-human primates are the most commonly used models for studying this compound.
-
Mice (Mus musculus): Mouse models, particularly BALB/c and C57BL/6 strains, are widely used for initial efficacy screening due to their cost-effectiveness, availability of immunological reagents, and well-characterized genetics. Immunocompromised mouse strains, such as SCID mice, are valuable for studying the effects of antivirals in hosts with impaired immune responses.
-
Ferrets (Mustela putorius furo): Ferrets are considered a "gold standard" model for influenza research because they exhibit human-like clinical symptoms, including fever, sneezing, and nasal discharge, upon infection with human influenza viruses without prior adaptation. Their respiratory tract physiology is also similar to that of humans.
-
Non-Human Primates (e.g., Cynomolgus Macaques): Macaques provide a model that is phylogenetically closest to humans, offering insights into the pathogenesis of severe influenza and the efficacy of therapeutics in a more complex biological system.
Other models like cotton rats and Golden Syrian hamsters are also utilized, offering specific advantages in studying influenza pathogenesis and host immune responses.
III. Data Presentation: Efficacy of this compound in Animal Models
The following tables summarize the quantitative data from various studies on the efficacy of this compound in different animal models of influenza infection.
Table 1: Efficacy of this compound in Mouse Models
| Influenza Virus Strain | Mouse Strain | This compound Dose and Regimen | Key Efficacy Findings | Reference(s) |
| A/WSN/33 (H1N1) H275Y Mutant | BALB/c | 90 mg/kg IM (single dose) or 45 mg/kg/day IM for 5 days | Complete prevention of mortality and significant reduction in weight loss when initiated 24h post-infection. | |
| H5N1 (Highly Pathogenic) | BALB/c | 10 mg/kg IV (single dose) for wild-type; 30 mg/kg IV for 5 days for H275Y mutant | Prevented lethality; resulted in low viral titers and proinflammatory cytokines in the lungs. | |
| A/California/04/2009 (H1N1) | BALB/c | 1, 3, 10, 30 mg/kg IM (single dose, prophylactic) | Dose-dependent increase in survival (60-100% vs. 20% in vehicle). | |
| A/California/04/2009 (H1N1) | BALB/c | 50 mg/kg IM (single dose, therapeutic) | 100% survival when treated at 24h post-infection (vs. 13% in vehicle). | |
| A/Vietnam/1203/04 (H5N1) | BALB/c | 30 mg/kg IM (various regimens) | 100% survival with an 8-day regimen initiated 1h post-infection. | |
| A/WSN/33 (H1N1) H274Y Mutant | BALB/c | 45 mg/kg/day IM for 5 days (prophylactic) | Completely prevented mortality and significantly reduced weight loss and lung viral titers. | |
| A/Shantou/1001/2014 (H7N9) | C57/BL6 | 30 mg/kg/day IM from day 0-8 post-infection | Eradicated the virus from respiratory and extrapulmonary tissues, preventing clinical signs and protecting against lethal infection. | |
| Influenza B/Brisbane/60/2008 | BALB scid | 75 mg/kg/day IM (four-dose regimen) | Rescued mice from lethal challenge, but did not result in complete virus clearance. | |
| A/Osaka/129/2009 (H1N1pdm) | Immunosuppressed BALB/c | 40 mg/kg IV once daily for 20 days | 100% survival and suppression of viral replication in the lungs. |
Table 2: Efficacy of this compound in Ferret and Macaque Models
| Animal Model | Influenza Virus Strain | This compound Dose and Regimen | Key Efficacy Findings | Reference(s) |
| Ferret | Influenza B | 60 mg/kg IV (single dose) | Significantly reduced median area under the curve (AUC) for virus titers. | |
| Ferret | Influenza B | 30 and 60 mg/kg IV (single dose) | Lower nasal virus titers and reduced fever compared to oseltamivir. | |
| Cynomolgus Macaque | Influenza B | 30 mg/kg IV (single dose) | Lower viral titers in nasal swabs and lower body temperature compared to oseltamivir. | |
| Cynomolgus Macaque | A/Vietnam/UT3040/2004 (H5N1) | 30 mg/kg/day IV for 5 days (starting day 0) | Significantly reduced viral titers in the upper respiratory tract, body weight loss, and cytokine production. | |
| Cynomolgus Macaque | A/Vietnam/UT3040/2004 (H5N1) | 30 mg/kg/day IV for 5 days (starting day 1) | Reduction in viral titers and the period of virus detection in the upper respiratory tract. |
IV. Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in animal models of influenza infection.
Protocol 1: Therapeutic Efficacy of Intramuscular this compound in a Lethal H1N1 Mouse Model
Objective: To evaluate the therapeutic efficacy of a single or multiple intramuscular doses of this compound in BALB/c mice infected with a lethal dose of influenza A/WSN/33 (H1N1) virus.
Materials:
-
This compound (BioCryst Pharmaceuticals)
-
Influenza A/WSN/33 (H1N1) virus stock
-
Female BALB/c mice (6-8 weeks old)
-
Isoflurane anesthetic
-
Sterile phosphate-buffered saline (PBS)
-
Insulin syringes with 28-gauge needles
-
Biosafety cabinet (BSL-2)
-
Animal housing with appropriate biosafety containment
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least 72 hours prior to the experiment.
-
Virus Inoculation:
-
Anesthetize mice lightly with isoflurane.
-
Inoculate mice intranasally with a lethal dose (e.g., 5 x LD50) of influenza A/WSN/33 (H1N1) virus diluted in 50 µL of sterile PBS.
-
-
Treatment Groups:
-
Divide mice into treatment groups (n=10-12 per group):
-
Vehicle control (sterile saline)
-
This compound single dose (e.g., 90 mg/kg)
-
This compound multiple doses (e.g., 45 mg/kg/day for 5 days)
-
-
-
Drug Administration:
-
Initiate treatment at 24 or 48 hours post-infection.
-
Administer this compound or vehicle intramuscularly (IM) into the hind limb.
-
-
Monitoring:
-
Monitor mice daily for 14-21 days for:
-
Survival: Record the number of surviving animals each day.
-
Body Weight: Weigh each mouse daily. A weight loss of >25-30% is often used as a humane endpoint.
-
Clinical Signs: Score clinical signs of illness (e.g., ruffled fur, lethargy, hunched posture).
-
-
-
Tissue Harvesting (Optional):
-
At specified time points (e.g., day 3, 5, 7 post-infection), euthanize a subset of mice from each group.
-
Aseptically collect lungs for virological and immunological analysis.
-
-
Viral Titer Determination:
-
Homogenize lung tissue in sterile PBS.
-
Determine viral titers in lung homogenates using a standard plaque assay or TCID50 assay on Madin-Darby Canine Kidney (MDCK) cells.
-
-
Data Analysis:
-
Analyze survival data using Kaplan-Meier survival curves and log-rank tests.
-
Compare body weight changes and viral titers between groups using appropriate statistical tests (e.g., ANOVA, t-test).
-
Protocol 2: Evaluation of Intravenous this compound in a Ferret Model of Influenza B Infection
Objective: To assess the efficacy of a single intravenous dose of this compound in reducing viral shedding and clinical signs in ferrets infected with influenza B virus.
Materials:
-
This compound for intravenous administration
-
Influenza B virus stock
-
Male ferrets (6-12 months old)
-
Ketamine/xylazine anesthetic
-
Sterile saline
-
Nasal wash collection supplies
-
Implantable temperature transponders
-
BSL-2 or BSL-3 animal facility
Procedure:
-
Animal Acclimation and Baseline Monitoring:
-
Acclimate ferrets to the facility for at least one week.
-
Implant temperature transponders and allow for recovery.
-
Record baseline body temperature and weight for 3 consecutive days prior to infection.
-
-
Virus Inoculation:
-
Anesthetize ferrets with ketamine/xylazine.
-
Inoculate ferrets intranasally with a target dose of influenza B virus (e.g., 10^6 TCID50) in 1 mL of sterile saline (0.5 mL per nostril).
-
-
Treatment Groups:
-
Divide ferrets into treatment groups (n=4-6 per group):
-
Vehicle control (sterile saline)
-
This compound (e.g., 30 mg/kg or 60 mg/kg)
-
-
-
Drug Administration:
-
At 24 hours post-infection, administer this compound or vehicle intravenously (IV) via a suitable vein (e.g., cephalic vein).
-
-
Monitoring and Sample Collection:
-
Monitor ferrets daily for up to 14 days for:
-
Body Temperature: Record temperature at the same time each day.
-
Body Weight: Weigh each ferret daily.
-
Clinical Signs: Observe for sneezing, nasal discharge, and changes in activity levels.
-
-
Collect nasal washes on days 1, 3, 5, 7, and 9 post-infection by instilling sterile PBS into the nostrils and collecting the runoff.
-
-
Viral Titer Determination:
-
Determine viral titers in nasal wash samples using a TCID50 assay on MDCK cells.
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for viral titers and changes in body temperature.
-
Compare viral titers, body weight changes, and temperature between groups using appropriate statistical methods.
-
V. Visualizations
The following diagrams illustrate key concepts related to the use of this compound in influenza research.
Caption: Mechanism of action of this compound as a neuraminidase inhibitor.
Caption: General workflow for a mouse efficacy study of this compound.
Caption: Timeline and key events in a ferret model of influenza infection.
References
- 1. Efficacy of Single Intravenous Injection of this compound against Influenza B Virus Infection in Ferrets and Cynomolgus Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A single intramuscular injection of neuraminidase inhibitor this compound demonstrates antiviral activity against novel pandemic A/California/04/2009 (H1N1) influenza virus infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. This compound: A Novel Intravenous Neuraminidase Inhibitor for Treatment of Acute Influenza Infections - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peramivir Pharmacokinetic and Pharmacodynamic Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the pharmacokinetic (PK) and pharmacodynamic (PD) evaluation of Peramivir, a potent neuraminidase inhibitor for the treatment of influenza.
Introduction
This compound is an intravenously administered antiviral drug that functions as a selective inhibitor of the influenza virus neuraminidase enzyme, which is crucial for the release of new viral particles from infected host cells.[1][2] Understanding the pharmacokinetic profile and pharmacodynamic activity of this compound is essential for optimizing dosing regimens and ensuring therapeutic efficacy. These notes provide standardized protocols for key assays used to characterize this compound.
Mechanism of Action
This compound acts as a transition-state analogue inhibitor of the influenza neuraminidase enzyme.[1] By binding to the active site of neuraminidase, this compound prevents the cleavage of sialic acid residues on the surface of infected cells and newly formed virions.[2] This inhibition blocks the release of progeny viruses, thereby limiting the spread of infection within the respiratory tract.[2]
Pharmacokinetic (PK) Assays
The primary method for quantifying this compound in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS), offering high sensitivity and specificity.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of this compound from various studies.
Table 1: Pharmacokinetic Parameters of this compound in Adults
| Parameter | Value | Reference |
| Peak Plasma Concentration (Cmax) | ||
| 600 mg IV (single dose) | 46,800 ng/mL | |
| 300 mg IV (single dose) | 18,100 ng/mL | |
| Area Under the Curve (AUC) | ||
| 600 mg IV (single dose, AUC0-∞) | 102,700 ng·hr/mL | |
| Elimination Half-Life (t1/2) | ~20 hours | |
| Volume of Distribution (Vd) | 12.56 L | |
| Clearance (CL) | ||
| Normal Renal Function | ~8.7 L/hr | |
| Protein Binding | < 30% | |
| Excretion | >80% unchanged in urine |
Table 2: Pharmacokinetic Parameters of this compound in Pediatric Patients (10 mg/kg IV)
| Parameter | Value | Reference |
| Peak Plasma Concentration (Cmax) | 38,000 ng/mL (6 months to <2 years) | |
| 47,400 ng/mL (2 to <7 years) | ||
| 61,200 ng/mL (7 to <13 years) | ||
| 51,500 ng/mL (13 to <18 years) | ||
| Area Under the Curve (AUC) | 46,200 ng·hr/mL (6 months to <2 years) | |
| 62,700 ng·hr/mL (2 to <7 years) | ||
| 76,300 ng·hr/mL (7 to <13 years) | ||
| 65,500 ng·hr/mL (13 to <18 years) |
Experimental Protocol: this compound Quantification in Human Plasma by LC-MS/MS
This protocol describes a method for the quantification of this compound in human plasma using hydrophilic interaction chromatography coupled with tandem mass spectrometry.
3.2.1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., Ro 64-0802
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Human plasma (with anticoagulant, e.g., EDTA)
3.2.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Amide-80 column (or equivalent HILIC column)
3.2.3. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 20 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3.2.4. Chromatographic Conditions
-
Column: Amide-80 column
-
Mobile Phase: Acetonitrile:Water:Formic Acid (70:30:0.1, v/v/v)
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
3.2.5. Mass Spectrometric Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: m/z 329 → 100
-
Internal Standard (Ro 64-0802): m/z 285 → 138
-
-
Optimize other parameters (e.g., collision energy, declustering potential) for the specific instrument used.
3.2.6. Calibration and Quality Control
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into blank human plasma.
-
The linear range is typically 10-10,000 ng/mL.
Pharmacodynamic (PD) Assays
Pharmacodynamic assays for this compound are designed to assess its antiviral activity.
Quantitative Data Summary
Table 3: In Vitro Inhibitory Activity of this compound (IC50 Values)
| Influenza Virus Strain | IC50 (nM) | Reference |
| Influenza A(H1N1)pdm09 | 0.13 (mean) | |
| Influenza A(H3N2) | 0.18 (mean) | |
| Influenza B | 0.74 (mean) | |
| Avian Influenza H5N1 | Potent activity reported | |
| Avian Influenza H7N9 | Potent activity reported |
Experimental Protocols
4.2.1. Neuraminidase Inhibition Assay (Fluorometric)
This assay measures the ability of this compound to inhibit the enzymatic activity of influenza neuraminidase.
4.2.1.1. Materials and Reagents
-
Influenza virus stock (with known neuraminidase activity)
-
This compound stock solution
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay Buffer (e.g., MES buffer with CaCl2)
-
Stop Solution (e.g., NaOH or glycine-ethanol)
-
Black 96-well plates
4.2.1.2. Protocol
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a black 96-well plate, add 25 µL of each this compound dilution.
-
Add 25 µL of diluted virus to each well.
-
Incubate at 37°C for 30 minutes.
-
Add 50 µL of MUNANA substrate to each well.
-
Incubate at 37°C for 60 minutes in the dark.
-
Stop the reaction by adding 100 µL of stop solution.
-
Measure fluorescence (Excitation: ~365 nm, Emission: ~450 nm) using a plate reader.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition versus the log of the this compound concentration.
4.2.2. Plaque Reduction Assay
This assay determines the concentration of this compound required to reduce the number of virus-induced plaques by 50% (EC50).
4.2.2.1. Materials and Reagents
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock
-
This compound stock solution
-
Cell culture medium (e.g., DMEM)
-
Overlay medium (e.g., containing Avicel or agarose)
-
Crystal violet staining solution
-
6-well or 12-well cell culture plates
4.2.2.2. Protocol
-
Seed MDCK cells in 6-well or 12-well plates and grow to confluency.
-
Wash the cell monolayer with phosphate-buffered saline (PBS).
-
Infect the cells with a dilution of influenza virus calculated to produce 50-100 plaques per well and incubate for 1 hour at 37°C.
-
Remove the virus inoculum.
-
Add overlay medium containing serial dilutions of this compound.
-
Incubate at 37°C in a CO2 incubator for 2-3 days until plaques are visible.
-
Fix the cells (e.g., with formaldehyde).
-
Remove the overlay and stain the cells with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the EC50 value.
4.2.3. Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of this compound to protect cells from the virus-induced cell death (cytopathic effect).
4.2.3.1. Materials and Reagents
-
MDCK cells
-
Influenza virus stock
-
This compound stock solution
-
Cell culture medium
-
Cell viability reagent (e.g., Neutral Red, MTT)
-
96-well cell culture plates
4.2.3.2. Protocol
-
Seed MDCK cells in a 96-well plate and grow to confluency.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the this compound dilutions to the cells.
-
Infect the cells with a dilution of influenza virus that causes >80% CPE in virus control wells.
-
Incubate at 37°C in a CO2 incubator for 2-4 days.
-
Assess cell viability using a suitable reagent (e.g., Neutral Red staining and spectrophotometric analysis).
-
Calculate the EC50 value.
In Vivo Efficacy Studies
Animal models, particularly mice, are used to evaluate the in vivo efficacy of this compound.
Experimental Protocol: Mouse Model of Influenza Infection
5.1.1. Animals and Virus
-
BALB/c mice
-
Mouse-adapted influenza virus strain (e.g., A/Shantou/1001/2014 (H7N9))
5.1.2. Protocol
-
Anesthetize mice and intranasally infect them with a lethal dose of the influenza virus.
-
Administer this compound (e.g., 30 mg/kg) intramuscularly or intravenously at specified time points post-infection (e.g., once daily for 5-8 days).
-
Monitor body weight, clinical signs of illness, and survival for 14-21 days.
-
At selected time points, euthanize a subset of mice to collect lung and other tissues for viral load determination by plaque assay or RT-qPCR.
-
Analyze data for differences in survival, weight loss, and viral titers between treated and control groups.
Conclusion
The assays and protocols described provide a robust framework for the comprehensive pharmacokinetic and pharmacodynamic characterization of this compound. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data for regulatory submissions and for advancing our understanding of this important antiviral agent.
References
Application Notes and Protocols for the Use of Peramivir in Viral Yield Reduction Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peramivir is a potent and selective inhibitor of the influenza virus neuraminidase, an essential enzyme for the release and spread of newly formed virus particles from infected host cells.[1][2] By blocking this enzyme, this compound effectively halts the viral replication cycle, reducing the viral load.[3][4] The viral yield reduction assay is a fundamental in vitro method used to quantify the efficacy of antiviral compounds by measuring the reduction in the amount of infectious virus produced in the presence of the drug.[5] This document provides detailed application notes and protocols for utilizing this compound in viral yield reduction assays to assess its antiviral activity against various influenza virus strains.
Mechanism of Action of this compound
Influenza virus replication culminates in the budding of new virions from the host cell membrane. The viral neuraminidase enzyme cleaves sialic acid residues on the cell surface, preventing the aggregation of newly formed virus particles and facilitating their release to infect other cells. This compound, a cyclopentane analogue, is designed to mimic the natural substrate of neuraminidase, sialic acid. It binds with high affinity to the active site of the neuraminidase enzyme, effectively blocking its function. This inhibition leads to the aggregation of progeny virions on the surface of the infected cell, preventing their release and subsequent spread of infection.
Quantitative Data on this compound Efficacy
The antiviral activity of this compound is typically quantified by its 50% inhibitory concentration (IC50) or 50% effective concentration (EC50). The IC50 value represents the concentration of the drug required to inhibit the activity of the viral neuraminidase enzyme by 50%, while the EC50 value is the concentration required to reduce the viral replication or yield by 50% in cell culture.
| Influenza Virus Strain/Subtype | Assay Type | IC50 (nM) | EC50 (nM) | Reference |
| Influenza A | ||||
| Seasonal H1N1 | Neuraminidase Inhibition | 0.09 - 1.4 | - | |
| Seasonal H1N1 | Cell Culture | - | 0.09 - 21 | |
| H1N1pdm09 | Neuraminidase Inhibition | 0.06 - 0.26 | - | |
| H3N2 | Neuraminidase Inhibition | <0.01 - 0.16 | - | |
| H3N2 | Cell Culture | - | 0.01 - 1.9 | |
| H5N1 (Avian) | Neuraminidase Inhibition | Potent Inhibition | - | |
| H7N9 (Avian) | In vitro activity | Potent Inhibition | - | |
| H9N2 (Avian) | In vitro activity | Potent Inhibition | - | |
| Influenza B | ||||
| Influenza B | Neuraminidase Inhibition | 0.60 - 11 | - | |
| Influenza B | Cell Culture | - | 0.06 - 120 |
Note: IC50 and EC50 values can vary depending on the specific virus strain, cell line used, and the assay conditions.
Experimental Protocols
Viral Yield Reduction Assay Workflow
The viral yield reduction assay involves infecting a monolayer of susceptible cells with influenza virus in the presence of varying concentrations of this compound. After an incubation period that allows for one or more cycles of viral replication, the supernatant containing the progeny virus is collected. The amount of infectious virus in the supernatant is then quantified using a titration method, such as a 50% Tissue Culture Infectious Dose (TCID50) assay or a plaque assay. The reduction in viral yield in the presence of this compound compared to an untreated control is then calculated to determine the drug's efficacy.
Detailed Protocol: Viral Yield Reduction Assay with this compound
Materials:
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells are commonly used for influenza virus propagation and titration.
-
Influenza Virus Stock: A well-characterized and titrated stock of the influenza virus strain of interest.
-
This compound: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and create serial dilutions.
-
Cell Culture Medium: Eagle's Minimum Essential Medium (MEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) for cell growth and serum-free medium with TPCK-trypsin for virus infection.
-
96-well and/or 6-well plates
-
Sterile PBS
-
Incubator: 37°C, 5% CO2
Procedure:
-
Cell Seeding:
-
One day prior to the assay, seed MDCK cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 3 x 10^5 cells/ml).
-
-
Preparation of this compound Dilutions:
-
Prepare a series of 10-fold or 2-fold dilutions of this compound in serum-free infection medium. The concentration range should bracket the expected EC50 value. Include a no-drug control (medium only).
-
-
Infection:
-
On the day of the assay, wash the confluent MDCK cell monolayer with sterile PBS.
-
Infect the cells with the influenza virus at a specific Multiplicity of Infection (MOI), typically between 0.01 and 0.1, in a small volume of serum-free medium.
-
Allow the virus to adsorb for 1 hour at 37°C.
-
-
Treatment:
-
After the adsorption period, remove the virus inoculum and wash the cells with PBS.
-
Add 100 µL of the prepared this compound dilutions (or no-drug control) to the appropriate wells in triplicate or quadruplicate.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 to 72 hours, depending on the replication kinetics of the virus strain.
-
-
Harvesting:
-
After the incubation period, collect the supernatant from each well. This supernatant contains the progeny virus.
-
-
Viral Titer Determination (Choose one of the following):
-
A) TCID50 Assay:
-
Prepare 10-fold serial dilutions of the harvested supernatants.
-
Transfer the dilutions to a new 96-well plate containing a fresh monolayer of MDCK cells.
-
Incubate for 3-5 days and observe for cytopathic effect (CPE).
-
The TCID50 is the dilution of the virus that causes CPE in 50% of the inoculated wells. The titer is calculated using the Reed-Muench method.
-
-
B) Plaque Assay:
-
Prepare 10-fold serial dilutions of the harvested supernatants.
-
Infect confluent monolayers of MDCK cells in 6-well plates with the dilutions.
-
After adsorption, overlay the cells with a semi-solid medium (e.g., containing agarose or Avicel) to restrict virus spread to adjacent cells.
-
Incubate for 2-3 days until plaques are visible.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
The viral titer is expressed as plaque-forming units per milliliter (PFU/mL).
-
-
-
Data Analysis:
-
Calculate the percentage of viral yield reduction for each this compound concentration compared to the no-drug control.
-
Plot the percentage of inhibition against the log of the this compound concentration.
-
Determine the EC50 value using a non-linear regression analysis.
-
Conclusion
The viral yield reduction assay is a robust and quantitative method to evaluate the in vitro efficacy of this compound against influenza viruses. By following these detailed protocols, researchers can obtain reliable and reproducible data on the antiviral activity of this compound, which is crucial for drug development and virological research. The provided data and protocols serve as a comprehensive guide for scientists working in this field.
References
Application Notes and Protocols for Peramivir Susceptibility Testing in Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for testing the susceptibility of clinical influenza virus isolates to the neuraminidase inhibitor, peramivir. The following sections detail the methodologies for both phenotypic and genotypic assays, present key quantitative data for interpretation, and include visual workflows to guide the experimental process.
Introduction
This compound is a potent and selective inhibitor of the influenza virus neuraminidase (NA) enzyme, which is crucial for the release of progeny virions from infected host cells.[1][2] Monitoring the susceptibility of circulating influenza strains to this compound is essential for effective antiviral treatment and surveillance of emerging resistance.[3][4] Resistance to this compound is primarily associated with amino acid substitutions in the NA protein that reduce the binding affinity of the drug.[1] This document outlines the standardized protocols for assessing this compound susceptibility using both phenotypic and genotypic approaches.
Data Presentation: Quantitative Susceptibility Data
The susceptibility of an influenza virus isolate to this compound is quantified by determining the concentration of the drug required to inhibit its neuraminidase activity or its replication in cell culture. This is typically expressed as the 50% inhibitory concentration (IC50) for enzyme assays or the 50% effective concentration (EC50) for cell-based assays.
Table 1: this compound IC50 Values for Susceptible Influenza Virus Isolates (Neuraminidase Inhibition Assay)
| Influenza Virus Type/Subtype | Median IC50 (nM) Range |
| Influenza A/H1N1pdm09 | 0.16 (0.01 - 1.77) |
| Influenza A/H3N2 | 0.13 (0.05 - 11) |
| Influenza B | 0.99 (0.04 - 54.2) |
Table 2: this compound EC50 Values for Susceptible Influenza Virus Isolates (Cell-Based Assay)
| Influenza Virus Type/Subtype | Median EC50 (nM) Range |
| Influenza A/H1N1 | 2.6 (0.09 - 21) |
| Influenza A/H3N2 | 0.08 (0.01 - 1.9) |
| Influenza B | 4.8 (0.06 - 120) |
Table 3: Common Neuraminidase (NA) and Hemagglutinin (HA) Amino Acid Substitutions Associated with Reduced Susceptibility to this compound
| Protein | Type/Subtype | Amino Acid Substitution | Fold Increase in IC50/EC50 |
| NA | A/H1N1 | H275Y | 100 - 400 |
| NA | A/H3N2 | E119V | Reduced Susceptibility |
| NA | A/H3N2 | R292K | Reduced Susceptibility |
| NA | A/H7N9 | R292K | High-level resistance |
| NA | B | I221T | Reduced inhibition |
| NA | B | K360E | Highly reduced inhibition |
| HA | A/H3N2 | K189E | Reduced Susceptibility |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to determine this compound susceptibility.
Phenotypic Assay: Fluorescence-Based Neuraminidase Inhibition (NI) Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of influenza neuraminidase using a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
Materials:
-
This compound trihydrate
-
MUNANA substrate
-
4-Methylumbelliferone (4-MU) standard
-
Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)
-
Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)
-
Influenza virus clinical isolates (propagated in cell culture or embryonated eggs)
-
96-well black, flat-bottom microplates
-
Fluorometer (excitation: ~355-365 nm, emission: ~450-460 nm)
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 300 µM) in assay buffer. Perform serial dilutions to obtain a range of concentrations for testing.
-
Prepare a working solution of MUNANA substrate (e.g., 300 µM) in assay buffer. Protect from light.
-
Prepare a stock solution of 4-MU for generating a standard curve.
-
-
Virus Titration (NA Activity Assay):
-
Perform serial dilutions of the virus isolate in assay buffer.
-
Add 50 µL of each virus dilution to the wells of a 96-well plate.
-
Initiate the reaction by adding 50 µL of MUNANA working solution to each well.
-
Incubate at 37°C for 60 minutes.
-
Stop the reaction by adding 100 µL of Stop Solution.
-
Measure the fluorescence.
-
Determine the virus dilution that yields a signal in the linear range of the 4-MU standard curve. This dilution will be used in the inhibition assay.
-
-
Neuraminidase Inhibition Assay:
-
In a new 96-well plate, add 25 µL of the serially diluted this compound solutions to the appropriate wells.
-
Add 50 µL of the predetermined optimal dilution of the virus to each well.
-
Incubate at room temperature for 45 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the MUNANA working solution to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 100 µL of Stop Solution.
-
Read the fluorescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of neuraminidase inhibition for each this compound concentration compared to the virus control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Phenotypic Assay: Cell-Based Plaque Reduction Assay
This assay evaluates the ability of this compound to inhibit the replication of influenza virus in a cell culture system by measuring the reduction in the number of plaques formed.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Cell culture medium (e.g., DMEM)
-
TPCK-treated trypsin
-
This compound
-
Influenza virus clinical isolates
-
Overlay medium (e.g., containing Avicel or agarose)
-
Crystal violet staining solution
-
6-well or 12-well cell culture plates
Protocol:
-
Cell Seeding:
-
Seed MDCK cells in 6-well or 12-well plates and grow to confluency.
-
-
Virus Infection and Compound Treatment:
-
Wash the confluent cell monolayers with sterile PBS.
-
Prepare serial dilutions of the influenza virus stock to yield 50-100 plaque-forming units (PFU) per well.
-
Infect the cells with the virus dilution and incubate for 1 hour at 37°C to allow for virus adsorption.
-
During incubation, prepare serial dilutions of this compound in serum-free medium containing TPCK-treated trypsin.
-
After the adsorption period, remove the virus inoculum.
-
Add the overlay medium containing the different concentrations of this compound to the respective wells.
-
-
Plaque Development and Visualization:
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days until plaques are visible.
-
Fix the cells (e.g., with 10% formalin).
-
Remove the overlay and stain the cell monolayer with crystal violet solution.
-
Wash the wells to remove excess stain and allow the plates to dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control (no compound).
-
Determine the EC50 value by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.
-
Genotypic Assay: RT-PCR and Sequencing
Genotypic assays are used to identify specific amino acid substitutions in the influenza neuraminidase (NA) and hemagglutinin (HA) genes that are known to confer resistance to this compound.
Materials:
-
Viral RNA extraction kit
-
Reverse transcriptase
-
Taq DNA polymerase
-
Primers specific for the influenza NA and HA genes (flanking the regions of interest)
-
dNTPs
-
PCR thermocycler
-
DNA sequencing reagents and equipment (Sanger or Next-Generation Sequencing)
Protocol:
-
Viral RNA Extraction:
-
Extract viral RNA from the clinical isolate using a commercial kit according to the manufacturer's instructions.
-
-
Reverse Transcription (RT):
-
Synthesize complementary DNA (cDNA) from the viral RNA using a reverse transcriptase enzyme and a reverse primer specific to the target gene.
-
-
Polymerase Chain Reaction (PCR):
-
Amplify the cDNA of the NA and HA genes using gene-specific forward and reverse primers. The primers should be designed to amplify the regions where resistance mutations are known to occur.
-
Optimize PCR conditions (annealing temperature, extension time) for efficient amplification.
-
-
Sequencing:
-
Purify the PCR products.
-
Sequence the purified amplicons using either Sanger sequencing or Next-Generation Sequencing (NGS) platforms.
-
-
Data Analysis:
-
Assemble and align the obtained sequences with a reference sequence of a wild-type, this compound-susceptible influenza virus.
-
Identify any amino acid substitutions by comparing the translated nucleotide sequence of the clinical isolate to the reference sequence.
-
Correlate the identified substitutions with known this compound resistance mutations (see Table 3).
-
Genotypic Assay: Pyrosequencing
Pyrosequencing is a rapid and quantitative method for detecting specific single nucleotide polymorphisms (SNPs) associated with antiviral resistance, such as the H275Y mutation in the NA gene.
Materials:
-
Biotinylated PCR primers
-
Pyrosequencing instrument and reagents
-
Streptavidin-coated beads
Protocol:
-
RT-PCR with Biotinylated Primer:
-
Perform RT-PCR to amplify the target region of the NA gene as described above, using one biotinylated primer.
-
-
Template Preparation:
-
Immobilize the biotinylated PCR product on streptavidin-coated Sepharose beads.
-
Denature the DNA to obtain single-stranded templates.
-
-
Pyrosequencing Reaction:
-
Anneal a sequencing primer to the single-stranded template.
-
Perform the pyrosequencing reaction according to the instrument manufacturer's protocol. The instrument sequentially adds dNTPs and detects the light generated upon nucleotide incorporation.
-
-
Data Analysis:
-
The resulting pyrogram is analyzed to determine the nucleotide sequence at the specific position of interest.
-
The presence of a resistance-conferring SNP is identified by a change in the expected light signal pattern.
-
Mandatory Visualizations
Caption: Overall workflow for this compound susceptibility testing.
References
- 1. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid molecular detection of the H275Y oseltamivir resistance gene mutation in circulating influenza A (H1N1) viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A zanamivir dimer with prophylactic and enhanced therapeutic activity against influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
Application of Peramivir in High-Throughput Screening Assays: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Peramivir in high-throughput screening (HTS) assays. This compound, a potent and selective inhibitor of influenza virus neuraminidase, serves as an essential control compound in the discovery and development of novel anti-influenza therapeutics.[1][2] Its primary mechanism of action involves blocking the function of the neuraminidase enzyme, which is crucial for the release of newly formed viral particles from infected host cells.[3][4] By inhibiting this process, this compound effectively halts the spread of the virus.[3]
Introduction to this compound in HTS
High-throughput screening for influenza neuraminidase inhibitors typically employs enzyme-based assays that are amenable to automation. These assays rely on a substrate that, upon cleavage by the neuraminidase enzyme, produces a detectable signal, such as fluorescence or a colorimetric change. The presence of an inhibitor like this compound reduces the enzymatic activity, leading to a decrease in the signal, which can be quantified to determine the inhibitor's potency.
Cell-based assays that measure the inhibition of the viral cytopathic effect (CPE) are also utilized in HTS campaigns. In such assays, this compound can be used as a positive control to validate the assay's ability to detect antiviral activity under multi-cycle replication conditions.
Data Presentation
The inhibitory activity of this compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity. The robustness of an HTS assay is often assessed using the Z'-factor, a statistical parameter that measures the separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
Table 1: this compound IC50 Values against Various Influenza Strains
| Influenza Virus Strain/Subtype | Assay Type | This compound IC50 (nM) | Reference |
| Influenza A (H1N1)pdm09 | NA-Fluor™ | 0.42 (median) | |
| Influenza A (H1N1)pdm09 | NA-Star® | 0.13 (mean) | |
| Influenza A (H1N1)pdm09 | NA-XTD™ | 0.08 (mean) | |
| Influenza A (H3N2) | NA-Fluor™ | 0.10 (mean) | |
| Influenza A (H3N2) | NA-Star® | 0.07 (mean) | |
| Influenza A (H3N2) | NA-XTD™ | 0.04 (mean) | |
| Influenza B | NA-Fluor™ | 0.81 (mean) | |
| Influenza B | NA-Star® | 0.70 (mean) | |
| Influenza B | NA-XTD™ | 0.36 (mean) | |
| Seasonal Influenza A(H1N1) with H275Y mutation | Chemiluminescent NI assay | 295.21 |
Signaling Pathway and Inhibition
This compound targets the active site of the influenza neuraminidase enzyme. This enzyme is responsible for cleaving sialic acid residues from the surface of infected cells and newly formed virions, a critical step for viral release and propagation.
Experimental Protocols
Fluorometric Neuraminidase Inhibition Assay for HTS
This protocol is adapted from established methods for determining neuraminidase inhibitor susceptibility and is suitable for a high-throughput format.
Materials:
-
Assay Buffer: 33 mM MES, 4 mM CaCl₂, pH 6.5.
-
Substrate Stock Solution: 2.5 mM 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) in distilled water. Store at -20°C.
-
Substrate Working Solution: 300 µM MUNANA in Assay Buffer. Prepare fresh and protect from light.
-
Stop Solution: 11 mL of absolute ethanol mixed with 2.225 mL of 0.824 M NaOH.
-
This compound Stock Solution: Prepare a concentrated stock solution in an appropriate solvent (e.g., water) and create serial dilutions in Assay Buffer.
-
Influenza Virus Sample: Dilute to a concentration that provides a linear reaction rate.
-
96-well or 384-well black, flat-bottom plates.
-
Fluorometer (Excitation: 355-365 nm, Emission: 450-485 nm).
Procedure:
-
Compound Plating: Add 25 µL of serially diluted this compound or test compounds to the wells of the microplate. For controls, add 25 µL of Assay Buffer (no inhibitor and no virus controls) or 25 µL of a known concentration of this compound (positive control).
-
Virus Addition: Add 25 µL of the diluted virus sample to all wells except the "no virus" control wells.
-
Incubation: Gently tap the plate to mix and incubate at room temperature for 30-45 minutes.
-
Reaction Initiation: Add 50 µL of the MUNANA working solution to all wells to start the enzymatic reaction.
-
Enzyme Incubation: Incubate the plate at 37°C for 30-60 minutes. Protect the plate from light.
-
Reaction Termination: Add 100 µL of Stop Solution to each well to terminate the reaction.
-
Fluorescence Measurement: Read the fluorescence intensity using a fluorometer with the appropriate excitation and emission wavelengths.
Data Analysis:
-
Subtract the background fluorescence (from the "no virus" control wells) from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
High-Throughput Screening Workflow
The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify novel neuraminidase inhibitors, using this compound as a control.
Conclusion
This compound is an indispensable tool for the high-throughput screening of potential influenza neuraminidase inhibitors. Its well-characterized mechanism of action and high potency make it an ideal positive control for validating assay performance and ensuring the reliability of screening data. The protocols and data presented here provide a comprehensive guide for researchers and scientists in the field of antiviral drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. New-generation screening assays for the detection of anti-influenza compounds targeting viral and host functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: A Novel Intravenous Neuraminidase Inhibitor for Treatment of Acute Influenza Infections - PMC [pmc.ncbi.nlm.nih.gov]
Methodology for Assessing Peramivir in Combination with Other Antivirals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preclinical assessment of peramivir in combination with other antiviral agents against influenza viruses. The methodologies outlined here cover both in vitro and in vivo approaches to determine synergistic, additive, or antagonistic interactions, crucial for the development of effective combination therapies.
Introduction to Combination Therapy with this compound
This compound is a potent neuraminidase inhibitor (NAI) that prevents the release of progeny virions from infected cells.[1] Combining this compound with antivirals that have different mechanisms of action is a promising strategy to enhance therapeutic efficacy, overcome drug resistance, and reduce the required dosage of individual agents.[2] Key antiviral partners for this compound include other NAIs like oseltamivir, RNA-dependent RNA polymerase (RdRp) inhibitors such as favipiravir, and cap-dependent endonuclease inhibitors like baloxavir marboxil.[2][3][4] Assessing the nature of these drug interactions is a critical step in preclinical development.
In Vitro Synergy Assessment
In vitro assays are fundamental for the initial screening of antiviral combinations and for quantifying the degree of interaction between two or more drugs. The two primary methods employed are the checkerboard synergy assay and the viral yield reduction assay.
Checkerboard Synergy Assay
The checkerboard assay is a widely used method to evaluate the interaction of two compounds over a range of concentrations.
Protocol: Checkerboard Synergy Assay for Influenza Virus
Objective: To determine the fractional inhibitory concentration (FIC) index and generate synergy plots for this compound in combination with another antiviral agent.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock of known titer (e.g., A/California/04/2009 (H1N1))
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (growth medium)
-
DMEM with 0.2% bovine serum albumin and 1 µg/ml TPCK-trypsin (infection medium)
-
This compound and the second antiviral agent of interest
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., Neutral Red, MTT)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed MDCK cells in 96-well plates at a density that will form a confluent monolayer within 24 hours.
-
Incubate at 37°C with 5% CO2.
-
-
Drug Dilution Preparation:
-
Prepare serial dilutions of this compound (Drug A) and the second antiviral (Drug B) in infection medium. Typically, 8 to 10 concentrations are prepared for each drug.
-
-
Checkerboard Setup:
-
On a separate 96-well plate, create a checkerboard layout.
-
Add the serially diluted Drug A along the x-axis (columns) and the serially diluted Drug B along the y-axis (rows).
-
Each well will contain a unique combination of concentrations of the two drugs.
-
Include wells with each drug alone (monotherapy controls) and wells with no drug (virus control).
-
-
Infection and Treatment:
-
Once the MDCK cell monolayer is confluent, wash the cells with phosphate-buffered saline (PBS).
-
Infect the cells with influenza virus at a predetermined multiplicity of infection (MOI).
-
After a 1-hour adsorption period, remove the virus inoculum and add the drug combinations from the checkerboard plate to the corresponding wells of the cell plate.
-
-
Incubation and Readout:
-
Incubate the plates at 37°C with 5% CO2 for a duration appropriate for the virus strain to cause significant cytopathic effect (CPE) in the virus control wells (typically 48-72 hours).
-
Assess cell viability using a suitable assay (e.g., Neutral Red uptake).
-
Read the absorbance on a plate reader.
-
Data Analysis:
The interaction between the two drugs is quantified by calculating the Fractional Inhibitory Concentration (FIC) index. The FIC is calculated for each well that shows a 50% reduction in CPE (IC50).
-
FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone)
-
FIC of Drug B = (IC50 of Drug B in combination) / (IC50 of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
The interpretation of the FIC index is as follows:
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
For a more detailed analysis, software such as MacSynergy II can be used to generate three-dimensional synergy plots and calculate synergy volumes.
Viral Yield Reduction Assay
This assay directly measures the amount of infectious virus produced in the presence of antiviral compounds, providing a quantitative measure of antiviral activity.
Protocol: Viral Yield Reduction Assay
Objective: To quantify the reduction in progeny virus production in the presence of this compound and a second antiviral, alone and in combination.
Materials:
-
Same as for the checkerboard assay.
-
Additional 96-well or 12-well plates for virus titration.
Procedure:
-
Cell Seeding, Infection, and Treatment:
-
Follow steps 1-4 of the checkerboard assay protocol, typically performed in 12-well or 24-well plates to obtain sufficient supernatant for titration.
-
-
Supernatant Collection:
-
At the end of the incubation period (e.g., 48 hours post-infection), collect the culture supernatants from each well.
-
-
Virus Titration:
-
Determine the viral titer in each supernatant sample using a standard titration method such as the 50% Tissue Culture Infectious Dose (TCID50) assay or a plaque assay on fresh MDCK cell monolayers.
-
Data Analysis:
The reduction in viral yield is calculated as the log10 difference in viral titer between treated and untreated (virus control) samples. Synergy is determined by comparing the viral yield reduction of the combination treatment to the sum of the reductions of the individual drugs. MacSynergy II analysis can also be applied to viral yield reduction data to generate synergy plots and volumes.
In Vivo Synergy Assessment in Animal Models
Animal models, most commonly mice, are essential for evaluating the efficacy of antiviral combinations in a living organism.
Protocol: In Vivo Synergy Study in Mice
Objective: To assess the synergistic effect of this compound and another antiviral in a lethal influenza virus infection model in mice.
Materials:
-
BALB/c or DBA/2 mice.
-
Mouse-adapted influenza virus strain.
-
This compound and the second antiviral agent.
-
Appropriate vehicles for drug administration (e.g., sterile saline for injection, oral gavage solution).
-
Anesthesia for intranasal infection.
-
Calibrated scale for daily weight measurement.
-
Euthanasia supplies.
-
Equipment for lung tissue collection and homogenization.
Procedure:
-
Acclimatization:
-
Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
-
Infection:
-
Lightly anesthetize the mice and infect them intranasally with a lethal dose (e.g., 5 x LD50) of the influenza virus.
-
-
Treatment:
-
Initiate treatment at a specified time post-infection (e.g., 4 hours).
-
Administer this compound (e.g., intramuscularly) and the second antiviral (e.g., orally) at various suboptimal doses, both as monotherapies and in combination.
-
Include a placebo-treated group.
-
Continue treatment for a defined period (e.g., twice daily for 5 days).
-
-
Monitoring and Endpoints:
-
Monitor the mice daily for 14-21 days for survival and body weight changes.
-
At specific time points (e.g., days 3 and 6 post-infection), a subset of mice from each group may be euthanized to collect lung tissue for:
-
Viral Titer Determination: Homogenize lung tissue and determine the viral titer by TCID50 or plaque assay.
-
Lung Hemorrhage Score: Visually score the degree of lung consolidation and hemorrhage.
-
-
Data Analysis:
-
Survival: Analyze survival data using Kaplan-Meier survival curves and the log-rank test.
-
Body Weight: Plot the mean percentage of initial body weight for each group.
-
Viral Titers and Lung Scores: Compare the mean values between groups using appropriate statistical tests (e.g., ANOVA with post-hoc tests).
-
Synergy Analysis: Use the MacSynergy II software to analyze the survival data and calculate synergy volumes. A volume greater than 25 is generally considered indicative of synergy.
Data Presentation
Quantitative data from synergy studies should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Synergy of this compound and Oseltamivir Carboxylate against Influenza A/NWS/33 (H1N1) Virus in MDCK Cells
| This compound (µM) | Oseltamivir Carboxylate (µM) | Virus Yield Reduction (log10 TCID50/ml) |
| 0 | 0 | 0 |
| 0 | 100 | 4.4 |
| 100 | 0 | >5.0 |
| 0.32 | 0.32 | 0.5 |
| 1.0 | 1.0 | 1.2 |
| 3.2 | 3.2 | 2.5 |
| Data adapted from Smee et al., 2010. |
Table 2: In Vivo Efficacy of this compound and Favipiravir Combination in Mice Infected with Pandemic H1N1 Virus
| Treatment Group | Dose (mg/kg/day) | % Survival | Mean Day of Death |
| Placebo | - | 0 | 7.5 |
| This compound | 0.5 | 30 | 9.0 |
| Favipiravir | 20 | 40 | 8.0 |
| This compound + Favipiravir | 0.025 + 20 | 50 | 9.3 |
| This compound + Favipiravir | 0.5 + 40 | 100 | - |
| Data adapted from Smee et al., 2012. |
Visualization of Pathways and Workflows
Diagrams are essential for visualizing complex biological pathways and experimental procedures.
Caption: Influenza virus life cycle and points of intervention for different antiviral classes.
References
- 1. Efficacy and Safety of Intravenous this compound Compared With Oseltamivir in High-Risk Patients Infected With Influenza A and B Viruses: A Multicenter Randomized Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination Effects of this compound and Favipiravir against Oseltamivir-Resistant 2009 Pandemic Influenza A(H1N1) Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peramivir in Ferret Models of Influenza Transmission
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the ferret model to study the efficacy of peramivir in reducing influenza virus transmission. Ferrets are considered the gold standard for influenza research due to similarities in lung physiology and clinical response to infection with humans.[1]
Introduction to this compound and Influenza Transmission
This compound is a potent neuraminidase inhibitor administered intravenously, effective against both influenza A and B viruses.[2][3] Its primary mechanism of action is to prevent the release of progeny virions from infected cells, thereby limiting the spread of infection within a host. A critical question for antiviral therapeutics is their ability to not only treat the infected individual but also to reduce the likelihood of transmission to others. The ferret model is an invaluable tool for addressing this question.[1][2]
Influenza transmission in ferrets can be studied through two primary models:
-
Direct Contact Transmission: Involves co-housing infected and naive (sentinel) ferrets, allowing for transmission through direct physical contact and large respiratory droplets.
-
Respiratory Droplet (Aerosol) Transmission: Involves housing infected and sentinel ferrets in separate but adjacent cages that allow for air exchange but prevent direct contact, modeling airborne transmission.
While direct studies on the effect of this compound on influenza transmission in ferrets are not extensively published, its known efficacy in reducing viral shedding in infected ferrets provides a strong rationale for its potential to limit transmission. Studies with other neuraminidase inhibitors, like oseltamivir, and other antivirals, such as baloxavir, have demonstrated that a reduction in viral shedding in the upper respiratory tract of ferrets correlates with a decrease in transmission to naive animals.
Quantitative Data on this compound Efficacy in Ferrets
The following tables summarize key quantitative data from studies evaluating the therapeutic efficacy of this compound in influenza-infected ferrets. This data underscores the potential of this compound to reduce viral loads, a critical factor in mitigating transmission.
Table 1: Efficacy of a Single Intravenous Dose of this compound against Influenza B Virus in Ferrets
| Treatment Group | Dose | Median AUC of Virus Titers (log10 TCID50·day/ml) |
| This compound | 60 mg/kg | 8.3 |
| Control | - | 10.7 |
Source: Adapted from Kitano et al., 2011.
Table 2: Effect of this compound Treatment on Survival of Ferrets Infected with H5N1 Influenza Virus
| Treatment Group | Dose | Survival Rate |
| This compound (Trial 1) | 30 mg/kg/day for 5 days | 40% |
| Vehicle (Trial 1) | - | 0% |
| This compound (Trial 3) | 30 mg/kg/day for 5 days | 70% |
| Vehicle (Trial 3) | - | 30% |
Source: Adapted from Yun et al., 2008.
Table 3: Viral Titers in Nasal Washes of H5N1-Infected Ferrets Treated with this compound
| Treatment Group | Day Post-Infection | Mean Viral Titer (TCID50/g) |
| This compound | 4 | Undetectable |
| Vehicle | 4 | Not Reported (100% positive) |
| This compound | 6 | 1.3 x 10³ |
| Vehicle | 6 | 1.0 x 10⁵ |
Source: Adapted from Yun et al., 2008.
Experimental Protocols
The following are detailed protocols for conducting influenza transmission studies in ferrets to evaluate the efficacy of this compound. These protocols are based on established methodologies from similar studies with other antivirals.
Animal Model and Housing
-
Animals: Young adult male or female ferrets (e.g., 6-12 months old) from a specific-pathogen-free supplier. Ferrets should be seronegative for circulating influenza viruses.
-
Housing: Animals should be housed in a BSL-2 or BSL-3 facility, depending on the influenza virus strain. For transmission experiments, specialized caging that allows for either direct contact or only shared air volume is required.
Virus and Inoculation
-
Virus Strains: A well-characterized influenza A or B virus strain known to be transmissible in ferrets (e.g., A(H1N1)pdm09).
-
Inoculation: Donor ferrets are lightly anesthetized and inoculated intranasally with a specific dose of the virus (e.g., 10^5 to 10^6 PFU in 0.5-1.0 ml of sterile PBS).
This compound Administration
-
Route of Administration: Intravenous (IV) or intramuscular (IM) injection. IV administration is common in clinical settings for this compound.
-
Dosing: Based on previous efficacy studies, a dose of 30-60 mg/kg can be used. Dosing can be administered as a single dose or as a multi-day regimen.
-
Timing: Treatment can be initiated prophylactically (before infection), pre-emptively (at the time of infection), or therapeutically (e.g., 24 or 48 hours post-infection).
Transmission Study Design
Direct Contact Model:
-
Inoculate a group of donor ferrets with the influenza virus.
-
At a specified time post-infection (e.g., 24 hours), initiate this compound or placebo treatment in the donor ferrets.
-
After treatment initiation, co-house each donor ferret with a naive sentinel ferret.
-
Monitor all ferrets daily for clinical signs of infection (weight loss, temperature changes, activity levels).
-
Collect nasal washes from all ferrets on alternating days to assess viral shedding.
-
At the end of the study period (e.g., 14-21 days), collect serum from sentinel ferrets to test for seroconversion.
Respiratory Droplet (Aerosol) Model:
-
Follow the same procedure for inoculation and treatment of donor ferrets as in the direct contact model.
-
House each donor ferret in a cage adjacent to a naive sentinel ferret, with a perforated divider that allows for airflow but prevents physical contact.
-
Conduct daily monitoring and sample collection as described for the direct contact model.
Sample Collection and Analysis
-
Nasal Washes: Collect nasal washes by instilling sterile PBS into the nostrils of anesthetized ferrets and collecting the runoff.
-
Viral Titer Quantification: Determine viral titers in nasal washes using standard virological assays such as TCID50 (50% tissue culture infectious dose) or plaque assays on MDCK cells.
-
Serology: Analyze serum samples for the presence of influenza-specific antibodies using hemagglutination inhibition (HI) assays.
Visualizations
Experimental Workflow for this compound Influenza Transmission Study
Caption: Workflow for a ferret influenza transmission study evaluating this compound.
Neuraminidase Inhibition by this compound
Caption: Mechanism of action of this compound in inhibiting influenza virus release.
References
Troubleshooting & Optimization
Technical Support Center: Peramivir In Vitro Solubility
Welcome to the technical support center for Peramivir. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common solubility issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound powder. What is the recommended solvent?
A1: this compound is a white to off-white powder.[1] It is sparingly soluble in deionized water and slightly soluble in solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1] For in vitro studies, preparing a concentrated stock solution in 100% DMSO is a common starting point.
Q2: My this compound solution, prepared in DMSO, precipitates when I add it to my aqueous cell culture medium. What is happening and how can I prevent this?
A2: This phenomenon is known as "solvent-shifting" precipitation. It occurs when a compound dissolved in a strong organic solvent (like DMSO) is introduced into an aqueous buffer where its solubility is significantly lower. To prevent this, consider the following strategies:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[2]
-
Step-wise Dilution: Instead of adding the DMSO stock directly into the full volume of your medium, first, create an intermediate dilution in a small volume of pre-warmed (37°C) serum-free medium or phosphate-buffered saline (PBS). Then, add this intermediate dilution to the final volume of your culture medium.
-
Gentle Warming and Sonication: After dilution, gentle warming of the solution to 37°C and brief sonication can help redissolve small amounts of precipitate and ensure a homogenous solution.[3]
-
Increase Mixing: When adding the this compound stock solution to the medium, do so slowly while gently vortexing or swirling the medium to promote rapid and even dispersion.
Q3: Can I dissolve this compound directly in water or saline?
A3: this compound is sparingly soluble in deionized water and 0.9% sodium chloride solution.[1] While direct dissolution is possible, achieving high concentrations for stock solutions may be difficult. Gentle warming and sonication can aid dissolution. For clinical intravenous use, this compound is diluted in 0.9% or 0.45% sodium chloride, 5% dextrose, or lactated Ringer's solution.
Q4: What is the stability of this compound in solution?
A4: Once diluted in a saline solution, it is recommended to administer the solution immediately or store it under refrigerated conditions (2°C to 8°C) for up to 24 hours. If refrigerated, the solution should be allowed to reach room temperature before use. Stock solutions in DMSO are generally stable for longer periods when stored at -20°C or -80°C, though it is best practice to prepare fresh dilutions for each experiment.
Q5: Does the pH of the medium affect this compound's solubility and stability?
A5: The pH of the solution can impact the stability of this compound. For an inhalant solution, a pH of 5.5 was found to offer good stability. While extensive data on the direct effect of pH on solubility for in vitro applications is limited, it is a factor to consider, especially if you are preparing custom buffers. Most standard cell culture media are well-buffered and should maintain a physiological pH.
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| Deionized Water | Sparingly soluble / Slightly soluble | |
| 0.9% Sodium Chloride | Sparingly soluble | |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble / ≥3.37 mg/mL | |
| Ethanol (EtOH) | Slightly soluble / ≥7.6 mg/mL | |
| Methanol | Slightly soluble | |
| Acetonitrile | Slightly soluble | |
| Acetone | Very slightly soluble |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO, which is a common practice for in vitro assays.
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution in DMSO: Add the appropriate volume of sterile, anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Aid Dissolution: Gently vortex the solution. If necessary, briefly sonicate the vial in a water bath or warm it to 37°C to ensure complete dissolution. Visually inspect the solution to confirm that no particulates are present.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. Stored properly, DMSO stock solutions can be stable for several months.
Protocol 2: Dilution of this compound for Cell-Based Assays (e.g., MDCK cells)
This protocol describes the dilution of a this compound DMSO stock solution into cell culture medium for antiviral assays. Madin-Darby Canine Kidney (MDCK) cells are commonly used for influenza virus research.
-
Pre-warm Medium: Pre-warm the appropriate cell culture medium (e.g., DMEM or MEM supplemented with serum and antibiotics) to 37°C in a water bath.
-
Thaw Stock Solution: Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To minimize precipitation, first, dilute the DMSO stock solution into a small volume of pre-warmed, serum-free medium. For example, add 2 µL of a 10 mM stock to 98 µL of medium to get a 200 µM intermediate solution.
-
Final Dilution: Add the intermediate dilution (or the stock solution directly if an intermediate step is not performed) to the final volume of pre-warmed cell culture medium to achieve the desired final concentration for your experiment. Ensure the final DMSO concentration is below 0.5%.
-
Mixing: Gently swirl the medium during the addition of the this compound solution to ensure rapid and uniform mixing.
-
Immediate Use: Use the freshly prepared this compound-containing medium for your experiment immediately to ensure the compound remains in solution.
Visualizations
Workflow for Troubleshooting this compound Precipitation
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
This compound's Mechanism of Action: Neuraminidase Inhibition
References
- 1. This compound: A Novel Intravenous Neuraminidase Inhibitor for Treatment of Acute Influenza Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: A Novel Intravenous Neuraminidase Inhibitor for Treatment of Acute Influenza Infections [frontiersin.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: Optimizing Peramivir Dosage in Mouse Models of Influenza
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Peramivir in mouse models of influenza.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a typical starting dose for this compound in a mouse model of influenza?
A common and effective starting dose for this compound in mouse models is 30 mg/kg/day, administered intramuscularly.[1][2][3][4] This dosage has been shown to successfully eradicate the H7N9 virus from the respiratory tract and other tissues, prevent clinical signs of disease, and protect mice from lethal infection.[1]
Q2: My mice are still showing significant weight loss and mortality. What are some potential reasons and solutions?
Several factors could contribute to suboptimal efficacy. Consider the following:
-
Timing of Treatment Initiation: Early treatment is critical for better disease outcomes. Delaying treatment by even 24 hours after infection can significantly decrease the therapeutic efficacy of this compound.
-
Troubleshooting: Initiate this compound treatment as close to the time of infection as possible, ideally on the same day (Day 0).
-
-
Dosage Regimen (Single vs. Multiple Doses): While a single dose can offer some protection, multiple-dose regimens are often more effective, especially against highly pathogenic strains or when treatment is delayed. For instance, against H5N1, an 8-day regimen was required for 100% survival.
-
Troubleshooting: If a single-dose regimen is insufficient, switch to a multiple-dose regimen (e.g., once daily for 5-8 days).
-
-
Virus Strain and Resistance: The efficacy of this compound can be strain-dependent. Some strains, particularly those with mutations like H275Y, may show reduced susceptibility.
-
Troubleshooting: Confirm the neuraminidase inhibitor susceptibility of your influenza strain. For oseltamivir-resistant strains with the H275Y mutation, a multiple-dose regimen of this compound may still be effective.
-
-
Route of Administration: While oral administration has been studied, intramuscular (IM) and intravenous (IV) routes lead to higher and more rapid bioavailability and are generally more effective.
-
Troubleshooting: If using oral administration, consider switching to IM or IV injections to improve drug exposure.
-
Q3: Should I use a single high dose or multiple lower doses of this compound?
The choice between a single high dose and multiple lower doses depends on the specific experimental goals and the virulence of the influenza strain.
-
A single intramuscular injection of 10 mg/kg has been shown to be as effective as a 5-day course of oral oseltamivir in some models.
-
However, against more virulent strains like H5N1, multiple doses are significantly more effective in preventing mortality and reducing viral load in the lungs and brain.
-
For oseltamivir-resistant H275Y variants, a multiple-dose regimen (45 mg/kg daily for 5 days) was more effective at reducing lung viral titers than single-dose regimens (45 mg/kg or 90 mg/kg).
Q4: What are the key pharmacokinetic parameters to consider for this compound in mice?
The area under the concentration-time curve (AUC) and the time that the drug concentration remains above the 95% inhibitory concentration (T>IC95) are the pharmacokinetic parameters that best correlate with the antiviral activity of this compound in mice.
Data Summary Tables
Table 1: Dose-Dependent Efficacy of this compound against H7N9 Influenza Virus
| This compound Dose (mg/kg/day) | Survival Rate (%) | Median Time to Death (days) |
| 30 | 100 | N/A |
| 15 | 30 | 9 |
| 3 | 20 | 9 |
| Vehicle Control | 0 | 7 |
Data from a study using C57/BL6 mice infected with 104 EID50 of A/Shantou/1001/2014 (H7N9) virus, with treatment administered from day 0 to 8 post-infection.
Table 2: Efficacy of Different this compound Treatment Regimens against H1N1 (WT and H275Y Mutant)
| Treatment Regimen | Virus Strain | Mortality Rate (%) |
| Single Dose (90 mg/kg) | Wild-Type | 0 |
| Multiple Doses (45 mg/kg/day x 5 days) | Wild-Type | 0 |
| Single Dose (90 mg/kg) | H275Y Mutant | 0 |
| Multiple Doses (45 mg/kg/day x 5 days) | H275Y Mutant | 0 |
| Untreated Control | Wild-Type | 100 |
| Untreated Control | H275Y Mutant | 75 |
Data from a study where treatment was initiated 24 hours post-infection.
Experimental Protocols
Protocol 1: Dose-Response Study of this compound in a Lethal H7N9 Mouse Model
-
Animal Model: C57/BL6 mice.
-
Virus: 104 EID50 of A/Shantou/1001/2014 (H7N9) virus administered intranasally.
-
Treatment Groups:
-
This compound (30 mg/kg/day)
-
This compound (15 mg/kg/day)
-
This compound (3 mg/kg/day)
-
Vehicle control (Normal Saline)
-
-
Administration: Intramuscular injection, once daily from the day of infection (Day 0) to Day 8 post-infection.
-
Endpoints:
-
Survival rate monitored for 14-21 days.
-
Body weight changes recorded daily.
-
Lung viral titers measured at specific time points (e.g., Day 3 and Day 6 post-infection) via TCID50 assay.
-
Protocol 2: Evaluation of Single vs. Multiple Dose Regimens Against Oseltamivir-Resistant H1N1
-
Animal Model: BALB/c mice.
-
Virus: Recombinant influenza A/WSN/33 (H1N1) virus containing the H275Y neuraminidase mutation.
-
Treatment Groups (initiated 24h or 48h post-infection):
-
Single dose this compound (90 mg/kg), intramuscular.
-
Multiple doses this compound (45 mg/kg/day for 5 days), intramuscular.
-
Oseltamivir (1 mg/kg or 10 mg/kg daily for 5 days), oral gavage (for comparison).
-
Untreated control.
-
-
Endpoints:
-
Mortality rates.
-
Body weight loss.
-
Lung viral titers.
-
Visualizations
Caption: this compound's mechanism of action.
Caption: General workflow for this compound efficacy studies.
References
Technical Support Center: Peramivir Resistance Mutation Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Peramivir resistance mutations in influenza viruses.
Frequently Asked Questions (FAQs)
Q1: What are the most common neuraminidase (NA) mutations associated with this compound resistance?
A1: The most frequently reported NA mutations conferring resistance to this compound include H274Y (in N1 and some N2 subtypes), E119V, and R292K. The H274Y mutation is particularly common and can significantly reduce the susceptibility of the influenza virus to this compound.
Q2: Which methods are available for detecting this compound resistance mutations?
A2: Several molecular methods are used to detect this compound resistance mutations. The primary techniques include:
-
Sanger Sequencing: A traditional method for determining the nucleotide sequence of a specific region of the NA gene.
-
Pyrosequencing: A real-time sequencing method that is particularly useful for quantifying the proportion of mutant and wild-type viruses in a mixed population.
-
Real-Time RT-PCR (RT-qPCR): A sensitive method for detecting specific single nucleotide polymorphisms (SNPs) associated with resistance.
-
Next-Generation Sequencing (NGS): A high-throughput method that can sequence the entire influenza genome, allowing for the detection of a wide range of mutations and the identification of emerging resistance patterns.
Q3: What is the difference between genotypic and phenotypic assays for resistance testing?
A3: Genotypic assays, such as sequencing and RT-PCR, detect the presence of specific mutations in the viral genome that are known to be associated with drug resistance. Phenotypic assays, on the other hand, measure the ability of the virus to replicate in the presence of the antiviral drug. While genotypic assays are generally faster, phenotypic assays provide a direct measure of the virus's susceptibility to the drug.
Q4: How do I choose the most appropriate detection method for my experiment?
A4: The choice of method depends on your specific research needs:
-
For routine surveillance of known mutations in a large number of samples, RT-qPCR or pyrosequencing are often suitable due to their speed and sensitivity.
-
For detailed analysis of the NA gene sequence to identify known and potentially novel mutations, Sanger sequencing is a reliable choice.
-
For comprehensive genomic analysis, monitoring viral evolution, and detecting minor variants within a viral population, Next-Generation Sequencing (NGS) is the most powerful tool.[1]
Q5: What is the typical turnaround time for each detection method?
A5: Turnaround times can vary depending on the laboratory and workflow. However, general estimates are:
-
RT-qPCR: A few hours.
-
Pyrosequencing: 6-8 hours from sample to result.[2]
-
Sanger Sequencing: 1-2 days.
-
NGS: Several days to a week, depending on the platform and sequencing depth.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound resistance mutation detection experiments.
Sanger Sequencing
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No sequence or poor-quality sequence | Degraded RNA template. | Ensure proper sample collection, storage, and RNA extraction procedures to maintain RNA integrity. |
| PCR inhibition. | Purify the RNA sample to remove potential inhibitors. Consider diluting the template. | |
| Incorrect primer design or concentration. | Verify primer sequences and optimize primer concentrations. | |
| Mixed chromatogram peaks (double peaks) | Mixed viral population (wild-type and mutant). | This may be a true result. Consider using a quantitative method like pyrosequencing to determine the ratio of the variants. |
| Contamination with another DNA template. | Review laboratory workflow to prevent cross-contamination. Repeat the PCR with fresh reagents. | |
| Multiple priming sites. | Redesign primers to be more specific to the target region. | |
| Weak signal | Insufficient template DNA/RNA. | Increase the amount of starting material or optimize the RT-PCR conditions for higher yield. |
| Suboptimal sequencing reaction conditions. | Review and optimize the cycle sequencing parameters. |
Pyrosequencing
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Failed sequencing reaction | Poor quality or insufficient PCR product. | Verify the PCR product on an agarose gel. Optimize the RT-PCR to obtain a single, strong band of the correct size. |
| Mutations in the primer binding sites. | Design primers in conserved regions of the NA gene to avoid mismatches due to viral evolution. | |
| Inaccurate quantification of mixed populations | Low-frequency variants below the detection limit. | The reliable detection limit for minor variants in pyrosequencing is often around 5-10%. For lower frequencies, consider NGS.[3] |
| Errors in the dispensation order of nucleotides. | Ensure the correct dispensation order is programmed for the specific mutation being analyzed. | |
| Artifacts in the pyrogram | Artificial duplicate sequences from emulsion PCR. | Use bioinformatics tools to identify and remove artificial replicates from the data.[4] |
| Signal cross-talk on the sequencing plate. | Review sequencing run metrics and consider repeating the run if significant cross-talk is suspected. |
Real-Time RT-PCR (RT-qPCR)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No amplification (no Ct value) | RNA degradation. | Use freshly extracted RNA and handle it on ice. |
| Incorrect probe or primer design. | Verify that probes and primers are specific to the target mutation and viral subtype. | |
| RT-PCR inhibitors present in the sample. | Include an internal control to check for inhibition. Purify the RNA sample if necessary. | |
| False-positive results | Contamination of reagents or workspace. | Use dedicated PCR workstations and filter tips. Run no-template controls (NTCs) with every assay. |
| Non-specific amplification. | Optimize the annealing temperature and primer concentrations. | |
| Inconsistent or non-reproducible results | Pipetting errors. | Prepare a master mix for multiple reactions to minimize pipetting variability. |
| Poor quality of reagents. | Use fresh, properly stored reagents. |
Quantitative Data Summary
The following table summarizes the performance characteristics of different methods for detecting this compound resistance mutations.
| Method | Limit of Detection (LOD) for Minor Variants | Advantages | Disadvantages |
| Sanger Sequencing | 15-20% | Well-established, provides full sequence of the amplified region. | Low sensitivity for minor variants, can be difficult to interpret mixed populations. |
| Pyrosequencing | 5-10% | Quantitative, rapid, and suitable for high-throughput screening.[3] | Requires specialized equipment, can be affected by mutations in primer/probe binding sites. |
| Real-Time RT-PCR | 1-5% | Highly sensitive and specific, rapid turnaround time. | Typically designed to detect only specific, known mutations. |
| Next-Generation Sequencing (NGS) | <1% | Comprehensive genomic analysis, highest sensitivity for detecting rare variants and emerging mutations. | Higher cost, longer turnaround time, complex data analysis. |
Experimental Protocols & Workflows
General Workflow for this compound Resistance Detection
The following diagram illustrates the general workflow for identifying this compound resistance mutations from a clinical sample.
Caption: Overview of the experimental process from sample collection to resistance reporting.
Detailed Methodology: Pyrosequencing for H274Y Detection
This protocol outlines the key steps for detecting the H274Y mutation using pyrosequencing.
-
RNA Extraction: Extract viral RNA from the clinical specimen using a commercial kit according to the manufacturer's instructions.
-
One-Step RT-PCR:
-
Prepare a master mix containing RT-PCR buffer, dNTPs, forward and biotinylated reverse primers flanking the H274Y mutation site, and a one-step RT-PCR enzyme mix.
-
Add the extracted RNA to the master mix.
-
Perform reverse transcription followed by PCR amplification in a thermal cycler.
-
-
PCR Product Purification:
-
Verify the amplification of the correct DNA fragment by agarose gel electrophoresis.
-
Immobilize the biotinylated PCR product on streptavidin-coated beads.
-
Wash the beads to remove unincorporated nucleotides and primers.
-
Denature the DNA to obtain single-stranded templates.
-
-
Pyrosequencing Reaction:
-
Anneal the sequencing primer to the single-stranded template.
-
Perform the pyrosequencing reaction in a pyrosequencer, following a specified nucleotide dispensation order to interrogate the codon for amino acid 275.
-
-
Data Analysis:
-
Analyze the resulting pyrogram to determine the nucleotide sequence and quantify the percentage of wild-type (C) and mutant (T) alleles at the first position of the codon.
-
Caption: Detailed steps for H274Y mutation detection using pyrosequencing.
References
- 1. journals.asm.org [journals.asm.org]
- 2. A Pyrosequencing-Based Approach to High-Throughput Identification of Influenza A(H3N2) Virus Clades Harboring Antigenic Drift Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Identifying and removing artificial replicates from 454 pyrosequencing data - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Oral Bioavailability of Peramivir
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to overcome the low oral bioavailability of Peramivir in research models.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound so low?
A1: this compound exhibits very low oral bioavailability, typically around 3%, due to its inherent physicochemical properties.[1][2][3][4][5] Its high polarity (log P of -1.4) and low membrane permeability across the intestine are the primary limiting factors. This compound is classified as a Biopharmaceutics Classification System (BCS) Class III drug, characterized by high solubility and low permeability.
Q2: What are the primary strategies being researched to improve the oral bioavailability of this compound?
A2: The most extensively investigated strategy is the development of prodrugs. This approach involves chemically modifying the this compound molecule to enhance its absorption characteristics. Specifically, targeting membrane transporters like the peptide transporter 1 (PEPT1) has shown significant promise. Other potential strategies, which have been successful for other low-bioavailability drugs, include the use of nanoformulations and permeability enhancers.
Q3: How do PEPT1-targeted prodrugs improve this compound's oral absorption?
A3: PEPT1 is a transporter protein expressed in the intestinal epithelium that actively transports small peptides and peptide-like drugs. By attaching an amino acid or a dipeptide to the this compound molecule, the resulting prodrug can be recognized and transported by PEPT1, thereby bypassing the limitations of passive diffusion. Once absorbed, the prodrug is designed to be enzymatically cleaved, releasing the active this compound into the systemic circulation.
Troubleshooting Guides
Problem: Low permeability of our this compound analog in Caco-2 cell assays.
Possible Cause & Solution:
-
High Polarity: The inherent polarity of this compound and its analogs is a major hurdle.
-
Troubleshooting Step: Consider synthesizing a series of prodrugs by masking the polar carboxyl group with various amino acid esters or amides. This can increase lipophilicity and facilitate transport. A study synthesizing seven amino acid ester prodrugs and seven amino acid amide prodrugs showed that all had higher permeability than the parent drug.
-
Example: this compound-(CH2)2-l-Val, an L-valine ester prodrug, demonstrated a 10.9-fold higher permeability across Caco-2 cells compared to this compound.
-
-
Lack of Active Transport: The compound may not be a substrate for any uptake transporters.
-
Troubleshooting Step: Design prodrugs that can be recognized by intestinal transporters like PEPT1.
-
Verification: To confirm PEPT1-mediated transport, conduct uptake studies in PEPT1-overexpressing cell lines (e.g., MDCK-PEPT1) and compare the results with mock-transfected cells. The uptake should be significantly higher in the PEPT1-expressing cells and should be inhibitable by known PEPT1 substrates like glycylsarcosine (gly-sar).
-
Problem: High in vitro permeability of a prodrug, but low in vivo bioavailability.
Possible Cause & Solution:
-
Poor in vivo Stability: The prodrug may be prematurely cleaved in the gastrointestinal tract or be unstable in the intestinal environment.
-
Troubleshooting Step: Evaluate the chemical and enzymatic stability of the prodrug in simulated gastric and intestinal fluids, as well as in plasma and tissue homogenates.
-
-
Inefficient Cleavage to Parent Drug: The prodrug may be absorbed but not efficiently converted to active this compound.
-
Troubleshooting Step: Analyze plasma samples after oral administration for both the prodrug and the parent drug concentrations. For example, the amide prodrug this compound-l-Ile was not fully converted to this compound in vivo due to the stability of the amide bond. In contrast, no this compound-(CH2)2-l-Val was detected in plasma, indicating rapid and complete bioactivation.
-
-
Involvement of Efflux Transporters: The parent drug or the prodrug might be a substrate for efflux transporters like P-glycoprotein (P-gp), which pump the drug back into the intestinal lumen.
-
Troubleshooting Step: While this compound itself is not a substrate or inhibitor of P-gp, it's crucial to evaluate this for novel prodrugs. Co-incubation with P-gp inhibitors (e.g., verapamil) in Caco-2 cell permeability assays can help identify P-gp-mediated efflux.
-
Quantitative Data Summary
Table 1: Caco-2 Cell Permeability of this compound and Prodrugs
| Compound | Apparent Permeability Coefficient (Papp) (cm/s) | Fold Increase vs. This compound |
| This compound | 3.29 ± 0.73 × 10⁻⁷ | 1.0 |
| This compound-(CH₂)₂-l-Val | ~3.59 x 10⁻⁶ (calculated) | 10.9 |
| This compound-l-Ile | ~2.99 x 10⁻⁶ (calculated) | 9.1 |
Table 2: Pharmacokinetic Parameters of this compound and Prodrugs in Rats Following Oral Administration
| Compound Administered | Active Moiety Measured | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Oral Bioavailability (%) |
| This compound | This compound | - | - | - | 3 |
| This compound-(CH₂)₂-l-Val | This compound | 2845.7 ± 531.6 | 0.5 | 5432.8 ± 876.5 | 65.3 |
| This compound-l-Ile | This compound | 1876.4 ± 498.2 | 1.0 | 3102.9 ± 765.4 | 37.3 |
Experimental Protocols
1. Caco-2 Cell Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer. The integrity of the monolayer is typically verified by measuring the transepithelial electrical resistance (TEER).
-
Transport Study:
-
The cell monolayers are washed with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
The test compound (this compound or its prodrug) is added to the apical (AP) side of the Transwell insert.
-
Samples are collected from the basolateral (BL) side at predetermined time intervals.
-
The concentration of the compound in the collected samples is quantified using a validated analytical method, such as LC-MS/MS.
-
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the filter, and C₀ is the initial concentration of the drug in the donor chamber.
2. In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats are commonly used. The animals are fasted overnight before drug administration.
-
Drug Administration:
-
Oral (PO): The test compound (this compound prodrug) is dissolved or suspended in a suitable vehicle and administered by oral gavage.
-
Intravenous (IV): A solution of this compound is administered via the tail vein to determine the absolute bioavailability.
-
-
Blood Sampling: Blood samples are collected from the jugular vein at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Sample Processing and Analysis: Plasma is separated by centrifugation and stored frozen until analysis. The concentrations of this compound and, if applicable, the prodrug are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, and the area under the plasma concentration-time curve (AUC). The oral bioavailability (F%) is calculated as: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
Visualizations
Caption: PEPT1-mediated transport and bioactivation of a this compound prodrug.
Caption: Experimental workflow for developing an orally bioavailable this compound prodrug.
References
- 1. PEPT1-mediated prodrug strategy for oral delivery of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. doaj.org [doaj.org]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro and In Vivo Assessment of Pharmacokinetic Profile of this compound in the Context of Inhalation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Peramivir Administration in Preclinical Research: A Technical Support Guide
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to mitigating and managing potential adverse effects associated with Peramivir in animal studies. The following information is curated from preclinical and clinical data to ensure best practices in experimental design and animal welfare.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly reported adverse effects of this compound in animal studies?
A1: Based on available preclinical data, this compound is generally well-tolerated.[1][2][3] The most frequently observed adverse effects are typically mild and self-limiting.[1][2] These include gastrointestinal disturbances (such as diarrhea) and transient decreases in neutrophil counts. In some studies, particularly with continuous intravenous infusion in rats, fetal abnormalities such as reduced renal papilla and dilated ureters have been observed.
Q2: Are there any established strategies to directly counteract this compound-induced adverse effects?
A2: Currently, there is a lack of published research specifically focused on pharmacological or therapeutic strategies to directly mitigate this compound-induced adverse effects in animal models. The existing literature primarily focuses on the antiviral efficacy and general safety profile of the drug. One study has suggested that this compound may have anti-inflammatory properties and could potentially mitigate cytokine storm syndrome, which is an indirect benefit rather than a direct countermeasure to a drug-induced side effect.
Q3: How can I monitor for potential nephrotoxicity during my study?
A3: Given the observation of renal abnormalities in some animal studies with continuous infusion, monitoring renal function is a prudent measure. This can be achieved through regular collection of blood and urine samples for biochemical analysis. Key parameters to monitor include serum creatinine, blood urea nitrogen (BUN), and urinalysis for proteinuria. Histopathological examination of the kidneys at the end of the study is also crucial for identifying any morphological changes.
Q4: What steps can be taken to manage gastrointestinal issues like diarrhea?
A4: Supportive care is the primary approach for managing gastrointestinal side effects. Ensure animals have unrestricted access to clean drinking water to prevent dehydration. Monitoring body weight and fecal consistency daily can help in early detection and assessment of severity. If diarrhea is severe or persistent, consulting with a veterinarian for supportive therapies such as fluid and electrolyte replacement may be necessary.
Q5: How should I monitor for hematological changes like neutropenia?
A5: Regular monitoring of hematological parameters is recommended. Blood samples should be collected at baseline and at specified intervals during the study for a complete blood count (CBC) with differential. This will allow for the tracking of neutrophil levels and other blood cell populations.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Increased incidence of diarrhea in the this compound-treated group. | Gastrointestinal irritation, a known side effect of this compound. | - Ensure ad libitum access to hydration.- Monitor for signs of dehydration (e.g., skin tenting, lethargy).- Record daily body weights and fecal scores.- If severe, consult a veterinarian for supportive care. |
| Decreased neutrophil counts in treated animals. | This compound-induced transient neutropenia. | - Perform serial CBCs to monitor the trend of neutrophil counts.- Observe animals for any signs of secondary infection.- In cases of severe neutropenia, veterinary consultation is advised. |
| Elevated serum creatinine or BUN levels. | Potential this compound-induced nephrotoxicity, particularly with high doses or continuous infusion. | - Confirm findings with repeat biochemical analysis.- Consider urinalysis to check for proteinuria.- At study termination, perform detailed histopathological analysis of the kidneys. |
| Unexpected behavioral changes in animals. | While not a commonly reported preclinical finding, neurological symptoms have been observed in some clinical cases with neuraminidase inhibitors. | - Document all behavioral changes with a standardized scoring system.- Rule out other potential causes of distress or altered behavior.- If persistent, consider humane endpoints in consultation with the institutional animal care and use committee (IACUC) and veterinarian. |
Experimental Protocols
Monitoring Renal Function
Objective: To assess the potential nephrotoxic effects of this compound.
Methodology:
-
Animal Model: Wistar rats (or other appropriate rodent model).
-
Groups:
-
Vehicle Control (e.g., saline)
-
This compound (Therapeutic Dose)
-
This compound (High Dose)
-
-
Blood Collection: Collect blood samples (e.g., via tail vein or saphenous vein) at baseline (Day 0), mid-study (e.g., Day 7), and at termination.
-
Biochemical Analysis: Analyze serum for creatinine and Blood Urea Nitrogen (BUN) concentrations using a validated biochemical analyzer.
-
Urine Collection: Collect urine samples (e.g., using metabolic cages) at baseline and termination for urinalysis, with a focus on protein levels.
-
Histopathology: At study termination, perfuse and fix the kidneys in 10% neutral buffered formalin. Process tissues for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E). A board-certified veterinary pathologist should perform a blinded examination of the kidney sections.
Monitoring Hematological Parameters
Objective: To evaluate the effect of this compound on hematological profiles.
Methodology:
-
Animal Model: C57BL/6 mice (or other appropriate model).
-
Groups:
-
Vehicle Control
-
This compound-treated group(s)
-
-
Blood Collection: Collect a small volume of whole blood (e.g., via submandibular or saphenous vein) into EDTA-coated tubes at baseline and at selected time points post-treatment.
-
Complete Blood Count (CBC): Analyze the blood samples using an automated hematology analyzer to determine total and differential leukocyte counts (including neutrophils), red blood cell count, and platelet count.
Visualizing Experimental Workflows
Experimental workflow for monitoring this compound-induced adverse effects.
Logical flow for the assessment of potential nephrotoxicity.
References
- 1. This compound: A Novel Intravenous Neuraminidase Inhibitor for Treatment of Acute Influenza Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: A Novel Intravenous Neuraminidase Inhibitor for Treatment of Acute Influenza Infections [frontiersin.org]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Peramivir Efficacy with Adjuvant Therapies In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for in vivo studies focused on improving Peramivir efficacy through combination therapies.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during in vivo experiments investigating this compound in combination with other antiviral agents.
Q1: We are observing high variability in mouse survival rates even within the same treatment group. What could be the cause?
A1: High variability in survival rates can stem from several factors:
-
Inconsistent Virus Inoculation: Ensure precise and consistent intranasal administration of the influenza virus. The volume and titer of the virus should be uniform for all animals. Anesthetize mice properly to ensure the full dose is inhaled and reaches the lungs.
-
Mouse Strain and Age: Different mouse strains exhibit varying susceptibility to influenza infection.[1][2] Ensure that all mice in the study are of the same strain, age, and sex to minimize biological variability.
-
Animal Health Status: The general health of the mice prior to infection is crucial. House the animals in a controlled environment and ensure they are free from other pathogens.
-
Drug Formulation and Administration: Inconsistent preparation of drug solutions or inaccurate dosing can lead to variable outcomes. Ensure that this compound and the adjuvant therapy are solubilized correctly and administered at the precise dosage and schedule.
Q2: Our combination therapy of this compound and Favipiravir is not showing a synergistic effect on viral titers as expected.
A2: Several factors could contribute to a lack of synergy:
-
Suboptimal Dosing: The synergistic effect of this compound and Favipiravir is dose-dependent. Review the dosage regimens used in published studies and ensure your experimental doses fall within a range where synergy has been observed. For instance, studies have shown that combining 20 mg/kg/day of favipiravir with various concentrations of this compound can lead to significant improvements in survival and reductions in viral titers.[3][4]
-
Timing of Treatment Initiation: The timing of the first dose is critical. Most in vivo studies initiate treatment within a few hours of virus challenge.[3] Delaying treatment can significantly reduce the efficacy of the combination therapy.
-
Method of Viral Titer Quantification: Ensure that the plaque assay or qPCR method used for quantifying lung viral titers is validated and performed consistently. Incomplete lung homogenization or variations in the assay protocol can lead to inaccurate results.
Q3: We are seeing unexpected toxicity or adverse effects in our mice receiving combination therapy.
A3: Unexpected toxicity can arise from:
-
Drug-Drug Interactions: While many combination therapies are well-tolerated, there is always a potential for unforeseen toxic effects. It is crucial to conduct a dose-ranging study for the combination therapy to identify a well-tolerated and effective dose.
-
Vehicle Effects: The vehicle used to dissolve and administer the drugs can sometimes cause adverse effects. Ensure that the vehicle is non-toxic and administered to a control group to rule out any vehicle-specific effects.
-
Underlying Health Issues in Mice: Pre-existing health conditions in the mice could be exacerbated by the combination therapy.
Q4: How do we choose the appropriate mouse model for our in vivo study of this compound combination therapy?
A4: The choice of mouse model is critical for the relevance of your findings.
-
Commonly Used Strains: BALB/c and C57BL/6 are the most frequently used inbred mouse strains for influenza research.
-
Susceptibility: DBA/2 mice have been shown to be more susceptible to influenza A virus infection and may be a suitable model for severe influenza studies.
-
Immunocompromised Models: For studying the effects of antivirals in a host with a compromised immune system, SCID (Severe Combined Immunodeficient) mice can be used.
Data Presentation
The following tables summarize quantitative data from key in vivo studies on this compound combination therapies.
Table 1: Efficacy of this compound in Combination with Oseltamivir against Influenza A (H1N1) in Mice
| Treatment Group (Dosage mg/kg/day) | Survival Rate (%) | Mean Day of Death |
| Placebo | 0 | 7.8 |
| Oseltamivir (0.4) | 10 | 9.0 |
| This compound (0.1) | 10 | 8.5 |
| This compound (0.2) | 60 | 11.2 |
| Oseltamivir (0.4) + this compound (0.1) | 80 | 13.0 |
| Oseltamivir (0.4) + this compound (0.2) | 100 | - |
Source: Adapted from Smee et al., 2010.
Table 2: Efficacy of this compound in Combination with Favipiravir against Pandemic Influenza A (H1N1) in Mice
| Treatment Group (Dosage mg/kg/day) | Survival Rate (%) |
| Placebo | 0 |
| Favipiravir (20) | 40 |
| This compound (0.5) | 30 |
| Favipiravir (20) + this compound (0.025) | 50 |
| Favipiravir (20) + this compound (0.05) | 60 |
| Favipiravir (20) + this compound (0.1) | 90 |
Source: Adapted from Tarbet et al., 2012.
Table 3: Effect of this compound and Rimantadine Combination on Body Weight Loss in Mice Infected with Influenza A (H3N2)
| Treatment Group (Dosage mg/kg/day) | Maximum Mean Weight Loss (g) |
| Vehicle | 5.19 |
| This compound (1) | 4.30 |
| This compound (3) | 3.55 |
| Rimantadine (5) | 3.43 |
| Rimantadine (10) | 2.10 |
| This compound (1) + Rimantadine (10) | 0.69 |
| This compound (3) + Rimantadine (10) | No weight loss |
Source: Adapted from Bantia et al., 2010.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of in vivo studies on this compound combination therapies.
In Vivo Mouse Model of Influenza A Virus Infection
Objective: To establish a lethal influenza A virus infection in mice to evaluate the efficacy of antiviral therapies.
Materials:
-
6- to 8-week-old female BALB/c mice.
-
Influenza A virus stock (e.g., A/NWS/33 H1N1 or A/California/04/2009 H1N1).
-
Anesthetic (e.g., Ketamine/Xylazine cocktail).
-
Sterile phosphate-buffered saline (PBS).
-
Pipettes and sterile tips.
Procedure:
-
Anesthetize mice via intraperitoneal injection of a Ketamine/Xylazine cocktail.
-
Once the mice are deeply anesthetized, hold them in a supine position.
-
Carefully inoculate the mice intranasally with a 50 µL suspension of the influenza virus diluted in sterile PBS. The viral dose should be predetermined to be a lethal dose (e.g., 3 x LD50).
-
Monitor the mice daily for 14 days for survival and changes in body weight.
-
Mice that lose more than 25-30% of their initial body weight should be euthanized as a humane endpoint.
Drug Preparation and Administration
Objective: To prepare and administer this compound and adjuvant therapies to influenza-infected mice.
Materials:
-
This compound powder.
-
Adjuvant drug powder (e.g., Oseltamivir, Favipiravir, Rimantadine).
-
Appropriate vehicle for each drug (e.g., sterile water, PBS).
-
Oral gavage needles (for oral administration).
-
Syringes and needles (for intramuscular or intraperitoneal injection).
Procedure:
-
Prepare fresh solutions of this compound and the adjuvant drug on each day of treatment.
-
Dissolve the antiviral compounds in the appropriate vehicle to the desired stock concentration.
-
Further dilute the stock solutions to the final dosing concentration based on the average body weight of the mice.
-
Administer the drugs according to the experimental design. For example:
-
This compound: Typically administered via intramuscular (IM) injection.
-
Oseltamivir: Administered orally (p.o.) via gavage.
-
Favipiravir: Administered orally (p.o.) via gavage.
-
Rimantadine: Administered orally (p.o.) via gavage.
-
-
Treatment is typically initiated a few hours before or after the virus challenge and continued for 5 days.
Quantification of Lung Viral Titer
Objective: To determine the amount of infectious virus in the lungs of treated and control mice.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells.
-
Cell culture medium (e.g., MEM).
-
Trypsin-EDTA.
-
96-well cell culture plates.
-
Homogenizer.
-
Centrifuge.
Procedure:
-
On a specific day post-infection (e.g., day 4 or 6), euthanize the mice.
-
Aseptically remove the lungs and place them in a pre-weighed tube containing sterile PBS.
-
Homogenize the lung tissue.
-
Clarify the homogenate by centrifugation at 1,000 x g for 10 minutes at 4°C.
-
Prepare serial 10-fold dilutions of the lung homogenate supernatant.
-
Infect confluent monolayers of MDCK cells in 96-well plates with the serially diluted lung homogenates.
-
Incubate the plates for 48-72 hours.
-
Determine the viral titer using a standard method such as the 50% tissue culture infective dose (TCID50) assay. The titer is typically expressed as log10 TCID50/g of lung tissue.
Mandatory Visualizations
The following diagrams illustrate the mechanisms of action and experimental workflows relevant to the combination therapies discussed.
Caption: Mechanisms of action for this compound and its adjuvant therapies targeting different stages of the influenza virus lifecycle.
Caption: A generalized experimental workflow for evaluating the in vivo efficacy of this compound combination therapies in a mouse model.
Caption: Influenza virus activation of host cell signaling pathways (Raf/MEK/ERK and IKK/NF-kB) to promote viral replication.
References
- 1. Influenza A Virus Studies in a Mouse Model of Infection [jove.com]
- 2. Video: Influenza A Virus Studies in a Mouse Model of Infection [jove.com]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. Virus Infection and Titration of SARS-CoV in Mouse Lung - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Peramivir Resistance Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers developing and utilizing Peramivir resistance assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for assessing this compound resistance in influenza viruses?
A1: There are two main approaches for determining resistance to this compound and other neuraminidase inhibitors (NAIs):
-
Phenotypic Assays: These assays directly measure the susceptibility of the virus to the drug by assessing the inhibition of the neuraminidase (NA) enzyme activity.[1] The most common is the neuraminidase (NA) inhibition assay, which can be fluorescence-based, chemiluminescence-based, or colorimetric.[1][2]
-
Genotypic Assays: These methods detect specific genetic mutations in the NA gene that are known to confer resistance to this compound.[3][4] Common techniques include Sanger sequencing, pyrosequencing, and next-generation sequencing (NGS).
Q2: Which type of assay, phenotypic or genotypic, is considered the gold standard?
A2: Phenotypic resistance analysis is considered the gold standard for neuraminidase inhibitors like this compound. This is because it directly measures the drug's inhibitory effect on the virus's enzymatic activity. However, genotypic assays are valuable for rapid screening and surveillance of known resistance mutations.
Q3: What are the most common mutations associated with this compound resistance?
A3: The H275Y (in N1 numbering) mutation in the neuraminidase is the most frequently reported mutation conferring resistance to oseltamivir and has been shown to reduce susceptibility to this compound. Other mutations, such as I222V in combination with H274Y in A(H5N1) viruses, have also demonstrated reduced susceptibility to this compound. In influenza B viruses, the H273Y mutation has been shown to confer resistance.
Q4: Can mutations outside the neuraminidase gene affect this compound susceptibility?
A4: Yes, mutations in the hemagglutinin (HA) gene can also lead to reduced susceptibility to neuraminidase inhibitors. These mutations typically occur near the receptor-binding site and are thought to reduce the virus's dependence on NA activity for release from host cells. Phenotypic assays like the FACS-based assay or virus yield reduction assay can detect this type of resistance, whereas standard NA inhibition assays may not.
Troubleshooting Guide
Problem 1: High variability or inconsistent IC50 values in my neuraminidase inhibition assay.
-
Possible Cause 1: Inconsistent Virus Titer. The amount of virus used in the assay can significantly impact the results.
-
Solution: Ensure that the virus titer is accurately determined and that the same amount of virus is used in each well and across experiments. Pret-itration of the virus input is recommended.
-
-
Possible Cause 2: Substrate or Buffer Issues. The quality and concentration of the substrate (e.g., MUNANA) and the pH of the assay buffer are critical.
-
Solution: Use fresh, high-quality reagents. Verify the pH of your assay buffer (typically pH 6.5 for NA assays). Ensure the final substrate concentration is appropriate for your assay format.
-
-
Possible Cause 3: Assay Incubation Times and Temperatures. Variations in incubation times and temperatures can lead to inconsistent results.
-
Solution: Strictly adhere to the incubation times and temperatures specified in your protocol. Use a calibrated incubator and timer.
-
Problem 2: My genotypic assay (sequencing) fails to detect resistance, but the virus shows reduced susceptibility in a phenotypic assay.
-
Possible Cause 1: Novel Resistance Mutation. The virus may harbor a novel or uncommon mutation that confers resistance but is not included in standard genotypic panels.
-
Solution: Perform full sequencing of the neuraminidase gene to identify any novel amino acid substitutions.
-
-
Possible Cause 2: Presence of Minority Variants. The resistant variant may be present as a minor subpopulation that is below the limit of detection for conventional Sanger sequencing (typically requires >15-20% of the population).
-
Solution: Use more sensitive methods like pyrosequencing or next-generation sequencing (NGS), which can detect minor variants present at 1-2% of the population.
-
-
Possible Cause 3: Hemagglutinin (HA) Mediated Resistance. As mentioned in the FAQs, mutations in the HA gene can confer resistance that won't be detected by sequencing only the NA gene.
-
Solution: If HA-mediated resistance is suspected, sequence the HA gene in addition to the NA gene.
-
Problem 3: Difficulty amplifying the neuraminidase gene for sequencing.
-
Possible Cause 1: Low Viral Titer in the Clinical Sample. The amount of viral RNA in the sample may be insufficient for successful RT-PCR.
-
Solution: Concentrate the virus from the sample before RNA extraction. Consider a nested PCR approach for increased sensitivity. Genotypic testing is more successful with viral loads above 200 copies/ml.
-
-
Possible Cause 2: PCR Inhibitors. Clinical samples can contain substances that inhibit the reverse transcriptase or DNA polymerase enzymes.
-
Solution: Use an RNA extraction kit that effectively removes PCR inhibitors. Diluting the RNA template may also help to reduce the concentration of inhibitors.
-
-
Possible Cause 3: Mismatches in Primer/Probe Binding Sites. Influenza viruses are highly variable, and mutations in the primer or probe binding regions can lead to amplification failure.
-
Solution: Design primers based on conserved regions of the neuraminidase gene. It may be necessary to use degenerate primers or multiple primer sets to ensure amplification of diverse strains.
-
Quantitative Data Summary
Table 1: Comparative IC50 Values of Neuraminidase Inhibitors Against Different Influenza Virus Strains
| Drug | Influenza A (H1N1) IC50 (nM) | Influenza A (H3N2) IC50 (nM) | Influenza B IC50 (nM) |
| This compound | ~0.03 - 0.06 | Lower than Oseltamivir and Zanamivir | Lower than Oseltamivir and Zanamivir |
| Oseltamivir Carboxylate | 0.4 - 1.34 | 0.67 - 2.28 | 9.67 - 13 |
| Zanamivir | 0.92 | 2.28 - 3.09 | 4.19 |
Note: IC50 values can vary depending on the specific viral strain and the assay conditions used.
Table 2: Fold-Increase in IC50 for this compound in Resistant Influenza Strains
| Virus Strain | Mutation | Fold Increase in this compound IC50 | Reference |
| A(H1N1)pdm09 | H275Y | 100–400-fold | |
| A(H5N1) | H274Y | 900- to 2,500-fold (vs. wild-type for oseltamivir) | |
| A(H5N1) | H274Y/I222M | >8,000-fold (vs. wild-type for oseltamivir) |
Experimental Protocols
Fluorescence-Based Neuraminidase Inhibition Assay
This protocol is adapted from established methods for assessing the susceptibility of influenza viruses to neuraminidase inhibitors.
Materials:
-
Influenza virus isolates
-
This compound trihydrate
-
2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay Buffer (e.g., 33.3 mM MES, 4 mM CaCl2, pH 6.5)
-
Stop Solution (e.g., 0.1 M NaOH in 80% ethanol)
-
96-well black flat-bottom plates
-
Fluorometer (excitation ~360 nm, emission ~465 nm)
Procedure:
-
Virus Titration: Perform a serial dilution of the virus stock to determine the optimal concentration that gives a linear reaction rate for the duration of the assay.
-
Drug Dilution: Prepare a series of two-fold dilutions of this compound in the assay buffer.
-
Assay Setup:
-
Add 50 µL of the diluted virus to each well of a 96-well plate.
-
Add 50 µL of each this compound dilution to the corresponding wells. Include virus-only (no drug) and buffer-only (blank) controls.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Substrate Addition: Add 50 µL of MUNANA substrate (final concentration ~100 µM) to all wells.
-
Enzymatic Reaction: Incubate the plate at 37°C for 1 hour in the dark.
-
Stopping the Reaction: Add 50 µL of stop solution to all wells.
-
Fluorescence Reading: Measure the fluorescence using a fluorometer.
-
Data Analysis:
-
Subtract the background fluorescence (blank wells) from all readings.
-
Calculate the percentage of neuraminidase inhibition for each drug concentration relative to the virus-only control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Pyrosequencing for Detection of H275Y Mutation
This protocol provides a general workflow for pyrosequencing to detect a known resistance mutation.
Materials:
-
Viral RNA extracted from clinical samples or virus isolates
-
RT-PCR reagents
-
Biotinylated PCR primers flanking the H275Y mutation site
-
Sequencing primer specific for the mutation
-
Streptavidin-coated Sepharose beads
-
Pyrosequencing instrument and reagents (e.g., PyroMark)
Procedure:
-
RT-PCR:
-
Perform reverse transcription of the viral RNA to cDNA.
-
Amplify the NA gene segment containing codon 275 using a biotinylated forward or reverse primer.
-
-
Immobilization of PCR Product:
-
Immobilize the biotinylated PCR product on streptavidin-coated Sepharose beads.
-
Wash and denature the captured DNA to obtain single-stranded templates.
-
-
Sequencing Primer Annealing:
-
Anneal the sequencing primer to the single-stranded DNA template.
-
-
Pyrosequencing Reaction:
-
Perform the pyrosequencing reaction according to the manufacturer's instructions. The instrument will sequentially add dNTPs and detect pyrophosphate release upon incorporation, generating a pyrogram.
-
-
Data Analysis:
-
Analyze the pyrogram to determine the nucleotide sequence at the target codon. The software will quantify the percentage of wild-type (CAC for Histidine) and mutant (TAC for Tyrosine) alleles present in the sample.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical updates in clinical antiviral resistance testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral Drug Resistance: Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Peramivir Treatment Initiation in Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Peramivir in vivo. The following information is designed to address specific issues you might encounter during your experiments and help optimize your study design for successful outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My in vivo this compound treatment is not showing the expected efficacy in reducing mortality. What are the potential reasons?
A1: Several factors can influence the in vivo efficacy of this compound. The most critical factor is the timing of treatment initiation. Delayed administration is a common reason for reduced or absent efficacy.
-
Troubleshooting Steps:
-
Verify Treatment Initiation Time: Preclinical studies consistently demonstrate that the therapeutic window for this compound is narrow. Treatment initiated 24 to 48 hours post-infection generally shows significant efficacy in reducing mortality and morbidity.[1][2][3] Efficacy can be significantly diminished when treatment is delayed beyond 48 hours.[1][3] For some highly pathogenic strains like H6N2, full protection may require treatment initiation as early as 24 hours post-infection.
-
Review Virus Strain and Animal Model: The efficacy of this compound can vary depending on the influenza strain and the animal model used. For instance, higher doses of this compound may be needed in ferrets compared to mice to achieve a significant reduction in viral shedding.
-
Assess Drug Dosage and Administration Route: Ensure the dosage is appropriate for the animal model and administration route. While oral this compound has shown efficacy in animal models, its low bioavailability in humans led to the development of parenteral formulations (intramuscular and intravenous). Intravenous or intramuscular administration ensures higher systemic exposure.
-
Consider Viral Resistance: Although rare, resistance to this compound can emerge. This compound has been shown to be effective against some oseltamivir-resistant strains (e.g., H274Y mutant H1N1) in vivo.
-
Q2: I am observing significant weight loss in my experimental animals despite this compound treatment. How can I mitigate this?
A2: Significant weight loss is a key indicator of morbidity in influenza-infected animal models. While this compound can reduce weight loss, the timing of its administration is crucial.
-
Troubleshooting Steps:
-
Initiate Treatment Earlier: Studies in mice have shown that while delayed treatment (e.g., 48 hours post-infection) can still prevent mortality, it is less effective at preventing weight loss compared to earlier treatment (e.g., 24 hours post-infection).
-
Evaluate Single vs. Multiple Doses: For certain resistant strains or with delayed treatment initiation, a multiple-dose regimen might be more effective than a single dose in reducing morbidity.
-
Optimize Dosage: The dose of this compound can influence its effect on morbidity. Dose-ranging studies may be necessary to determine the optimal dose for your specific experimental conditions.
-
Q3: How late can I initiate this compound treatment and still see a therapeutic benefit?
A3: The window for effective this compound treatment is time-sensitive and depends on the specific virus strain and the desired outcome (e.g., survival vs. reduction in viral load).
-
General Guidance:
-
For preventing mortality in H1N1 infected mice, oral treatment with this compound could be delayed up to 60 hours after virus exposure.
-
However, for the greatest suppression of lung virus titers, administration at 24 hours post-exposure is recommended.
-
In studies with repeated intravenous injections in a mouse model, this compound enhanced survival rates when initiated up to 60 hours post-infection, but the efficacy was abolished at 72 hours.
-
Higher doses (e.g., 90 mg/kg/day) have shown some efficacy even when treatment is delayed to 72 hours post-infection.
-
Data Presentation: Efficacy of Delayed this compound Treatment in Mice
The following table summarizes the survival rates in influenza-infected mice with delayed this compound treatment initiation from a study by Zou et al. (2016).
| Treatment Initiation Time (post-infection) | This compound (60 mg/kg/day, IV for 5 days) Survival Rate | Oseltamivir (equivalent dose) Survival Rate | Virus Control Group Survival Rate |
| 24 hours | 100% | 77.8% | 10% |
| 36 hours | 80% | 55.6% | 10% |
| 48 hours | 70% | 30% | 10% |
| 60 hours | 80% | 77.8% | 10% |
| 72 hours | No efficacy | No efficacy | 10% |
Experimental Protocols
Key Experiment: Evaluating Delayed this compound Treatment in a Mouse Influenza Model
This protocol is based on the methodology described by Zou et al. (2016) and Abed et al. (2012).
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Virus Strain: A/H1N1pdm09 influenza virus.
-
Infection: Mice are anesthetized and intranasally inoculated with a lethal dose of the influenza virus.
-
Treatment Groups:
-
Virus Control: Infected mice receiving saline.
-
This compound Treatment Groups: Infected mice receiving this compound intravenously (e.g., 60 mg/kg/day) for 5 consecutive days. Treatment initiation is staggered at 24, 36, 48, 60, and 72 hours post-infection.
-
Positive Control (Optional): Infected mice receiving another neuraminidase inhibitor like Oseltamivir.
-
-
Endpoint Measurements:
-
Mortality: Animals are monitored daily for 15 days post-infection to record survival rates.
-
Morbidity (Weight Loss): Body weight is measured daily.
-
Viral Titer: On select days post-infection (e.g., day 5 and 7), a subset of mice from each group is euthanized, and lungs are harvested to determine viral titers via plaque assay or TCID50.
-
Lung Index: Calculated as (lung weight / body weight) x 100 to assess lung edema and inflammation.
-
Visualizations
Caption: Workflow for evaluating this compound treatment initiation time.
Caption: this compound's inhibition of influenza virus neuraminidase.
References
- 1. Frontiers | this compound: A Novel Intravenous Neuraminidase Inhibitor for Treatment of Acute Influenza Infections [frontiersin.org]
- 2. Therapeutic Activity of Intramuscular this compound in Mice Infected with a Recombinant Influenza A/WSN/33 (H1N1) Virus Containing the H275Y Neuraminidase Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of delayed treatment of China-made this compound with repeated intravenous injections in a mouse influenza model: from clinical experience to basal experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Peramivir Efficacy Against Different Influenza Strains
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and understanding the variability in Peramivir's efficacy against diverse influenza strains.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit influenza virus replication?
This compound is a potent antiviral drug belonging to the class of neuraminidase inhibitors (NAIs).[1] Neuraminidase is a crucial enzyme on the surface of the influenza virus that facilitates the release of newly formed virus particles from infected host cells.[2] this compound binds to the active site of the neuraminidase enzyme, preventing it from cleaving sialic acid residues on the cell surface. This action inhibits the release of progeny virions, thereby halting the spread of infection.[1][2]
Q2: Why does the efficacy of this compound vary against different influenza strains?
The variability in this compound's efficacy is primarily due to mutations in the neuraminidase (NA) gene of the influenza virus. These mutations can alter the amino acid sequence of the NA enzyme's active site, reducing the binding affinity of this compound and leading to drug resistance. The genetic background of the influenza strain (e.g., influenza A vs. B, or different subtypes like N1 and N2) can also influence the impact of these mutations.[3]
Q3: What are the key neuraminidase mutations known to confer resistance to this compound?
Several key mutations in the neuraminidase enzyme have been associated with reduced susceptibility to this compound. Some of the well-characterized mutations include:
-
H274Y (N1 subtype): This mutation is known to confer resistance to Oseltamivir and this compound.
-
N294S (N1 and N2 subtypes): This mutation can lead to Oseltamivir resistance and may impact this compound susceptibility.
-
E119V (N1 and N2 subtypes): In the N1 subtype, this mutation can cause cross-resistance to Oseltamivir, Zanamivir, and this compound.
-
R292K (N2 and H7N9 subtypes): This mutation is known to cause highly reduced inhibition by this compound.
-
His273Tyr (Influenza B): This point mutation has been shown to confer resistance to this compound in influenza B virus.
Q4: How is the efficacy of this compound against different influenza strains measured?
The efficacy of this compound is typically assessed using two key in vitro assays:
-
Neuraminidase (NA) Inhibition Assay: This biochemical assay measures the concentration of this compound required to inhibit the enzymatic activity of the viral neuraminidase by 50% (IC50).
-
Cell-Based Antiviral Assay: This assay determines the concentration of this compound needed to inhibit virus replication in cell culture by 50% (EC50).
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Neuraminidase Inhibition Assays
Problem: You are observing significant well-to-well or day-to-day variability in your calculated IC50 values for this compound.
| Potential Cause | Troubleshooting Step |
| Substrate Instability | The fluorogenic substrate (e.g., MUNANA) is light-sensitive. Prepare fresh working solutions for each experiment and protect them from light. |
| Enzyme Activity Variation | Ensure consistent virus dilution and NA activity across assays. Determine the optimal virus dilution that yields a linear reaction rate. |
| Inaccurate Pipetting | Use calibrated pipettes and proper technique, especially for serial dilutions of the inhibitor. |
| Inconsistent Incubation Times/Temperatures | Strictly adhere to the specified incubation times and temperatures for both inhibitor pre-incubation and the enzymatic reaction. |
| Contamination of Reagents | Use fresh, high-quality reagents and sterile techniques to avoid contamination that could interfere with the assay. |
| Inappropriate Assay Buffer | Ensure the pH and ionic strength of the assay buffer are optimal for NA activity. |
Guide 2: Discrepancy Between IC50 and EC50 Values
Problem: You observe a potent IC50 value in your NA inhibition assay, but the EC50 value from your cell-based assay is significantly higher, suggesting lower efficacy in a cellular context.
| Potential Cause | Troubleshooting Step |
| Cellular Uptake/Efflux of the Drug | The compound may have poor cell permeability or be actively transported out of the cells. Consider using different cell lines or performing uptake/efflux studies. |
| Drug Stability in Culture Media | The drug may be degrading over the course of the cell-based assay. Assess the stability of this compound in your specific cell culture medium over the incubation period. |
| Off-Target Effects | The compound might have cytotoxic effects at higher concentrations, which can confound the interpretation of antiviral activity. Determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50). |
| Different Viral Strains/Subtypes | Ensure you are using the same virus strain for both assays. Some strains may exhibit different sensitivities in biochemical versus cell-based assays. |
| Assay-Specific Artifacts | Review the protocols for both assays to identify any potential sources of error or interference. |
Data Presentation
Table 1: In Vitro Efficacy of this compound (IC50) Against Various Influenza A and B Strains and Mutants
| Influenza Virus | Subtype/Lineage | Key NA Mutation(s) | This compound IC50 (nM) - Fold Change vs WT | Reference(s) |
| A/WSN/33 | H1N1 | Wild-Type | Baseline | |
| A/WSN/33 | H1N1 | E119V | >5,050-fold increase | |
| A/WSN/33 | H1N1 | H274Y | ~260-fold increase | |
| A/WSN/33 | H1N1 | N294S | Susceptible | |
| A/Sydney/5/97-like | H3N2 | Wild-Type | Baseline | |
| A/Sydney/5/97-like | H3N2 | E119V | Susceptible | |
| A(H7N9) | H7N9 | Wild-Type | Baseline | |
| A(H7N9) | H7N9 | R292K | Highly reduced inhibition | |
| B/Yamagata/16/88 | Yamagata | Wild-Type | 8.4 ± 0.4 | |
| B/Yamagata/16/88 | Yamagata | His273Tyr | 127 ± 16 |
Note: IC50 values can vary between laboratories and assay conditions. This table provides a comparative overview based on published data.
Experimental Protocols
Protocol 1: Fluorescence-Based Neuraminidase Inhibition Assay
This protocol is adapted from established methods for determining the IC50 of neuraminidase inhibitors.
Materials:
-
Black 96-well microplates
-
Influenza virus stock with known NA activity
-
This compound (or other NA inhibitors)
-
2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)
-
Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)
-
Microplate fluorometer (Excitation: ~365 nm, Emission: ~450 nm)
Procedure:
-
Prepare Serial Dilutions: Prepare a 2-fold serial dilution of this compound in Assay Buffer in a separate 96-well plate.
-
Plate Setup:
-
Add 25 µL of the serially diluted this compound solutions to the wells of a black 96-well plate.
-
For control wells, add 25 µL of Assay Buffer (100% activity) and 25 µL of a known neuraminidase inhibitor as a positive control.
-
-
Add Virus: Add 50 µL of the diluted influenza virus solution to each well.
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 25 µL of the MUNANA substrate solution to all wells.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Stop Reaction: Add 100 µL of Stop Solution to each well.
-
Read Fluorescence: Measure the fluorescence in a microplate reader.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no virus).
-
Calculate the percentage of inhibition for each this compound concentration relative to the 100% activity control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Antiviral Efficacy Assay (EC50 Determination)
This protocol outlines a general method for determining the EC50 of an antiviral compound.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells or other susceptible cell line
-
96-well cell culture plates
-
Influenza virus stock
-
This compound
-
Virus Growth Medium (VGM) (e.g., DMEM with 0.2% BSA, 25 mM HEPES, antibiotics)
-
TPCK-treated trypsin
-
Cell viability assay reagent (e.g., CellTiter-Glo®) or method to quantify viral replication (e.g., qPCR, immunostaining)
Procedure:
-
Cell Seeding: Seed MDCK cells in a 96-well plate and incubate until they form a confluent monolayer.
-
Prepare Drug Dilutions: Prepare a serial dilution of this compound in VGM.
-
Infection and Treatment:
-
Wash the cell monolayer with PBS.
-
Add the diluted this compound solutions to the wells.
-
Infect the cells with a known titer of influenza virus (e.g., MOI of 0.01). Include uninfected and untreated virus-infected controls.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Quantify Viral Replication/Cytopathic Effect (CPE):
-
CPE Inhibition: Visually score the inhibition of virus-induced CPE.
-
Cell Viability Assay: Measure cell viability, as antiviral protection will result in higher viability.
-
Quantify Viral Yield: Harvest the supernatant and determine the virus titer using a TCID50 assay or quantify viral RNA using qPCR.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of viral replication or CPE for each drug concentration relative to the untreated virus control.
-
Plot the percentage of inhibition against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Visualizations
Caption: Influenza virus life cycle and the mechanism of action of this compound.
Caption: Experimental workflow for the neuraminidase inhibition assay.
Caption: Troubleshooting decision tree for unexpected experimental results.
References
Validation & Comparative
Peramivir vs. Oseltamivir: A Comparative Analysis of In Vitro Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antiviral activity of peramivir and oseltamivir, two prominent neuraminidase inhibitors used in the treatment of influenza. The information presented is collated from experimental data to assist researchers in understanding the therapeutic potential and characteristics of these antiviral agents.
Mechanism of Action
Both this compound and oseltamivir are potent and selective inhibitors of the influenza virus neuraminidase enzyme, a glycoprotein found on the surface of the virion.[1] This enzyme is crucial for the release of newly formed virus particles from infected cells and the subsequent spread of the virus in the body.[1] By blocking the active site of the neuraminidase enzyme, these inhibitors prevent the cleavage of sialic acid residues, leading to viral aggregation at the host cell surface and a reduction in viral propagation.[1][2] Although they share a similar mechanism, differences in their chemical structures can lead to variations in their binding affinity and inhibitory activity against different influenza strains.[3]
Quantitative Comparison of In Vitro Antiviral Activity
The in vitro potency of neuraminidase inhibitors is typically quantified by the 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the neuraminidase enzyme's activity. The following table summarizes the IC50 values for this compound and oseltamivir carboxylate (the active metabolite of oseltamivir) against various influenza A and B virus strains, as determined by neuraminidase inhibition assays.
| Influenza Virus Strain | This compound IC50 (nM) | Oseltamivir Carboxylate IC50 (nM) | Reference |
| Influenza A(H1N1)pdm09 | |||
| Sensitive Strains | Low | 0.13–0.15 | |
| H275Y Mutant (Oseltamivir-resistant) | 17 - 18 | 220 - 250 | |
| Influenza A(H3N2) | Low | 0.43 - 0.62 | |
| Influenza A(H7N9) | |||
| First Wave Isolates (mean) | 0.76 ± 0.37 | 1.14 ± 0.58 | |
| New Isolates (mean) | 0.78 | 20.03 | |
| Influenza B | Low | 5.21 - 12.46 |
Note: IC50 values can vary based on the specific viral isolate and the assay conditions used.
Studies have indicated that while both drugs are effective against sensitive strains, some oseltamivir-resistant strains, such as those with the H275Y mutation in the neuraminidase gene, remain susceptible to this compound. Furthermore, against certain emergent strains like the influenza A(H7N9) virus, this compound has demonstrated consistent inhibitory activity, whereas some isolates have shown reduced susceptibility to oseltamivir. Generally, this compound exhibits the lowest mean and median IC50 values across various influenza strains when compared to oseltamivir and another neuraminidase inhibitor, zanamivir.
Experimental Protocols
The determination of in vitro antiviral activity for neuraminidase inhibitors predominantly relies on neuraminidase inhibition assays. These assays measure the ability of a compound to inhibit the enzymatic activity of viral neuraminidase.
Fluorometric Neuraminidase Inhibition Assay
This is a widely used method to assess the potency of neuraminidase inhibitors.
Principle: The assay utilizes a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). When MUNANA is cleaved by the neuraminidase enzyme, it releases a fluorescent product, 4-methylumbelliferone (4-MU). The amount of fluorescence is directly proportional to the neuraminidase activity. In the presence of an inhibitor, the enzymatic activity is reduced, resulting in decreased fluorescence.
Detailed Protocol:
-
Virus Preparation: The influenza virus is diluted to a concentration that provides a robust and linear signal in the assay.
-
Inhibitor Preparation: Serial dilutions of the neuraminidase inhibitors (this compound and oseltamivir carboxylate) are prepared in an appropriate assay buffer.
-
Incubation with Virus: A fixed volume of the diluted virus is pre-incubated with an equal volume of the serially diluted inhibitors in a 96-well plate for a specific duration (e.g., 30-45 minutes) at room temperature to allow for inhibitor binding to the enzyme.
-
Substrate Addition: The enzymatic reaction is initiated by adding the MUNANA substrate to each well.
-
Incubation: The plate is incubated at 37°C for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Reaction Termination: The reaction is stopped by adding a stop solution, typically a high pH buffer.
-
Fluorescence Measurement: The fluorescence of the 4-MU product is measured using a microplate reader at an excitation wavelength of approximately 355-365 nm and an emission wavelength of around 450-460 nm.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to the control (virus without inhibitor). The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve using appropriate software.
Chemiluminescent Neuraminidase Inhibition Assay
This method offers an alternative to the fluorescence-based assay and is also used for monitoring influenza neuraminidase susceptibility.
Principle: This assay employs a chemiluminescent substrate, a 1,2-dioxetane derivative of sialic acid. Cleavage of this substrate by neuraminidase generates an unstable intermediate that decomposes and emits light. The intensity of the light signal is proportional to the enzyme's activity.
Detailed Protocol:
-
Virus and Inhibitor Preparation: Similar to the fluorometric assay, the virus and inhibitors are prepared and diluted appropriately.
-
Pre-incubation: The diluted virus is pre-incubated with the serially diluted inhibitors.
-
Substrate Addition: The chemiluminescent substrate is added to initiate the reaction.
-
Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 15-30 minutes).
-
Signal Measurement: The chemiluminescent signal is measured using a luminometer.
-
Data Analysis: IC50 values are calculated in the same manner as the fluorometric assay by analyzing the dose-dependent inhibition of the chemiluminescent signal.
Experimental Workflow and Signaling Pathways
To visually represent the process of determining in vitro antiviral activity, the following diagrams illustrate a typical experimental workflow and the underlying mechanism of neuraminidase inhibition.
Caption: Workflow for in vitro neuraminidase inhibition assay.
References
Combination Therapy for Influenza: Evaluating the Synergy of Zanamivir and Peramivir
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of drug-resistant influenza strains necessitates the exploration of novel therapeutic strategies. Combination therapy, utilizing two or more antiviral agents, presents a promising approach to enhance efficacy, overcome resistance, and improve clinical outcomes. This guide provides a comprehensive comparison of the neuraminidase inhibitors zanamivir and peramivir, with a focus on the potential synergistic effects of their combined use against influenza virus. While direct experimental studies on the zanamivir and this compound combination are limited, this document synthesizes available data on neuraminidase inhibitor (NAI) combinations to provide a foundational understanding for future research.
Mechanism of Action: Targeting Viral Egress
Both zanamivir and this compound are potent inhibitors of the influenza virus neuraminidase (NA) enzyme.[1][2] This viral surface glycoprotein is crucial for the release of newly formed virus particles from infected host cells.[3][4] By blocking the active site of the neuraminidase enzyme, these drugs prevent the cleavage of sialic acid residues, causing viral particles to aggregate at the cell surface and inhibiting their release and subsequent infection of other cells.[2]
In Vitro and In Vivo Studies on Neuraminidase Inhibitor Combinations
Direct experimental data on the combination of zanamivir and this compound is scarce. However, studies on other NAI combinations, primarily involving oseltamivir, provide insights into the potential interactions.
Summary of NAI Combination Studies
| Drug Combination | Model | Findings | Reference |
| Oseltamivir + Zanamivir | In vitro (H1N1) | Concentration-dependent additive to antagonistic effects. | |
| Oseltamivir + Zanamivir | Clinical Trial (uncomplicated influenza) | Slower virological and clinical responses compared to oseltamivir alone. | |
| Oseltamivir + Zanamivir | Clinical Trial (household transmission) | More effective in reducing secondary transmission. | |
| Oseltamivir + this compound | In vitro | Mainly additive activities. | |
| Oseltamivir + this compound | In vivo (mice) | Mainly additive activities. Increased survival rates compared to suboptimal monotherapy. | |
| This compound + Zanamivir | In silico | Predicted to be an optimal treatment against certain drug-resistant H7N9 strains. |
Experimental Protocols
While specific protocols for a zanamivir-peramivir combination study are not available, the following outlines a general methodology for assessing the synergistic effects of antiviral drugs in vitro and in vivo.
In Vitro Synergy Testing: Virus Yield Reduction Assay
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are cultured to confluence in 96-well plates.
-
Drug Preparation: Zanamivir and this compound are serially diluted in a checkerboard format to create a matrix of concentration combinations.
-
Virus Infection: Cell monolayers are infected with an influenza virus strain (e.g., A/H1N1) at a predetermined multiplicity of infection (MOI).
-
Drug Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and media containing the drug combinations are added.
-
Incubation: Plates are incubated at 37°C in a 5% CO2 atmosphere for 48-72 hours.
-
Virus Quantification: Supernatants are collected, and the virus titer is determined using a standard plaque assay or TCID50 (50% tissue culture infective dose) assay.
-
Data Analysis: The degree of synergy, additivity, or antagonism is calculated using synergy scoring models such as the MacSynergy II program.
In Vivo Efficacy in a Murine Influenza Model
-
Animal Model: Female BALB/c mice (6-8 weeks old) are used.
-
Virus Challenge: Mice are intranasally inoculated with a lethal dose of an influenza virus strain.
-
Drug Administration: Treatment with zanamivir (intranasal or intravenous), this compound (intramuscular or intravenous), or their combination begins at a specified time post-infection (e.g., 4 hours) and continues for a defined period (e.g., twice daily for 5 days).
-
Monitoring: Mice are monitored daily for weight loss and survival for 14-21 days.
-
Viral Load Determination: On select days post-infection, subsets of mice are euthanized, and lung tissues are collected to determine viral titers via plaque assay or real-time PCR.
-
Data Analysis: Survival curves are analyzed using the log-rank test. Differences in weight loss and lung viral titers between treatment groups are assessed using appropriate statistical tests (e.g., ANOVA).
Discussion and Future Directions
The available evidence on NAI combinations suggests that the outcomes can be complex, ranging from additive to antagonistic effects. The combination of oseltamivir and this compound has shown promise in animal models, indicating that combining two NAIs can be more effective than suboptimal monotherapy. However, clinical data on NAI combinations have yielded mixed results.
The lack of direct experimental data for the zanamivir and this compound combination represents a significant knowledge gap. In silico studies predict a potential benefit, particularly against resistant strains, but this requires experimental validation. Future research should prioritize in vitro and in vivo studies to directly assess the synergistic, additive, or antagonistic effects of combining zanamivir and this compound against a panel of clinically relevant influenza strains, including those with reduced susceptibility to NAIs. Such studies are critical to inform the potential clinical utility of this combination therapy.
References
- 1. Frontiers | Investigating Different Mechanisms of Action in Combination Therapy for Influenza [frontiersin.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. In Silico Studies Reveal this compound and Zanamivir as an Optimal Drug Treatment Even If H7N9 Avian Type Influenza Virus Acquires Further Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Silico Studies Reveal this compound and Zanamivir as an Optimal Drug Treatment Even If H7N9 Avian Type Influenza Virus Acquires Further Resistance [mdpi.com]
A Comparative Analysis of Peramivir's Efficacy Against Oseltamivir-Resistant Influenza Strains
This guide provides a detailed comparison of the antiviral agents peramivir and oseltamivir, with a specific focus on their efficacy against influenza strains that have developed resistance to oseltamivir. The content is tailored for researchers, scientists, and professionals in drug development, presenting experimental data, methodologies, and mechanistic insights to inform research and clinical perspectives.
Mechanism of Action and Antiviral Resistance
This compound and oseltamivir belong to the neuraminidase inhibitor (NAI) class of antiviral drugs.[1][2] Their primary mechanism involves blocking the influenza virus's neuraminidase (NA) enzyme.[3][4] This enzyme is critical for the final stage of the viral life cycle, where it cleaves sialic acid residues on the host cell surface, allowing newly synthesized virions to be released and infect other cells.[3] By binding to the active site of the NA enzyme, these inhibitors prevent this release, thereby halting the spread of the infection within the host.
The most common mechanism of resistance to oseltamivir in influenza A(H1N1) viruses is a single amino acid substitution in the NA protein, specifically from histidine to tyrosine at position 275 (H275Y). This H275Y mutation alters the conformation of the NA active site, which can prevent the stable binding of oseltamivir, thus rendering the drug less effective. While the H275Y mutation is predominant, other substitutions, such as I223R and N295S in N1 and E119V and R292K in N2, have also been shown to confer oseltamivir resistance.
This compound's design allows it to bind tightly to the NA active site, and it has shown to be effective against various influenza strains, including those resistant to other antivirals. Although the H275Y mutation also reduces the effectiveness of this compound, the impact is often less severe than with oseltamivir, allowing this compound to retain clinically relevant activity against many oseltamivir-resistant strains.
Quantitative Comparison of Antiviral Efficacy
The following tables summarize quantitative data from in vitro, in vivo, and clinical studies, comparing the performance of this compound and oseltamivir against both susceptible and resistant influenza strains.
Table 1: In Vitro Efficacy Against Influenza A (H1N1) Strains
| Virus Strain | Neuraminidase Genotype | This compound IC₅₀ (nM) | Oseltamivir Carboxylate IC₅₀ (nM) | Fold Increase in IC₅₀ vs. Wild-Type (this compound) | Fold Increase in IC₅₀ vs. Wild-Type (Oseltamivir) |
| Wild-Type (Susceptible) | H275 | 0.9 - 1.0 | 0.24 - 1.0 | N/A | N/A |
| Resistant | H275Y | 29 - 38 | >100 | ~50-fold | >200-fold |
IC₅₀ (Half-maximal inhibitory concentration) values represent the drug concentration required to inhibit 50% of neuraminidase activity. Lower values indicate higher potency. Data compiled from multiple sources.
Table 2: In Vivo Efficacy in a Lethal Mouse Model (H1N1 H275Y Strain)
| Treatment | Dosage Regimen | Survival Rate (%) | Reference |
| Placebo | N/A | 0% - 10% | |
| Oseltamivir | 100-300 mg/kg/day for 5 days | 30% - 70% | |
| Zanamivir | 30-100 mg/kg/day for 5 days | 60% - 90% | |
| This compound | 10 mg/kg (single dose) | Significantly more effective than single-dose oseltamivir |
This table summarizes findings from studies in mice lethally infected with oseltamivir-resistant influenza viruses.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
This assay is used to determine the IC₅₀ values of neuraminidase inhibitors.
-
Virus Preparation: The neuraminidase activity of the influenza virus stock (both wild-type and resistant strains) is quantified.
-
Compound Dilution: this compound and oseltamivir carboxylate (the active metabolite of oseltamivir) are serially diluted in an appropriate buffer to create a range of concentrations.
-
Enzyme Reaction: The virus is mixed with each drug dilution and incubated.
-
Substrate Addition: A fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added to the mixture.
-
Incubation: The reaction is incubated at 37°C, allowing active neuraminidase to cleave the substrate and release a fluorescent product.
-
Signal Detection: The fluorescence is measured using a plate reader (e.g., at 360 nm excitation and 460 nm emission).
-
Data Analysis: The drug concentration that inhibits 50% of the neuraminidase activity (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the drug concentration.
This protocol assesses the therapeutic efficacy of antiviral compounds in a living organism.
-
Animal Acclimatization: BALB/c mice are acclimatized to the laboratory environment.
-
Virus Challenge: Mice are anesthetized and intranasally inoculated with a predetermined lethal dose (e.g., 5x LD₅₀) of an oseltamivir-resistant influenza virus.
-
Treatment Administration:
-
This compound Group: A single dose is administered via intramuscular (I.M.) or intravenous (I.V.) injection at a specified time post-infection (e.g., 4 hours before or 24 hours after challenge).
-
Oseltamivir Group: The drug is administered orally twice daily for 5 days, beginning at a specified time relative to the virus challenge.
-
Placebo Group: An inert vehicle is administered following the same schedule as the treatment groups.
-
-
Monitoring: For 14-21 days, mice are monitored daily for survival, body weight changes, and other clinical signs of illness.
-
Endpoint Analysis:
-
Survival: The percentage of surviving mice in each group is calculated.
-
Viral Titers: On select days post-infection, lungs from a subset of mice are harvested to quantify viral load via plaque assay or qRT-PCR.
-
-
Statistical Analysis: Survival curves are analyzed using the log-rank test. Differences in weight loss and viral titers are assessed using appropriate statistical methods like ANOVA.
Visualized Mechanisms and Workflows
The following diagrams illustrate the key biological pathway and the experimental workflow described in this guide.
References
Peramivir's Antiviral Efficacy in Primary Human Cells: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of the antiviral activity of Peramivir against influenza virus in primary human cells, benchmarked against other neuraminidase inhibitors, Oseltamivir and Zanamivir. The data presented is compiled from in vitro studies utilizing primary human respiratory epithelial cells, offering a more clinically relevant model for evaluating antiviral efficacy.
Comparative Antiviral Activity in Primary Human Tracheal Epithelial Cells
The antiviral activities of this compound, Oseltamivir, and Zanamivir were evaluated in primary cultures of human tracheal epithelial cells against both a pandemic (oseltamivir-sensitive) and a seasonal (oseltamivir-resistant) influenza A virus strain. The 50% inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the neuraminidase activity of the virus by 50%, are summarized below.
| Antiviral Agent | Influenza A Virus Strain | IC50 (nM) |
| This compound | Pandemic (Oseltamivir-Sensitive) | < 1 |
| Seasonal (Oseltamivir-Resistant, H275Y) | > 10 | |
| Oseltamivir | Pandemic (Oseltamivir-Sensitive) | < 10 |
| Seasonal (Oseltamivir-Resistant, H275Y) | > 300 | |
| Zanamivir | Pandemic (Oseltamivir-Sensitive) | < 1 |
| Seasonal (Oseltamivir-Resistant, H275Y) | < 1 |
Data extracted from Yamaya et al. (2015). The study notes that for the seasonal influenza A/H1N1 virus with the H275Y mutation, the IC50 of oseltamivir was over 300-fold higher than for the pandemic influenza A/H1 pdm 2009 virus. While specific values for this compound and zanamivir against the resistant strain were not numerically detailed in the text, the study indicated that zanamivir and laninamivir reduced viral titers at concentrations of 10 and 1 nM and higher, and this compound reduced viral titers at 100 nM when cells were treated from 30 minutes before infection.
Mechanism of Action: Neuraminidase Inhibition
This compound, Oseltamivir, and Zanamivir are all neuraminidase inhibitors.[1][2] They function by blocking the active site of the influenza virus's neuraminidase enzyme.[1][2] This enzyme is crucial for the release of newly formed virus particles from infected host cells.[1] By inhibiting neuraminidase, these drugs prevent the virus from spreading to other cells, thereby reducing the overall viral load.
Mechanism of action of neuraminidase inhibitors.
Experimental Protocols
Neuraminidase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the neuraminidase enzyme of the influenza virus.
-
Virus Preparation: Influenza virus stocks are propagated in an appropriate cell line (e.g., Madin-Darby Canine Kidney - MDCK cells) and the virus titer is determined.
-
Compound Dilution: A serial dilution of the test compounds (this compound, Oseltamivir, Zanamivir) is prepared in assay buffer.
-
Enzyme Reaction: The diluted compounds are mixed with a standardized amount of influenza virus and incubated to allow for inhibitor binding to the neuraminidase enzyme.
-
Substrate Addition: A fluorogenic neuraminidase substrate (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid - MUNANA) is added to the mixture.
-
Incubation: The reaction is incubated at 37°C to allow the neuraminidase to cleave the substrate, releasing a fluorescent product.
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader.
-
IC50 Calculation: The concentration of the inhibitor that causes a 50% reduction in the fluorescence signal (compared to a no-inhibitor control) is calculated as the IC50 value.
Plaque Reduction Assay in Primary Human Bronchial Epithelial Cells
This assay measures the ability of an antiviral compound to inhibit the replication of infectious virus particles.
-
Cell Culture: Primary human bronchial epithelial cells are cultured to form a confluent monolayer.
-
Virus Infection: The cell monolayers are infected with a known amount of influenza virus for a short period (e.g., 1 hour) to allow for viral entry.
-
Compound Treatment: The virus inoculum is removed, and the cells are washed. An overlay medium containing various concentrations of the antiviral drug is added. The overlay is typically a semi-solid medium (e.g., containing Avicel or agarose) to restrict virus spread to adjacent cells.
-
Incubation: The plates are incubated for several days to allow for the formation of plaques (localized areas of cell death caused by viral replication).
-
Plaque Visualization: The overlay is removed, and the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
Plaque Counting: The number of plaques in each well is counted.
-
EC50 Calculation: The effective concentration (EC50) is the concentration of the drug that reduces the number of plaques by 50% compared to the untreated virus control.
Experimental workflow for validating antiviral activity.
References
Peramivir vs. Zanamivir: A Comparative Analysis of Neuraminidase Dissociation Rates
For Immediate Release
[City, State] – [Date] – A detailed comparative analysis of the neuraminidase inhibitors Peramivir and Zanamivir reveals significant differences in their dissociation rates from the influenza neuraminidase enzyme, a key factor in their antiviral efficacy. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the available experimental data, methodologies, and the underlying molecular interactions that govern the binding kinetics of these two important antiviral drugs.
The central finding of this analysis is that this compound exhibits a substantially slower dissociation rate from the neuraminidase enzyme compared to Zanamivir. This prolonged interaction, often referred to as a longer residence time, is a critical attribute for antiviral drugs, as it can lead to a more sustained inhibition of viral replication and potentially improved clinical outcomes.
Quantitative Comparison of Dissociation Rates
The binding of an inhibitor to its target enzyme is a dynamic process characterized by an association rate constant (k_on) and a dissociation rate constant (k_off). The ratio of these constants determines the equilibrium dissociation constant (K_d), a measure of binding affinity. However, the dissociation rate itself, or its inverse, the residence time, is increasingly recognized as a key predictor of a drug's duration of action.
Experimental data highlights a stark contrast in the dissociation half-lives (t_1/2_) of this compound and Zanamivir from the neuraminidase enzyme.
| Drug | Dissociation Half-life (t_1/2_) | Reference |
| This compound | > 24 hours | [1] |
| Zanamivir | 1.25 hours | [1] |
This significant difference in dissociation half-life, with this compound remaining bound to the enzyme for a much longer period, underscores its potential for prolonged antiviral activity following administration.[1]
Understanding the Mechanism: Competitive Inhibition of Neuraminidase
Both this compound and Zanamivir function as competitive inhibitors of the influenza neuraminidase enzyme. Neuraminidase is a crucial surface glycoprotein that facilitates the release of newly formed virus particles from infected host cells by cleaving sialic acid residues. By binding to the active site of neuraminidase, these drugs prevent this cleavage, leading to the aggregation of new virions at the cell surface and limiting the spread of the infection.
Caption: Competitive inhibition of influenza neuraminidase by this compound and Zanamivir.
Experimental Protocols for Determining Dissociation Rates
The dissociation rates of neuraminidase inhibitors are typically determined using biophysical techniques such as Surface Plasmon Resonance (SPR) or enzyme kinetic assays.
Surface Plasmon Resonance (SPR)
SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions. It directly measures the association and dissociation rates of an inhibitor from its target enzyme.
General SPR Protocol:
-
Immobilization: Purified recombinant neuraminidase is immobilized on the surface of an SPR sensor chip.
-
Association: A solution containing the inhibitor (this compound or Zanamivir) at a known concentration is flowed over the sensor chip, allowing the inhibitor to bind to the immobilized neuraminidase. The change in refractive index at the surface is monitored in real-time, providing the association rate (k_on).
-
Dissociation: The inhibitor solution is replaced with a buffer-only solution. The decrease in the SPR signal as the inhibitor dissociates from the enzyme is monitored over time to determine the dissociation rate (k_off).
-
Data Analysis: The association and dissociation curves are fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to calculate the k_on and k_off values.
Caption: A generalized workflow for determining inhibitor binding kinetics using Surface Plasmon Resonance.
Fluorescence-Based Neuraminidase Inhibition Assay
While primarily used to determine the 50% inhibitory concentration (IC50), modifications to this assay can provide insights into the binding kinetics. This assay utilizes a fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
Protocol for IC50 Determination:
-
Reagent Preparation: Prepare assay buffer, MUNANA substrate solution, and serial dilutions of the neuraminidase inhibitors (this compound and Zanamivir).
-
Enzyme and Inhibitor Incubation: In a 96-well plate, incubate a fixed concentration of influenza virus or purified neuraminidase with varying concentrations of the inhibitor for a defined period.
-
Substrate Addition: Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.
-
Incubation: Incubate the plate at 37°C to allow the enzymatic reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., a high pH buffer).
-
Fluorescence Measurement: Measure the fluorescence of the product, 4-methylumbelliferone, using a fluorometer.
-
Data Analysis: Calculate the percentage of neuraminidase inhibition for each inhibitor concentration and plot the results to determine the IC50 value.
By varying the pre-incubation time of the enzyme and inhibitor before adding the substrate, information about the association rate can be inferred. To measure the dissociation rate, the enzyme-inhibitor complex can be rapidly diluted, and the recovery of enzyme activity can be monitored over time.
Conclusion
The available evidence strongly indicates that this compound has a significantly slower dissociation rate from the influenza neuraminidase enzyme compared to Zanamivir. This prolonged residence time is a key differentiator between the two drugs and may contribute to this compound's sustained antiviral effect. The use of advanced techniques like Surface Plasmon Resonance is crucial for the precise determination of these kinetic parameters, providing valuable data for the rational design and development of next-generation neuraminidase inhibitors. Further head-to-head studies under identical experimental conditions would be beneficial to provide a more definitive quantitative comparison of the dissociation rate constants for these two important antiviral agents.
References
Peramivir and Oseltamivir: A Head-to-Head In Vivo Comparison for Influenza Treatment
In the landscape of antiviral therapeutics for influenza, neuraminidase inhibitors stand as a cornerstone of treatment. Among these, Peramivir and Oseltamivir are two prominent drugs frequently utilized. This guide provides a detailed head-to-head comparison of their in vivo performance, drawing upon key preclinical experimental data to inform researchers, scientists, and drug development professionals.
Quantitative Comparison of In Vivo Efficacy
The following table summarizes the key quantitative data from preclinical in vivo studies comparing the efficacy of this compound and Oseltamivir in influenza-infected mouse models. These studies highlight differences in survival rates, viral load reduction, and impact on disease pathology.
| Efficacy Parameter | This compound | Oseltamivir | Animal Model & Virus Strain | Key Findings |
| Survival Rate (H1N1) | 100% protection at 0.4 and 1 mg/kg/day. 60% protection at 0.2 mg/kg/day.[1] | 70% protection at 1 mg/kg/day. 10% protection at 0.4 and 0.2 mg/kg/day.[1] | Mice infected with influenza A/NWS/33 (H1N1) virus.[1] | This compound demonstrated higher protection at lower doses compared to Oseltamivir.[1] |
| Survival Rate (H1N1) | A single intramuscular dose of 10 mg/kg was significantly more effective in protecting against mortality.[2] | A single dose of 10 mg/kg was less effective than this compound. | Mouse models of influenza (H1N1). | This compound showed superior protection in a single-dose regimen. |
| Viral Titer Reduction (in co-infection model) | Significantly reduced virus titers in the lungs compared to no treatment or Oseltamivir. | Less effective in reducing lung viral titers compared to multiple doses of this compound. | CBA/JNCrlj mice infected with influenza virus and superinfected with Streptococcus pneumoniae. | Multiple doses of intravenous this compound were more effective at reducing viral load than oral Oseltamivir in this complex infection model. |
| Effect on Body Weight | Less weight loss observed in treated mice. | Notably greater weight loss in treated mice. | Mouse models of influenza (H1N1). | This compound treatment was associated with a better clinical outcome in terms of weight maintenance. |
| Inflammatory Response (in co-infection model) | Significantly suppressed the production of inflammatory cytokines/chemokines with multiple doses. | Less effective in suppressing inflammatory cytokine/chemokine production. | CBA/JNCrlj mice infected with influenza virus and superinfected with Streptococcus pneumoniae. | This compound showed a greater ability to modulate the host inflammatory response. |
Mechanism of Action: A Difference in Binding Kinetics
Both this compound and Oseltamivir are neuraminidase inhibitors that block the active site of the influenza neuraminidase enzyme. This enzyme is crucial for the release of newly formed virus particles from infected cells, and its inhibition prevents the spread of the virus. However, a key difference lies in their binding kinetics. This compound exhibits a slower dissociation rate from the neuraminidase enzyme compared to Oseltamivir's active form, Oseltamivir carboxylate. This tighter and more prolonged binding of this compound may contribute to its potent in vivo activity.
References
Unraveling Viral Defenses: A Comparative Guide to Peramivir and Neuraminidase Inhibitor Cross-Resistance
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the cross-resistance profiles of Peramivir and other major neuraminidase inhibitors (NAIs) reveals critical data for researchers, scientists, and drug development professionals in the ongoing battle against influenza. This guide provides a detailed comparison of the in vitro efficacy of this compound, Oseltamivir, Zanamivir, and Laninamivir against common influenza virus variants, supported by experimental data and detailed methodologies.
The emergence of drug-resistant influenza strains poses a significant global health threat. Neuraminidase inhibitors are a cornerstone of antiviral therapy, functioning by blocking the viral neuraminidase enzyme, which is essential for the release of new virus particles from infected cells. However, mutations in the neuraminidase gene can reduce the effectiveness of these drugs, leading to treatment failure. Understanding the cross-resistance patterns among different NAIs is crucial for effective clinical management and the development of next-generation antiviral agents.
Comparative Inhibitory Activity of Neuraminidase Inhibitors
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound, Oseltamivir, Zanamivir, and Laninamivir against wild-type influenza viruses and strains carrying key resistance-conferring amino acid substitutions in the neuraminidase protein. The data, compiled from multiple in vitro studies, are presented as mean IC50 values in nanomolar (nM). A higher IC50 value indicates reduced susceptibility of the virus to the inhibitor.
| Neuraminidase Mutation | This compound (IC50 nM) | Oseltamivir (IC50 nM) | Zanamivir (IC50 nM) | Laninamivir (IC50 nM) |
| Wild-Type (Sensitive) | 0.06 - 0.78 | 0.23 - 1.14 | 0.26 - 11.81 | 0.27 - 3.26 |
| H275Y (N1) | 10.06 - 31.3 | 79.94 - 123.32 | 0.36 - Normal Inhibition | Normal Inhibition |
| R292K (N2, N9) | 184.7 (N9) | 3,000 - 271,860 (N9) | 7 - 75.7 (N9) | 89.6 (N9) |
| E119V (N2, N9) | Normal Inhibition | 83 - 141.73 | 11.81 | Normal Inhibition |
| I222L/E119V (N9) | Normal Inhibition | 493.20 | 7.53-fold increase | Normal Inhibition |
Note: IC50 values can vary depending on the specific influenza virus strain and the assay conditions used. "Normal Inhibition" indicates that the IC50 value is not significantly different from that of the wild-type virus.
The H275Y mutation is a common substitution in N1 subtype viruses that confers high-level resistance to Oseltamivir and significant cross-resistance to this compound, while generally retaining susceptibility to Zanamivir and Laninamivir.[1][2] The R292K mutation, found in N2 and N9 subtypes, can lead to broad cross-resistance against Oseltamivir, Zanamivir, this compound, and Laninamivir, though the magnitude of resistance varies.[3] The E119V substitution in N2 and N9 viruses primarily affects Oseltamivir, with minimal impact on the other inhibitors.[4] Interestingly, the combination of I222L and E119V mutations in an H7N9 virus resulted in a synergistic increase in resistance to Oseltamivir, while sensitivity to this compound and Laninamivir was maintained.[4]
Mechanism of Neuraminidase Inhibition and Resistance
The following diagram illustrates the mechanism of action of neuraminidase inhibitors and the development of resistance at a molecular level.
Caption: Mechanism of neuraminidase inhibition and resistance development.
Experimental Protocols
The determination of IC50 values is a critical component of antiviral susceptibility testing. The most common method is the fluorescence-based neuraminidase inhibition assay using 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) as a substrate.
Neuraminidase Inhibition Assay (Fluorescence-based)
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase. The enzyme cleaves the MUNANA substrate, releasing a fluorescent product, 4-methylumbelliferone (4-MU). The fluorescence intensity is proportional to the enzyme activity. In the presence of an inhibitor, the fluorescence signal is reduced. The IC50 value is the concentration of the inhibitor that reduces neuraminidase activity by 50%.
Materials:
-
Influenza virus sample (cultured in Madin-Darby Canine Kidney (MDCK) cells or embryonated chicken eggs)
-
Neuraminidase inhibitors (this compound, Oseltamivir carboxylate, Zanamivir, Laninamivir)
-
2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay Buffer (e.g., 2-(N-morpholino)ethanesulfonic acid (MES) buffer)
-
Stop Solution (e.g., NaOH in ethanol)
-
96-well black, flat-bottom microplates
-
Fluorometer (Excitation: ~355 nm, Emission: ~460 nm)
Procedure:
-
Virus Titration:
-
Perform serial dilutions of the virus stock to determine the optimal concentration that yields a robust fluorescent signal without being in the saturation phase of the enzyme kinetics.
-
-
Inhibitor Preparation:
-
Prepare serial dilutions of each neuraminidase inhibitor in the assay buffer. A typical concentration range would be from 0.01 nM to 10,000 nM.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the diluted virus to wells containing the serially diluted inhibitors.
-
Include control wells:
-
Virus control (no inhibitor) to represent 100% enzyme activity.
-
Substrate control (no virus) to measure background fluorescence.
-
-
Incubate the plate at room temperature for a defined period (e.g., 45 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the MUNANA substrate to all wells.
-
Incubate the plate at 37°C for a specific time (e.g., 60 minutes).
-
-
Reaction Termination and Measurement:
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence intensity using a fluorometer at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the virus control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.
-
This guide underscores the importance of continuous surveillance of influenza virus susceptibility to neuraminidase inhibitors. The data presented here can aid in making informed decisions regarding antiviral treatment strategies and in guiding the development of novel therapeutics with improved resistance profiles.
References
- 1. This compound and laninamivir susceptibility of circulating influenza A and B viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuraminidase Inhibitor Susceptibility Testing in Human Influenza Viruses: A Laboratory Surveillance Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Substitution of I222L-E119V in neuraminidase from highly pathogenic avian influenza H7N9 virus exhibited synergistic resistance effect to oseltamivir in mice - PMC [pmc.ncbi.nlm.nih.gov]
Peramivir's Efficacy in Immunocompromised Animal Models: A Comparative Analysis
An in-depth evaluation of Peramivir's performance against other leading antiviral agents in immunocompromised animal models of influenza infection, supported by comprehensive experimental data and detailed protocols.
This guide offers a comparative analysis of the intravenous neuraminidase inhibitor this compound against other key antiviral drugs—Oseltamivir, Zanamivir, Baloxavir, and Favipiravir—in the context of treating influenza infections in immunocompromised animal models. For researchers and drug development professionals, this document synthesizes crucial efficacy data from various preclinical studies, presenting it in a structured format to facilitate objective comparison. Detailed experimental methodologies are provided to ensure a thorough understanding of the study designs and to aid in the replication and extension of these findings.
Comparative Efficacy of Antiviral Agents
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound and its alternatives in various immunocompromised mouse models of influenza infection. These studies are critical for understanding the potential of these antiviral agents in a patient population with weakened immune systems.
Survival Rate Analysis
| Antiviral Agent | Animal Model | Influenza Strain | Dosage and Administration | Treatment Start Time (post-infection) | Survival Rate (%) | Reference |
| This compound | Cyclophosphamide-treated Mice | A/H1N1pdm (A/Osaka/129/2009) | 40 mg/kg, IV, once daily for 20 days | 1 h | 90 | [1] |
| This compound | Cyclophosphamide-treated Mice | A/H1N1pdm (A/Osaka/129/2009) | 40 mg/kg, IV, once daily for 10 days | 1 h | 78 | [1] |
| This compound | Cyclophosphamide-treated Mice | A/H1N1pdm (A/Osaka/129/2009) | 40 mg/kg, IV, once daily for 5 days | 1 h | 20 | [1] |
| Oseltamivir | Cyclophosphamide-treated Mice | A/H1N1pdm (A/Osaka/129/2009) | 5 mg/kg, oral, twice daily for 20 days | 24 h, 48 h, 72 h | No significant difference from vehicle | [1] |
| Baloxavir Marboxil | Immunocompromised Mice | Influenza A | Single oral dose | Up to 72 h | Profound and sustained reduction of virus titer | [2] |
| Favipiravir (T-705) | BALB scid Mice | B/Brisbane/60/2008 | 50 or 250 mg/kg/day, oral, twice daily for 10 days | 24 h | 100 | |
| Vehicle Control | Cyclophosphamide-treated Mice | A/H1N1pdm (A/Osaka/129/2009) | - | - | 0 |
Viral Titer Reduction in Lungs
| Antiviral Agent | Animal Model | Influenza Strain | Dosage and Administration | Time of Measurement (post-infection) | Log10 Reduction in Viral Titer (compared to control) | Reference |
| This compound | Cyclophosphamide-treated Mice | A/H1N1pdm (A/Osaka/129/2009) | 40 mg/kg, IV, once daily for 20 days | Day 7 | Significant reduction | |
| Oseltamivir | Cyclophosphamide-treated Mice | A/H1N1pdm (A/Osaka/129/2009) | 5 mg/kg, oral, twice daily for 20 days | - | No significant difference from vehicle | |
| Baloxavir Marboxil | Immunocompromised Mice | Influenza A | Single oral dose, treatment at 72 h p.i. | 24 h after administration | >2-log10 reduction | |
| Favipiravir (T-705) | BALB scid Mice | B/Brisbane/60/2008 | 50 or 250 mg/kg/day, oral, twice daily for 10 days | Day 45 | Significantly suppressed |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of the efficacy data. The following sections describe the key protocols used in the cited studies.
Immunocompromised Animal Models
-
Cyclophosphamide-Induced Immunosuppression: In the study by Kitano et al., female BALB/c mice were immunosuppressed by intraperitoneal injections of cyclophosphamide (CP). A dose of 150 mg/kg of body weight was administered on days -4, -1, 2, 5, 8, 11, 14, and 17 relative to virus infection. This regimen effectively suppresses the immune system, making the mice more susceptible to severe influenza infection.
-
Genetically Immunocompromised Mice (BALB scid): The studies by Tarbet et al. and Ilaria et al. utilized BALB scid mice, which are genetically deficient in functional T and B cells, providing a model of severe combined immunodeficiency. This permanent state of immunosuppression allows for the study of viral pathogenesis and antiviral efficacy in a host with a severely limited adaptive immune response.
Virus Infection
Mice were intranasally inoculated with a lethal dose of influenza virus. For example, in the this compound study, mice were infected with 1 x 10³ TCID₅₀ of A/Osaka/129/2009 (A/H1N1pdm) virus. In the favipiravir study, BALB scid mice were infected with B/Brisbane/60/2008 virus.
Antiviral Treatment
-
This compound: Administered intravenously (IV) at a dose of 40 mg/kg once daily for varying durations (5, 10, or 20 days), starting at different time points post-infection.
-
Oseltamivir: Administered orally at a dose of 5 mg/kg twice daily for 20 days.
-
Baloxavir Marboxil: A single oral dose was administered.
-
Favipiravir (T-705): Administered orally twice daily at doses of 10, 50, or 250 mg/kg/day for 5 or 10 days.
Efficacy Evaluation
-
Survival: Mice were monitored daily for mortality for a specified period (e.g., 20-23 days).
-
Body Weight: Body weight was measured daily as an indicator of morbidity.
-
Viral Titers: Lungs and other tissues were collected at various time points post-infection to determine viral loads, typically by TCID₅₀ assay.
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanisms of action of the compared antiviral drugs and a general workflow for evaluating antiviral efficacy in an immunocompromised mouse model.
Caption: Mechanisms of action for different classes of influenza antiviral drugs.
Caption: General workflow for evaluating antiviral efficacy in an immunocompromised mouse model.
References
Safety Operating Guide
Safeguarding Laboratory Operations: A Comprehensive Guide to Peramivir Disposal
For researchers, scientists, and drug development professionals, the proper disposal of antiviral compounds like Peramivir is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also prevents the release of pharmacologically active agents into the ecosystem. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with institutional and regulatory best practices.
Core Principles of this compound Disposal
The foundational principle for this compound disposal is the prevention of environmental contamination.[1] Safety Data Sheets (SDS) for this compound indicate that it is very toxic to aquatic life with long-lasting effects, underscoring the need to avoid release into sewer systems or waterways.[1] Therefore, this compound waste should be managed as a chemical waste stream and not disposed of in regular trash or down the drain. The recommended method of disposal is through a licensed and qualified hazardous waste disposal vendor, with high-temperature incineration being the preferred treatment.
Step-by-Step Disposal Protocol for Laboratory Settings
The following protocol outlines the standard operating procedure for the disposal of this compound in a research or laboratory environment. This process should be conducted in coordination with your institution's Environmental Health and Safety (EHS) department.
-
Waste Segregation and Collection:
-
Isolate all this compound waste from other laboratory waste streams to prevent cross-contamination and ensure proper handling.
-
This includes unused or expired this compound solutions, empty vials, and any materials contaminated with the compound, such as personal protective equipment (PPE), pipette tips, and absorbent pads.
-
Solid waste (e.g., contaminated gloves, vials) and liquid waste (e.g., unused solutions) should be collected in separate, designated containers.
-
-
Container Selection and Labeling:
-
Use compatible, leak-proof, and shatter-resistant containers for collecting this compound waste.
-
As soon as the first item of waste is added, the container must be labeled clearly with the words "Hazardous Waste" or "Chemical Waste" as per your institution's guidelines.
-
The label must include:
-
The full chemical name: this compound
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The name of the Principal Investigator (PI) or responsible party
-
-
-
Waste Storage:
-
Store waste containers in a designated, secure area away from general lab traffic.
-
This storage area, often referred to as a Satellite Accumulation Area (SAA), should be at or near the point of waste generation and under the control of the laboratory personnel.
-
Ensure that the containers are kept closed at all times, except when adding waste.
-
-
Arranging for Disposal:
-
Once the waste container is full, or before the accumulation time limit set by your institution (often 90 days), contact your EHS department to arrange for a waste pickup.
-
Complete all necessary waste disposal forms as required by your institution and the disposal vendor.
-
Do not attempt to transport the waste off-site yourself. Transportation of chemical waste must be handled by licensed professionals.
-
Quantitative Data and Handling Summary
While specific quantitative thresholds for this compound disposal are not widely published and are often determined by local regulations and the professional judgment of EHS officers, the following table summarizes key handling and disposal parameters.
| Parameter | Guideline | Rationale |
| Waste Classification | Non-hazardous chemical waste (per RCRA), but handle with caution due to aquatic toxicity. | While not typically a federally listed hazardous waste, its environmental effects necessitate controlled disposal. |
| Unused Diluted Solution | Discard after 24 hours. | To ensure stability and prevent microbial contamination of the prepared solution.[2][3] |
| Primary Disposal Method | High-temperature incineration. | Ensures complete destruction of the active pharmaceutical ingredient. |
| Secondary Disposal | Secure chemical landfill (post-incineration). | For the safe disposal of ash residue from incineration. |
| Prohibited Disposal | Do not dispose of down the drain or in regular trash. | To prevent the release of the active compound into the environment and protect aquatic life.[1] |
| PPE | Wear standard laboratory PPE (gloves, lab coat, safety glasses). | To prevent accidental skin or eye contact. |
Experimental Protocols for Chemical Deactivation
Currently, there are no widely published or validated experimental protocols for the chemical deactivation or degradation of this compound for disposal purposes in a standard laboratory setting. The recommended and safest approach is to dispose of the compound through a licensed waste management vendor without attempting chemical alteration. General methods for pharmaceutical deactivation, such as using oxidizing agents or adsorbents like activated carbon, have been explored for other drugs but have not been specifically validated for this compound. Attempting such procedures without validated protocols could result in incomplete deactivation or the creation of other hazardous byproducts.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound from a laboratory setting.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel, the public, and the environment. Always consult your institution's specific guidelines and your local environmental regulations for complete compliance.
References
Essential Safety and Operational Guide for Handling Peramivir
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals handling Peramivir. Adherence to these guidelines is critical to ensure personal safety and minimize environmental contamination.
Hazard Identification
This compound is an antiviral agent that requires careful handling. According to safety data sheets, it may present the following hazards:
-
Skin Irritation : May cause skin irritation.[2]
-
Eye Irritation : Can cause serious eye irritation.[2]
-
Respiratory Irritation : May cause respiratory tract irritation.[2]
-
Aquatic Toxicity : Very toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the primary defense against exposure to this compound. All personnel must receive training on the correct procedures for donning and doffing PPE.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Activity | Gloves | Lab Coat/Gown | Eye/Face Protection | Respiratory Protection |
| Low-Volume Handling / Weighing (in a containment device) | Nitrile gloves | Standard lab coat | Safety glasses with side shields | Not generally required within a certified chemical fume hood or biosafety cabinet. |
| Solution Preparation / Transfers (potential for splash) | Nitrile gloves | Impervious, solid-front, back-closing gown | Chemical splash goggles or a full-face shield | Use in a well-ventilated area or a chemical fume hood. |
| High-Risk Aerosol-Generating Procedures | Double-gloving with nitrile gloves | Impervious, solid-front, back-closing gown | Full-face shield | A NIOSH-approved respirator (e.g., N95) may be necessary based on a risk assessment. |
| Spill Cleanup | Chemical-resistant gloves (e.g., nitrile) | Impervious clothing or gown | Chemical splash goggles and face shield | A suitable respirator should be worn. Wear a self-contained breathing apparatus for large spills. |
Operational Plan: Step-by-Step Handling Protocol
All handling of powdered or high-concentration this compound should ideally be conducted within a certified Class II Biosafety Cabinet (BSC) or a chemical fume hood to ensure personnel, product, and environmental protection.
1. Preparation:
-
Ensure the work area (e.g., biosafety cabinet) is clean and decontaminated.
-
Gather all necessary materials and equipment before starting.
-
Don the appropriate PPE as specified in Table 1, ensuring a proper fit.
2. Handling within a Containment Device:
-
Carefully weigh the required amount of this compound, minimizing the creation of dust.
-
When preparing solutions, add the solvent to the powder slowly to avoid aerosol generation.
-
Keep all containers sealed when not in use.
3. Post-Handling:
-
Wipe down the work surface with an appropriate disinfectant or cleaning agent.
-
Remove PPE in the designated area, avoiding self-contamination. The outer gloves should be removed first.
-
Wash hands thoroughly with soap and water after removing all PPE.
Emergency Procedures and First Aid
In case of accidental exposure, follow these immediate first-aid measures.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing immediately. Rinse the affected skin area thoroughly with plenty of soap and water. |
| Eye Contact | Immediately flush eyes with large amounts of water for several minutes, removing contact lenses if present and easy to do. Seek prompt medical attention. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or physician for treatment advice. |
Spill Response: For small spills, ensure proper PPE is worn, absorb the spill with inert material, and place it in a sealed container for disposal. For large spills, evacuate the area and contact the appropriate emergency response team.
Disposal Plan
All waste materials must be disposed of in accordance with institutional, local, and national regulations.
Table 2: Waste Disposal Plan for this compound
| Waste Type | Container | Disposal Procedure |
| Solid Waste (Contaminated PPE, labware) | Labeled, leak-proof, puncture-resistant biohazard bags or containers. | Dispose of contents/container to an approved waste disposal plant. |
| Liquid Waste (Unused solutions) | Labeled, sealed, and leak-proof containers. | Avoid release to the environment. Disposal must be handled by an approved waste disposal plant. |
| Sharps (Needles, contaminated glass) | Puncture-resistant sharps containers. | Follow institutional guidelines for sharps disposal, which may include autoclaving followed by incineration. |
| Unused Product | Original container or a sealed, labeled waste container. | If take-back programs are unavailable, mix the substance with an undesirable material like cat litter or coffee grounds, place it in a sealed bag, and dispose of it in the trash. |
Workflow and Safety Logic
The following diagram illustrates the logical workflow for safely handling this compound, from initial planning to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
